Product packaging for Isocoreopsin(Cat. No.:CAS No. 30382-18-4)

Isocoreopsin

Cat. No.: B1202808
CAS No.: 30382-18-4
M. Wt: 434.4 g/mol
InChI Key: AWENDZQUFCJISN-ZRWXNEIDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isocoreopsin is a bioactive flavonoid compound isolated from the flowers of the medicinal plant Butea monosperma . Research indicates that this compound demonstrates significant efficacy in inducing cell death in human colon cancer (HT-29) and liver cancer (HepG2) cell lines, showing greater potency compared to related compounds butrin and isobutrin in experimental models . This suggests its potential value as a novel chemopreventive agent, particularly for colon cancer . The compound has been studied for its free radical scavenging activity, which contributes to its antioxidant properties . The compound is typically isolated and purified using techniques such as column chromatography and reverse-phase high-pressure liquid chromatography (HPLC), with structural characterization performed via UV-visible spectroscopy, nuclear magnetic resonance (NMR), and electrospray-ionisation mass spectrometry (ESI-MS) . While this compound has been identified among the constituents of B. monosperma flower extracts studied for anti-inflammatory effects in human mast cells, it did not show a significant affect on the expression of inflammatory mediators like TNF-α, IL-6, and IL-8 in this specific context, unlike its counterparts butrin and isobutrin . This highlights a distinct biological profile for this compound and directs its primary research interest towards oncology applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O10 B1202808 Isocoreopsin CAS No. 30382-18-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O10/c22-8-17-18(26)19(27)20(28)21(31-17)29-10-2-3-11-13(24)7-15(30-16(11)6-10)9-1-4-12(23)14(25)5-9/h1-6,15,17-23,25-28H,7-8H2/t15-,17+,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWENDZQUFCJISN-ZRWXNEIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50952727
Record name 2-(3,4-Dihydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30382-18-4
Record name Isocoreopsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030382184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Isocoreopsin: A Technical Guide to Its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocoreopsin, a flavanone glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties, including anticancer and antioxidant activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, its distribution in the plant kingdom, and detailed methodologies for its extraction, isolation, and characterization. Furthermore, this document elucidates the putative signaling pathways through which this compound may exert its biological effects, offering a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound has been identified in a limited number of plant species, primarily within the Fabaceae and Asteraceae families. The principal reported sources are the flowers of Butea monosperma and the plant Sophora alopecuroides.[1][2] While the compound's name suggests a presence in the Coreopsis genus (Asteraceae), direct evidence of its isolation from these species in the reviewed literature is less explicit, though the genus is rich in related flavonoid compounds.[3][4][5][6][7]

Known Botanical Sources
Plant SpeciesFamilyPlant Part(s) Containing this compound
Butea monosperma (Lam.) Taub.FabaceaeFlowers[1][2][8][9][10][11]
Sophora alopecuroides L.FabaceaeAerial parts, Seeds[12][13][14][15][16]
Quantitative Data

Quantitative analysis of this compound content in its natural sources is not extensively documented in the available literature. However, a study on the n-butanol extract of Butea monosperma flowers, where this compound is a major constituent, provides some insight into the total flavonoid content.

Plant SourcePlant PartExtraction MethodTotal Flavonoid Content (of extract)Notes
Butea monospermaFlowersn-butanol extractionHigh (Isobutrin > this compound > Butrin)[8]This compound is one of the three major flavonoid compounds in this extract.[8]

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and identification of this compound from plant materials, primarily based on protocols described for Butea monosperma flowers.[1][8][9]

Extraction of this compound from Butea monosperma Flowers
  • Plant Material Preparation: Air-dry the flowers of Butea monosperma in the shade and then pulverize them into a coarse powder.

  • Solvent Extraction:

    • Perform an initial extraction with a non-polar solvent like petroleum ether to remove lipids and other non-polar compounds.

    • Subsequently, extract the residue with methanol or ethanol to obtain the crude flavonoid extract.

  • Fractionation:

    • Suspend the crude methanol/ethanol extract in water.

    • Perform liquid-liquid partitioning with n-butanol. The n-butanol fraction will be enriched with flavonoid glycosides, including this compound.

Isolation and Purification of this compound
  • Column Chromatography:

    • Subject the dried n-butanol extract to column chromatography on a silica gel (100-200 mesh) column.

    • Elute the column with a gradient of ethyl acetate and methanol. A typical gradient could be 100% ethyl acetate, followed by increasing concentrations of methanol (e.g., 5%, 10%, 15%, 20% methanol in ethyl acetate).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing this compound using reversed-phase HPLC (RP-HPLC).

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is commonly used.

    • Detection: UV detector at a wavelength of 280 nm.

    • Collect the peak corresponding to this compound.

Structural Characterization

The identification and structural elucidation of this compound can be achieved using various spectroscopic techniques:

  • UV-Visible Spectroscopy: To determine the absorption maxima characteristic of the flavonoid structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. Electrospray ionization (ESI-MS) is commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the complete chemical structure, including the stereochemistry of the glycosidic linkage.

Putative Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, its classification as a flavonoid suggests potential involvement in well-established anti-inflammatory and antioxidant pathways.

Proposed Anti-Inflammatory Signaling Pathway (NF-κB Inhibition)

Flavonoids are known to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17][18][19] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus NFkB_active->Nucleus Pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro_inflammatory Induces This compound This compound (putative) This compound->IKK Inhibits Nrf2_Pathway cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Proteasomal\nDegradation Proteasomal Degradation Keap1->Proteasomal\nDegradation Promotes Nrf2_active Active Nrf2 Nrf2->Nrf2_active Translocates to Nucleus Nucleus Nrf2_active->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes This compound This compound (putative) This compound->Keap1 Inhibits Experimental_Workflow Plant_Material Plant Material (e.g., Butea monosperma flowers) Extraction Extraction & Fractionation Plant_Material->Extraction Isolation Isolation & Purification (Column Chromatography, HPLC) Extraction->Isolation Identification Structural Characterization (UV, MS, NMR) Isolation->Identification In_Vitro In Vitro Studies (Cell-based assays, Signaling pathway analysis) Identification->In_Vitro In_Vivo In Vivo Studies (Animal models) In_Vitro->In_Vivo Drug_Development Preclinical & Clinical Development In_Vivo->Drug_Development

References

The Isocoreopsin Biosynthesis Pathway in Butea monosperma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the isocoreopsin biosynthesis pathway in Butea monosperma, commonly known as the "flame of the forest." this compound, a chalcone glucoside, is a significant bioactive compound found in the vibrant flowers of this plant and is of increasing interest for its potential therapeutic applications. This document outlines the enzymatic steps, intermediate compounds, and regulatory aspects of this pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to this compound and its Significance

Butea monosperma is a rich source of various flavonoids, with its flowers being particularly abundant in chalcones and their glycosides, including butein, butrin, and this compound.[1][2] this compound (butein 7-O-glucoside) has demonstrated notable biological activities, contributing to the medicinal value of the plant. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for harnessing its therapeutic potential in drug discovery and development.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Butea monosperma is a multi-step process that is a branch of the general flavonoid biosynthesis pathway. The pathway commences with the production of a chalcone backbone, followed by hydroxylation and subsequent glucosylation. While the complete pathway has not been elucidated specifically in Butea monosperma, based on extensive research in other plant species, the following sequence of enzymatic reactions is proposed.

Step 1: Chalcone Synthesis

The initial committed step in the flavonoid pathway is the synthesis of a chalcone scaffold, catalyzed by Chalcone Synthase (CHS) . This enzyme performs a sequential condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.[1]

Step 2: Formation of Butein

The chalcone intermediate undergoes hydroxylation to form butein (2',3,4,4'-tetrahydroxychalcone). This reaction is catalyzed by a Chalcone 3-Hydroxylase (C3H) , which introduces a hydroxyl group onto the B-ring of the chalcone.[3]

Step 3: Glucosylation of Butein to form this compound

The final step in the biosynthesis of this compound is the glucosylation of butein at the 7-hydroxyl position. This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT) , likely a flavonoid 7-O-glucosyltransferase .[4][5] This enzyme transfers a glucose moiety from UDP-glucose to the butein aglycone, forming this compound.

Quantitative Data

The concentration of flavonoids in Butea monosperma can vary depending on factors such as the developmental stage of the flower and environmental conditions. The following tables summarize available quantitative data on flavonoid content.

CompoundPlant PartExtraction SolventQuantification MethodConcentrationReference
Total FlavonoidsFlowersn-butanol extractAlCl₃ colorimetric assayData not specified[6]
Total FlavonoidsLeavesEthyl acetate extractHPLCPresence confirmed[7]
This compoundFlowersn-butanol extractHPLC50 µg/mL (in cell culture)[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Flavonoid Extraction from Butea monosperma Flowers for HPLC Analysis

This protocol is adapted from general methods for flavonoid extraction from plant tissues.[9][10]

Materials:

  • Fresh or lyophilized Butea monosperma flowers

  • Liquid nitrogen

  • 80% (v/v) methanol

  • Mortar and pestle or a tissue homogenizer

  • Centrifuge

  • 0.45 µm syringe filters

  • HPLC vials

Procedure:

  • Weigh approximately 1 gram of fresh or 0.1 gram of lyophilized flower tissue.

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

  • To the powdered tissue, add 10 mL of 80% methanol.

  • Vortex the mixture vigorously for 1 minute.

  • Sonciate the sample for 30 minutes in a water bath sonicator.

  • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Store the extract at -20°C until HPLC analysis.

HPLC-UV Quantification of this compound

This protocol outlines a general method for the quantification of this compound using HPLC with UV detection.[10][11]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

  • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-90% B; 35-40 min, 90% B; 40-45 min, 90-10% B; 45-50 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of this compound (a chalcone), a wavelength between 340-380 nm would be appropriate.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a stock solution of authentic this compound standard of known concentration in methanol.

  • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.

  • Inject the standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

  • Inject the prepared Butea monosperma flower extracts.

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Chalcone Synthase (CHS) Enzyme Assay

This protocol is a generalized method for assaying CHS activity from plant tissues.[12][13][14]

Materials:

  • Plant tissue (e.g., young flowers of Butea monosperma)

  • Extraction Buffer: 0.1 M potassium phosphate buffer (pH 7.5) containing 10 mM β-mercaptoethanol.

  • Assay Buffer: 0.1 M potassium phosphate buffer (pH 7.0).

  • Substrates: 4-coumaroyl-CoA and malonyl-CoA.

  • Stop Solution: Acetic acid.

  • Ethyl acetate.

  • Spectrophotometer or HPLC system.

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Use the supernatant as the crude enzyme extract.

  • Enzyme Assay:

    • The reaction mixture should contain assay buffer, a specific concentration of 4-coumaroyl-CoA and malonyl-CoA, and the enzyme extract.

    • Initiate the reaction by adding the enzyme extract.

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the stop solution.

  • Product Analysis:

    • Extract the reaction products with ethyl acetate.

    • Evaporate the ethyl acetate and redissolve the residue in methanol.

    • Analyze the product (naringenin chalcone) by spectrophotometry (measuring absorbance around 370 nm) or by HPLC.

Gene Expression Analysis by RT-qPCR

This protocol provides a general workflow for analyzing the expression of genes involved in the this compound biosynthesis pathway.[15][16][17][18]

Materials:

  • Butea monosperma tissue (e.g., flowers at different developmental stages)

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR instrument

  • SYBR Green qPCR master mix

  • Gene-specific primers for target genes (e.g., CHS, C3H, UGT) and a reference gene (e.g., Actin or Ubiquitin).

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the plant tissue using a suitable kit, following the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target or reference gene, and the diluted cDNA.

    • Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using a method such as the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Visualizations

The following diagrams illustrate the proposed this compound biosynthesis pathway and a general experimental workflow for its study.

Isocoreopsin_Biosynthesis_Pathway Coumaroyl_CoA 4-Coumaroyl-CoA + 3x Malonyl-CoA Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Butein Butein Naringenin_Chalcone->Butein C3H This compound This compound Butein->this compound UGT (+ UDP-Glucose) CHS Chalcone Synthase (CHS) C3H Chalcone 3-Hydroxylase (C3H) UGT UDP-Glucosyltransferase (UGT) Experimental_Workflow Plant_Material Butea monosperma Flowers Extraction Extraction Plant_Material->Extraction Metabolite_Extraction Metabolite Extraction (80% Methanol) Extraction->Metabolite_Extraction RNA_Extraction Total RNA Extraction Extraction->RNA_Extraction Protein_Extraction Crude Protein Extraction Extraction->Protein_Extraction Analysis Analysis Gene_Expression Gene Expression Analysis Enzyme_Assay Enzyme Assays HPLC_Analysis HPLC-UV Analysis (this compound Quantification) Metabolite_Extraction->HPLC_Analysis RT_qPCR RT-qPCR (CHS, C3H, UGT expression) RNA_Extraction->RT_qPCR CHS_Assay CHS Activity Assay Protein_Extraction->CHS_Assay HPLC_Analysis->Analysis RT_qPCR->Gene_Expression CHS_Assay->Enzyme_Assay

References

In-Depth Technical Guide to the Physicochemical Properties of Isocoreopsin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocoreopsin, a flavonoid glycoside also known as Butin-7-O-β-D-glucopyranoside or Flavanocorepsin, is a natural product found in various plant species, including Butea monosperma and Sophora alopecuroides.[1] As a member of the flavonoid family, this compound has garnered interest within the scientific community for its potential biological activities, including anticancer properties.[2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, presenting available data in a structured format to support research and drug development efforts.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this compound is limited in publicly available literature, this guide consolidates computed data and general knowledge of related flavonoid glycosides.

Table 1: General and Computed Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₁H₂₂O₁₀PubChem[1]
Molecular Weight 434.4 g/mol PubChem[1]
CAS Number 30382-18-4PubChem[1]
IUPAC Name (2S)-2-(3,4-dihydroxyphenyl)-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-onePubChem[1]
Topological Polar Surface Area 166 ŲPubChem[1]
Hydrogen Bond Donor Count 6PubChem[1]
Hydrogen Bond Acceptor Count 10PubChem[1]
Rotatable Bond Count 4PubChem
XLogP3-AA (Computed) -1.4PubChem
Melting Point Data not available
Boiling Point Data not available
pKa Data not available

Solubility: Experimental solubility data for this compound is not readily available. However, based on its structure as a glycoside with multiple hydroxyl groups, it is expected to have some solubility in polar solvents such as water, methanol, ethanol, and DMSO. The glycosidic linkage increases water solubility compared to its aglycone counterpart.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of natural products like this compound.

UV-Visible (UV-Vis) Spectroscopy

Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum, referred to as Band I (typically 300-400 nm) and Band II (typically 240-280 nm). Band I is associated with the B-ring cinnamoyl system, while Band II corresponds to the A-ring benzoyl system. The exact position and intensity of these bands can be influenced by the substitution pattern and the solvent. For this compound, a dihydroflavonol glycoside, the lack of conjugation in the C-ring between the 2 and 3 positions would likely result in a less intense and slightly blue-shifted Band I compared to a corresponding flavone or flavonol.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 2: Expected Characteristic IR Absorption Bands for this compound
Functional GroupExpected Wavenumber (cm⁻¹)
O-H (hydroxyl groups)~3600-3200 (broad)
C-H (aromatic)~3100-3000
C-H (aliphatic)~3000-2850
C=O (ketone in C-ring)~1680-1660
C=C (aromatic)~1600-1450
C-O (ethers and alcohols)~1300-1000
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules. While a full experimental ¹H and ¹³C NMR dataset for this compound is not available in the searched literature, data for the related compound isoorientin (luteolin-6-C-glucoside) can provide some reference points for the sugar moiety and parts of the flavonoid skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique. The expected exact mass is 434.1213 g/mol .[1] Fragmentation would likely involve the cleavage of the glycosidic bond, resulting in a fragment corresponding to the aglycone (butin) and the glucose moiety.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly available. However, standard methodologies for the characterization of flavonoid glycosides can be applied.

Determination of Melting Point
  • Method: Capillary melting point apparatus.

  • Procedure: A small, dry sample of this compound is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Determination of Solubility
  • Method: Shake-flask method.

  • Procedure: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask. The flask is agitated at a constant temperature for a defined period (e.g., 24 or 48 hours) to ensure equilibrium is reached. The suspension is then filtered or centrifuged, and the concentration of this compound in the supernatant is determined using a suitable analytical method, such as HPLC-UV.

Spectroscopic Analysis
  • UV-Vis Spectroscopy: A solution of this compound in a suitable solvent (e.g., methanol or ethanol) is prepared at a known concentration. The UV-Vis spectrum is recorded over a range of approximately 200-600 nm using a spectrophotometer.

  • IR Spectroscopy: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer can be used to determine the accurate mass and elemental composition.

Signaling Pathways

While specific studies detailing the signaling pathways directly modulated by this compound are limited, research on structurally similar flavonoids and initial studies on this compound's biological activities suggest potential involvement in key cellular signaling cascades. Flavonoids are known to exert their effects through various mechanisms, including antioxidant activity and modulation of protein kinase and lipid kinase signaling pathways.

Potential Signaling Pathways Influenced by this compound

Based on the known activities of related flavonoids, this compound may influence the following pathways:

  • Nrf2/ARE Pathway: Many flavonoids are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. This pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of numerous antioxidant and detoxification enzymes.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. Some flavonoids have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. Dysregulation of the PI3K/Akt/mTOR pathway is common in cancer. Several flavonoids have been reported to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.

  • MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The anticancer activity of some flavonoids has been linked to their ability to modulate MAPK signaling.

Visualizing Potential Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the general mechanisms of these pathways that could potentially be modulated by this compound.

Nrf2_Pathway This compound This compound ROS Oxidative Stress (e.g., ROS) This compound->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Initiates Transcription

Figure 1: Potential activation of the Nrf2/ARE pathway by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibits (?) Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation & Release Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Translocates to Nucleus and Activates Transcription

Figure 2: Potential inhibition of the NF-κB pathway by this compound.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits (?) Akt Akt This compound->Akt Inhibits (?) GF_Receptor Growth Factor Receptor GF_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Figure 3: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

This compound is a flavonoid glycoside with potential therapeutic applications. This guide has summarized the currently available physicochemical and spectroscopic information, which is primarily based on computed data and knowledge of similar compounds. Further experimental validation is necessary to fully characterize this compound. The elucidation of its precise mechanism of action and the signaling pathways it modulates will be crucial for its future development as a therapeutic agent. The provided experimental protocols and potential signaling pathway diagrams offer a framework for future research in this area.

References

Isocoreopsin: A Technical Review of Its Biological Activities Beyond Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocoreopsin is a flavanone glycoside, a type of flavonoid, found in several medicinal plants, notably in the flowers of Butea monosperma and Coreopsis tinctoria. While much of the research on flavonoids has focused on their anticancer potential, this compound possesses a spectrum of other biological activities that are of significant interest for therapeutic development. This technical guide provides an in-depth overview of the current state of knowledge regarding the non-cancer-related bioactivities of this compound, with a focus on quantitative data, experimental methodologies, and underlying molecular pathways. The information presented herein is intended to serve as a resource for researchers exploring the potential of this compound in drug discovery and development.

Antioxidant Activity

This compound has demonstrated significant free radical scavenging capabilities, a cornerstone of its therapeutic potential. Oxidative stress is implicated in a multitude of pathological conditions, making effective antioxidants valuable pharmacological agents.

Quantitative Data: In Vitro Antioxidant Capacity

The primary evidence for this compound's antioxidant activity comes from in vitro radical scavenging assays. The available quantitative data is summarized below.

Assay TypeMetricResult for this compoundPositive ControlSource(s)
DPPH Radical ScavengingEC5010 µg/mLNot specified in study[1]
Nitric Oxide (NO) Scavenging% Inhibition28% at 10 µg/mL44% (Aspirin) at 10 µg/mL[2]
Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for assessing antioxidant activity. The protocol below is a generalized procedure.[3]

1.2.1 Materials and Reagents:

  • This compound (test sample)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Positive Control (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer capable of reading at ~517 nm

1.2.2 Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark due to its light sensitivity. The absorbance of this working solution at 517 nm should be approximately 1.0.

  • Preparation of Test Sample: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution to determine the EC50 value (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Reaction Setup:

    • In a 96-well plate, add 100 µL of each this compound dilution to separate wells.

    • Prepare a blank for each sample concentration containing 100 µL of the sample dilution and 100 µL of methanol (to account for sample color).

    • Prepare a negative control containing 100 µL of methanol.

    • Add 100 µL of the 0.1 mM DPPH working solution to all sample and control wells (except the sample blanks).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(A_control - (A_sample - A_blank)) / A_control] * 100

    • Where:

      • A_control is the absorbance of the DPPH solution with methanol.

      • A_sample is the absorbance of the DPPH solution with the this compound sample.

      • A_blank is the absorbance of the this compound sample in methanol.

  • EC50 Determination: Plot the % inhibition against the concentration of this compound. The EC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined from this curve.

Visualization: DPPH Assay Workflow

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample + DPPH (1:1 ratio) prep_dpph->mix prep_sample Prepare this compound Serial Dilutions prep_sample->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition Determine EC50 measure->calculate

DPPH Radical Scavenging Assay Workflow.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Flavonoids are well-known for their anti-inflammatory properties, and this compound is no exception, though its activity appears to be context-dependent.

Quantitative Data: In Vitro Anti-inflammatory Capacity

Data on the anti-inflammatory activity of this compound is limited. Studies have primarily focused on its effects on cytokine production in activated immune cells.

Cell ModelStimulantMediator MeasuredResult for this compoundNoteSource(s)
Human Mast Cells (HMC-1)PMACIIL-6 ProductionInhibition observed only at 10 µg/mLLess potent than Butrin, Isobutrin, and Butein[2]
Molecular Mechanisms & Signaling Pathways

While the specific mechanism for this compound is not fully elucidated, related flavonoids isolated from Butea monosperma (Butrin, Isobutrin, and Butein) have been shown to inhibit the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-8) by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[2] This involves inhibiting the degradation of IκBα, which prevents the translocation of the p65 subunit of NF-κB to the nucleus. Given the structural similarities, it is plausible that this compound acts through a similar mechanism, although likely with lower potency.

Visualization: NF-κB Signaling Pathway

Hypothesized Inhibition of the NF-κB Pathway.
Experimental Protocol: Inhibition of Cytokine Release in HMC-1 Cells

This protocol is a generalized procedure for measuring the inhibition of IL-6 from stimulated human mast cells.[2][4]

2.4.1 Materials and Reagents:

  • HMC-1 cells

  • Cell culture medium (e.g., Iscove's Modified Dulbecco's Medium) with fetal bovine serum (FBS)

  • Stimulant: Phorbol 12-myristate 13-acetate (PMA) and Calcium Ionophore A23187 (PMACI)

  • This compound (test compound)

  • Phosphate-buffered saline (PBS)

  • IL-6 ELISA Kit

  • 24-well cell culture plates

2.4.2 Procedure:

  • Cell Seeding: Seed HMC-1 cells in 24-well plates at a density of approximately 0.5-1 x 106 cells/mL per well and allow them to adhere or stabilize overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µg/mL) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

  • Stimulation: Add the stimulating agents (e.g., PMA at 40 nM and A23187 at 1 µM) to the wells to induce an inflammatory response. Include an unstimulated control group.

  • Incubation: Incubate the plates for a specified period (e.g., 8 to 24 hours) at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the cell-free supernatant.

  • ELISA: Quantify the concentration of IL-6 in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions precisely.

  • Data Analysis: Compare the IL-6 concentrations in the supernatants from this compound-treated wells to the stimulated control wells. Calculate the percentage inhibition of IL-6 production for each concentration of this compound.

Other Potential Biological Activities

While quantitative data for this compound is sparse, studies on its source plants and related compounds suggest potential activity in other therapeutic areas. Further research is required to isolate and quantify the specific contribution of this compound to these effects.

Aldose Reductase Inhibition
  • Relevance: Aldose reductase is a key enzyme in the polyol pathway. Under hyperglycemic conditions, its activity leads to the accumulation of sorbitol, contributing to diabetic complications like neuropathy and cataracts. Inhibitors of this enzyme are of high therapeutic interest.

Tyrosinase Inhibition
  • Relevance: Tyrosinase is a key enzyme in melanin synthesis. Its inhibition is a primary strategy for developing skin-lightening agents used in cosmetics and for treating hyperpigmentation disorders.

  • Evidence: Extracts from Butea monosperma and Coreopsis tinctoria, which contain this compound, have been shown to inhibit tyrosinase.[7][8] However, direct studies quantifying the tyrosinase inhibitory activity of isolated this compound are needed.

Hepatoprotective and Neuroprotective Effects
  • Relevance: The antioxidant and anti-inflammatory properties of flavonoids often confer protective effects on vital organs like the liver and brain.

  • Evidence: Extracts of Coreopsis tinctoria have demonstrated hepatoprotective and neuroprotective activities in various models.[9][10][11] Given that this compound is a constituent of these extracts, it may contribute to these effects, but its specific role has not yet been isolated or quantified.[12]

Conclusion and Future Directions

This compound is a flavonoid with confirmed antioxidant and potential anti-inflammatory properties. The available quantitative data, particularly its DPPH scavenging activity (EC50 of 10 µg/mL), establishes its potency as a free radical scavenger. Its anti-inflammatory effects, however, appear less potent than those of structurally related flavonoids, warranting further investigation into its mechanisms of action.

The primary limitation in the current understanding of this compound is the lack of specific data for activities beyond antioxidant and anti-inflammatory effects. While its presence in hepatoprotective and neuroprotective plant extracts is promising, future research must focus on isolating this compound and evaluating its efficacy and potency in relevant in vitro and in vivo models for aldose reductase inhibition, tyrosinase inhibition, and organ protection. Such studies are critical to fully unlock the therapeutic potential of this natural compound.

References

Isocoreopsin: A Technical Guide to its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocoreopsin, a flavonoid glycoside isolated from the flowers of Butea monosperma, has emerged as a promising natural compound with significant anticancer potential. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells. While direct research on this compound's molecular pathways is in its early stages, this document synthesizes the available data and extrapolates potential mechanisms based on the activities of structurally similar flavonoids. The guide details its effects on cell viability, and outlines the putative signaling pathways involved in apoptosis and cell cycle arrest. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Introduction

Flavonoids, a diverse group of plant secondary metabolites, are well-recognized for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, a chalcone glucoside, has demonstrated notable cytotoxic effects against various cancer cell lines, particularly colorectal and liver cancer. This guide aims to consolidate the existing knowledge on this compound and provide a framework for future investigations into its therapeutic potential.

Effects on Cancer Cell Viability

This compound has been shown to significantly inhibit the proliferation of human cancer cell lines in a dose-dependent manner.

Quantitative Data on Cell Viability

The half-maximal inhibitory concentration (IC50) values of this compound have been determined for several cancer cell lines, highlighting its potent cytotoxic effects.

Cell LineCancer TypeIC50 (µg/mL)Reference
HT-29Colorectal Cancer50
HepG2Liver Cancer100

Proposed Molecular Mechanisms of Action

Based on preliminary findings and the known mechanisms of structurally related flavonoids, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis and cell cycle arrest, likely mediated by the modulation of key signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Flavonoids similar in structure to this compound are known to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Key Proteins in this compound-Induced Apoptosis (Hypothesized):

  • Bcl-2 Family: this compound is predicted to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic cascade.

  • Caspases: The activation of executioner caspases, particularly caspase-3, is a hallmark of apoptosis. This compound is expected to lead to the cleavage and activation of pro-caspase-3.

This compound This compound Bcl2 Bcl-2 This compound->Bcl2 inhibition Bax Bax This compound->Bax activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bcl2->Mitochondrion inhibits release Bax->Mitochondrion promotes release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Hypothesized Intrinsic Apoptosis Pathway Induced by this compound.

Induction of Cell Cycle Arrest

In addition to apoptosis, this compound may halt the proliferation of cancer cells by inducing cell cycle arrest. Many flavonoids are known to arrest the cell cycle at the G2/M phase, preventing cells from entering mitosis. This is often achieved by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.

G cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M G2M_Checkpoint G2/M Checkpoint M->G1 This compound This compound This compound->G2M_Checkpoint Induces Arrest G2M_Checkpoint->M RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival_Growth Cell Survival & Growth mTOR->Cell_Survival_Growth This compound This compound This compound->PI3K inhibits Start Start: Cell Culture & Treatment Lysis Cell Lysis & Protein Extraction Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Isocoreopsin: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocoreopsin, a flavonoid glycoside also known as butein-7-O-β-D-glucopyranoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the history of its discovery, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and interactions with cellular signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visually represented using Graphviz diagrams.

Introduction

This compound is a dihydroflavone that has been identified in a variety of plant species, notably from the flowers of Butea monosperma and various Coreopsis species. As a member of the flavonoid family, this compound exhibits a range of biological activities, including antioxidant and anticancer properties, making it a compound of interest for further investigation in drug discovery and development. This document serves as a technical resource, consolidating the current knowledge on this compound to facilitate future research.

History of Discovery

The history of this compound is intertwined with the broader exploration of flavonoids in plants. While the exact first isolation of this compound is not definitively documented in the readily available literature, early studies on the chemical constituents of Butea monosperma and Coreopsis species laid the groundwork for its identification. The compound is synonymous with butein-7-O-glucoside. Research by Puri and Seshadri in the mid-1950s on anthoxanthins from Butea monosperma led to the isolation of related flavonoid glycosides, contributing to the understanding of this class of compounds[1]. Later, more definitive structural elucidation and characterization were made possible with the advancement of spectroscopic techniques. A significant contribution to the modern understanding of this compound's isolation and bioactivity comes from the work of Subramaniyan and colleagues, who isolated and characterized the compound from Butea monosperma flowers and investigated its anticancer properties[2].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its extraction, purification, and formulation.

Table 1: Physicochemical Properties of this compound [3]

PropertyValue
Molecular Formula C₂₁H₂₂O₁₀
Molecular Weight 434.4 g/mol
CAS Number 30382-18-4
Appearance Yellowish powder
IUPAC Name (2S)-2-(3,4-dihydroxyphenyl)-7-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2,3-dihydro-4H-chromen-4-one
Synonyms Butein-7-O-β-D-glucopyranoside, Butin-7-O-b-D-glucopyranoside, Flavanocorepsin

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocol is a composite methodology based on established procedures, particularly from the work on Butea monosperma flowers[2].

Extraction
  • Plant Material Preparation: Air-dry the flowers of Butea monosperma in the shade and grind them into a coarse powder.

  • Solvent Extraction:

    • Perform a sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like n-hexane to remove lipids and waxes.

    • Follow with an extraction using a more polar solvent such as methanol or ethanol to extract the flavonoid glycosides. Maceration or Soxhlet extraction can be employed.

    • The resulting extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. This compound is typically enriched in the n-butanol fraction.

Purification

A multi-step chromatographic approach is necessary to achieve high purity of this compound.

  • Column Chromatography:

    • The n-butanol fraction is subjected to column chromatography over a silica gel (60-120 mesh) column.

    • A gradient elution is performed using a solvent system such as chloroform-methanol or ethyl acetate-methanol, with an increasing proportion of the more polar solvent.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Final purification is achieved using preparative reverse-phase HPLC (RP-HPLC).

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) is a common mobile phase.

    • Detection: UV detection at a wavelength of around 280 nm is suitable for flavonoids.

    • The fraction corresponding to the this compound peak is collected and lyophilized to obtain the pure compound.

A generalized workflow for the isolation and purification of this compound is depicted in the following diagram.

experimental_workflow plant_material Dried & Powdered Butea monosperma Flowers extraction Solvent Extraction (Methanol) plant_material->extraction partitioning Solvent Partitioning (n-Butanol) extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom hplc Preparative RP-HPLC column_chrom->hplc This compound Pure this compound hplc->this compound

Figure 1: Experimental workflow for the isolation of this compound.
Characterization

The structure of the isolated this compound should be confirmed using modern spectroscopic techniques:

  • UV-Visible Spectroscopy: To determine the absorption maxima characteristic of the flavanone structure.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the complete structural elucidation of the molecule.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activities, with its anticancer properties being the most studied.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of this compound [2]

Cell LineCancer TypeIC₅₀ (µg/mL)
HT-29Human Colon Cancer50
HepG2Human Liver Cancer100

These studies indicate that this compound has a promising potential as a chemotherapeutic agent, particularly for colorectal cancer[2].

Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, flavonoids with similar structures are known to modulate key cellular signaling pathways involved in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Pathway: The NF-κB signaling cascade is a critical regulator of the inflammatory response and cell survival. Many flavonoids have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells[4][5]. It is hypothesized that this compound may exert its anti-inflammatory and anticancer effects through the inhibition of this pathway.

nfkb_pathway stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression activates This compound This compound This compound->ikk Inhibits (?)

Figure 2: Hypothesized inhibition of the NF-κB pathway by this compound.
  • MAPK Pathway: The MAPK signaling pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain polyphenols have been found to modulate the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells[6][7]. The potential of this compound to interact with components of the MAPK cascade, such as ERK, JNK, and p38, warrants further investigation.

mapk_pathway growth_factors Growth Factors, Stress receptor Receptor growth_factors->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cell_proliferation Cell Proliferation, Survival transcription_factors->cell_proliferation This compound This compound This compound->raf Modulates (?)

Figure 3: Potential modulation of the MAPK/ERK pathway by this compound.

Future Directions

While significant progress has been made in understanding the isolation and basic bioactivity of this compound, several areas require further exploration:

  • Optimization of Isolation: Development of more efficient and scalable purification protocols.

  • Mechanism of Action: Detailed investigation into the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of cancer and inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs to identify key structural features for enhanced bioactivity.

Conclusion

This compound is a promising natural product with demonstrated anticancer activity. This technical guide provides a foundational resource for researchers interested in further exploring its therapeutic potential. The detailed methodologies and compiled data herein are intended to streamline future research efforts and accelerate the translation of this promising compound from the laboratory to potential clinical applications.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Isocoreopsin and Related Flavonoids for Researchers and Drug Development Professionals

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for a wide range of biological activities. Among them, chalcones and aurones represent important subgroups with significant therapeutic potential. This compound, a chalcone, and its related flavonoids like the aurone leptosidin and the flavanone marein, are primarily found in plants of the Coreopsis and Butea genera.[1][2][3] These compounds have garnered considerable interest in the scientific community for their antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comprehensive review of the literature on this compound and its related compounds, focusing on their biological activities, mechanisms of action, and the experimental protocols used for their evaluation.

Biological Activities and Quantitative Data

The biological efficacy of this compound and related flavonoids has been demonstrated across various experimental models. Their activities are often quantified by metrics such as the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀).

Anticancer and Chemosensitizing Activity

This compound has shown direct antiproliferative effects on cancer cell lines.[1] Furthermore, its structural relative, marein, exhibits a potent ability to sensitize multidrug-resistant cancer cells to conventional chemotherapeutic agents.[2] This is achieved by inhibiting the function of ATP-binding cassette (ABC) transporters like ABCG2, which are responsible for pumping drugs out of cancer cells.[2]

Table 1: Quantitative Anticancer and Chemosensitizing Data

Compound Activity Type Cell Line(s) Concentration/IC₅₀ Duration Reference
This compound Antiproliferative HT-29, HepG2 50-750 µg/mL 48 h [1]

| Marein | Chemosensitization | ABCG2-overexpressing | Not specified | Not specified |[2] |

Antioxidant Activity

A key feature of these flavonoids is their ability to scavenge free radicals, which contributes to their protective effects against oxidative stress-related diseases. The antioxidant capacity is commonly measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 2: Quantitative Antioxidant Activity Data

Compound Assay EC₅₀/IC₅₀ Value Reference
This compound DPPH Radical Scavenging 10 µg/mL [1]
Leptosidin Antioxidant Activity Data not specified [4]

| Marein | Antioxidant (ROS reduction) | Data not specified |[5] |

Anti-inflammatory Activity

Inflammation is a critical process in many diseases. Flavonoids like leptosidin have demonstrated the ability to suppress inflammatory responses by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

Table 3: Quantitative Anti-inflammatory Activity Data

Compound Activity Type Cell Line Key Findings Reference

| Leptosidin | NO Formation Suppression | LPS-stimulated RAW 264.7 | Suppressed NO formation, decreased iNOS and COX-2 expression |[4] |

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound and related flavonoids are underpinned by their interaction with various cellular signaling pathways.

Chemosensitization via ABCG2 Inhibition

Marein enhances the efficacy of chemotherapy in resistant cancers by directly interacting with the ABCG2 transporter. It competitively binds to a critical amino acid residue (F439), inhibiting the transporter's ability to efflux chemotherapeutic drugs, thereby increasing their intracellular concentration and cytotoxicity.[2]

Antioxidant and Metabolic Regulation via SIRT1/Nrf2 Pathway

Marein has been shown to protect against oxidative stress and lipid accumulation in liver cells by activating the SIRT1/Nrf2 signaling pathway.[5] Activation of SIRT1 leads to the deacetylation and subsequent activation of Nrf2, a transcription factor that upregulates the expression of numerous antioxidant genes, including those for superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[5] This cascade helps to reduce reactive oxygen species (ROS) and malondialdehyde (MDA) levels, mitigating cellular damage.[5]

SIRT1_Nrf2_Pathway Marein Marein SIRT1 SIRT1 Marein->SIRT1 activates Nrf2 Nrf2 SIRT1->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, GSH-Px) ARE->Antioxidant_Enzymes upregulates Oxidative_Stress Oxidative Stress & Lipid Accumulation Antioxidant_Enzymes->Oxidative_Stress alleviates

Diagram 1: Marein's mechanism via the SIRT1/Nrf2 pathway.
Anti-inflammatory Action via NF-κB Inhibition

A common mechanism for the anti-inflammatory effects of flavonoids is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus.[6] In the nucleus, it promotes the transcription of pro-inflammatory genes, including iNOS and COX-2.[6] Flavonoids can prevent the degradation of IκBα, thereby blocking NF-κB activation and subsequent inflammation.[6]

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IkBa IκBα IkBa->IkBa_NFkB NFkB_inactive NF-κB NFkB_inactive->IkBa_NFkB Phosphorylation IκBα Phosphorylation & Degradation IkBa_NFkB->Phosphorylation NFkB_active NF-κB DNA DNA NFkB_active->DNA translocates & binds to Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Pro_inflammatory_Genes promotes transcription LPS Inflammatory Stimuli (e.g., LPS) LPS->Phosphorylation Flavonoids Flavonoids (e.g., Leptosidin) Flavonoids->Phosphorylation inhibits Phosphorylation->NFkB_active releases

Diagram 2: General anti-inflammatory mechanism via NF-κB inhibition.
Apoptosis Induction via MAPK Signaling

The flavonoid isoorientin induces apoptosis in human hepatoblastoma (HepG2) cells by modulating the mitogen-activated protein kinase (MAPK) signaling pathways.[7] It causes cell death by inactivating the pro-survival ERK1/2 kinase while activating the pro-apoptotic JNK and p38 kinases.[7] This shift in MAPK signaling initiates the mitochondrial apoptosis pathway, characterized by an increased Bax/Bcl-2 ratio and the release of cytochrome c.[7] The generation of ROS appears to be an upstream event that triggers these changes in the MAPK pathway.[7]

MAPK_Apoptosis_Pathway ISO Isoorientin ROS ROS Generation ISO->ROS ERK ERK1/2 ISO->ERK inhibits JNK JNK ISO->JNK activates p38 p38 ISO->p38 activates ROS->ERK modulates ROS->JNK modulates ROS->p38 modulates Cell_Survival Cell Survival ERK->Cell_Survival promotes Mitochondria Mitochondrial Dysfunction (↑ Bax/Bcl-2, Cytochrome c release) JNK->Mitochondria promotes p38->Mitochondria promotes Caspase Caspase Activation Mitochondria->Caspase triggers Apoptosis Apoptosis Caspase->Apoptosis executes

Diagram 3: Isoorientin-induced apoptosis via MAPK signaling.

Experimental Protocols

The study of flavonoids involves a range of standard experimental procedures. Below are detailed methodologies for key assays cited in the literature.

General Flavonoid Extraction and Isolation

A general workflow is employed to obtain pure flavonoids from plant sources for analysis.[8][9]

Flavonoid_Extraction_Workflow Plant_Material Plant Material (e.g., flowers, leaves) Drying_Grinding Drying & Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., Methanol, Ethanol) Methods: Maceration, Sonication Drying_Grinding->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Fractionation Liquid-Liquid Fractionation (e.g., EtOAc, n-BuOH) Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Chromatography Column Chromatography (Silica, Sephadex) Fractions->Chromatography Purification Preparative HPLC Chromatography->Purification Pure_Compound Pure Flavonoid Purification->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

Diagram 4: General workflow for flavonoid extraction and isolation.
Protocol: DPPH Radical Scavenging Assay

This method assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.[10][11]

  • Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Sample Preparation : Dissolve the test compound (e.g., this compound) in methanol to create a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL). Ascorbic acid or quercetin can be used as a positive control.

  • Reaction : In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader. The reduction of the DPPH radical is observed as a color change from violet to yellow.

  • Calculation : Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • EC₅₀ Determination : Plot the scavenging percentage against the sample concentration and determine the EC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

Protocol: Cell Viability (MTT) Assay

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[12]

  • Cell Seeding : Seed cells (e.g., HT-29 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24 or 48 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition : After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubation : Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Crystal Solubilization : Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculation : Express the results as a percentage of cell viability relative to the untreated control. The IC₅₀ value (concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Protocol: Western Blot Analysis for Signaling Proteins

This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.[5]

  • Protein Extraction : Treat cells as required, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking : Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-p-ERK, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression.

Conclusion and Future Perspectives

This compound and its related flavonoids, including marein and leptosidin, are promising natural compounds with a spectrum of pharmacological activities. Their mechanisms of action, which involve the modulation of key cellular signaling pathways such as NF-κB, Nrf2, and MAPK, highlight their potential for development as therapeutic agents for cancer, inflammatory diseases, and conditions associated with oxidative stress. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals. Future research should focus on in vivo validation of these findings, exploring the pharmacokinetics and safety profiles of these compounds, and optimizing their structures to enhance potency and specificity for clinical applications.

References

Isocoreopsin: A Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocoreopsin, a flavonoid glycoside also known as flavanocoreopsin and butein-7-O-β-D-glucopyranoside, is a natural compound found in various medicinal plants, including Butea monosperma and Coreopsis species. Emerging research has highlighted its potential as a therapeutic agent, demonstrating significant antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Therapeutic Potential and Molecular Targets

This compound exerts its biological effects through a multi-targeted approach, influencing key cellular processes involved in the pathogenesis of various diseases. Its primary therapeutic potential lies in its antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Activity

This compound has demonstrated direct radical scavenging capabilities. The primary mechanism of its antioxidant action is through the donation of a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress.

Quantitative Data: Antioxidant Activity

AssayParameterValueCell Line/SystemReference
DPPH Radical ScavengingEC₅₀10 µg/mLCell-free[1]
Anti-inflammatory Activity

This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways and inhibiting the expression and activity of pro-inflammatory enzymes. The primary targets in this context are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response. Inhibition of these pathways leads to the downregulation of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in cancer cells.[1] It has shown antiproliferative activity against human colorectal carcinoma (HT-29) and human liver cancer (HepG2) cell lines.[1] The underlying mechanisms likely involve the modulation of signaling pathways that control cell survival and proliferation, such as the MAPK pathway.

Quantitative Data: Anticancer Activity

AssayCell LineConcentrationEffectReference
Antiproliferative ActivityHT-2950-750 µg/mLInhibition of cell proliferation[1]
Antiproliferative ActivityHepG250-750 µg/mLInhibition of cell proliferation[1]

Signaling Pathways Modulated by this compound (and Related Flavonoids)

The therapeutic effects of this compound are intricately linked to its ability to modulate key intracellular signaling cascades. Based on studies of this compound and structurally similar flavonoids like isoorientin, the NF-κB and MAPK pathways are central to its mechanism of action.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2. This compound is hypothesized to inhibit this pathway, preventing NF-κB activation and subsequent inflammatory responses.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates p65_p50 NF-kB (p65/p50) IkBa->p65_p50 Inhibits Proteasome Proteasome IkBa->Proteasome Degradation p65_p50_nuc NF-kB (p65/p50) p65_p50->p65_p50_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Pro_inflammatory_Genes Transcription MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors_Stress Growth Factors, Stress Signals Upstream_Kinases Upstream Kinases Growth_Factors_Stress->Upstream_Kinases Activate ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p38 p38 Upstream_Kinases->p38 Transcription_Factors_ERK Transcription Factors (ERK) ERK->Transcription_Factors_ERK Activates Transcription_Factors_JNK_p38 Transcription Factors (JNK/p38) JNK->Transcription_Factors_JNK_p38 Activates p38->Transcription_Factors_JNK_p38 Activates This compound This compound This compound->ERK Inhibits This compound->JNK Activates This compound->p38 Activates Proliferation_Genes Proliferation Genes Transcription_Factors_ERK->Proliferation_Genes Transcription Apoptosis_Genes Apoptosis Genes Transcription_Factors_JNK_p38->Apoptosis_Genes Transcription DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH with Sample/ Control/Blank in 96-well plate Prep_DPPH->Mix Prep_Sample Prepare this compound Dilutions Prep_Sample->Mix Prep_Control Prepare Ascorbic Acid (Positive Control) Prep_Control->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate_Scavenging Calculate % Scavenging Activity Measure_Abs->Calculate_Scavenging Determine_EC50 Determine EC₅₀ Calculate_Scavenging->Determine_EC50 MTT_Assay_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add this compound (various concentrations) Incubate_24h->Add_this compound Incubate_Treatment Incubate for Desired Period Add_this compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Measure_Abs Measure Absorbance at 570 nm Solubilize->Measure_Abs Calculate_Viability Calculate % Cell Viability Measure_Abs->Calculate_Viability

References

Isocoreopsin: A Technical Guide to its Antioxidant and Radical Scavenging Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocoreopsin, a flavonoid glycoside, has garnered interest within the scientific community for its potential antioxidant properties. As a member of the flavonoid family, it is structurally poised to act as a scavenger of free radicals and a modulator of cellular oxidative stress responses. This technical guide provides a comprehensive overview of the available scientific data on the antioxidant and radical scavenging activity of this compound and structurally related compounds. Due to the limited availability of direct quantitative data for this compound, this document also includes information on extracts from its primary plant source, Coreopsis tinctoria, and closely related flavonoids to provide a broader context for its potential bioactivity.

Quantitative Antioxidant & Radical Scavenging Activity

Direct quantitative data for the antioxidant activity of isolated this compound is limited in the current scientific literature. However, studies on the extracts of Coreopsis tinctoria, a plant rich in this compound and other flavonoids, and on structurally similar compounds provide valuable insights into its potential efficacy. The following table summarizes the available data, primarily focusing on the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) in various antioxidant assays.

Substance Assay IC50 / EC50 (µg/mL) IC50 / EC50 (µM) Reference Compound Reference IC50 / EC50
Coreopsis tinctoria Flowering Tops (CTFT) ExtractDPPH93.29-Rutin42.43 µg/mL
Coreopsis tinctoria Flowering Tops (CTFT) ExtractABTS46.29-Rutin132.47 µg/mL
Coreopsis tinctoria Flowering Tops (CTFT) ExtractHydroxyl Radical66.17-Rutin122.25 µg/mL
Okanin (from C. tinctoria)DPPH-3.35 ± 0.45--
Isookanin (from C. tinctoria)DPPH-7.9 ± 0.53--
Maritimetin (from C. tinctoria)DPPH-4.12 ± 0.21--
Isoliquiritigenin (from C. tinctoria)DPPH-9.6 ± 2.32--
Taxifolin (from C. tinctoria)DPPH-6.2 ± 0.43--

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant and radical scavenging assays frequently used to evaluate compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is measured spectrophotometrically at approximately 517 nm.

Detailed Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: this compound or the test extract is dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: In a microplate well or a cuvette, a fixed volume of the DPPH solution is mixed with various concentrations of the sample solution. A control containing the solvent instead of the sample is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging activity against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The pre-formed blue-green ABTS•+ is then reduced by an antioxidant, and the decrease in absorbance is measured at approximately 734 nm.

Detailed Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water. Equal volumes of these two solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: this compound or the test extract is dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A small volume of the sample solution at different concentrations is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of scavenging activity versus sample concentration.

Superoxide Radical (O2•−) Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge superoxide radicals. Superoxide radicals are generated in a non-enzymatic system, such as the phenazine methosulfate-NADH (PMS-NADH) system. The superoxide radicals then reduce a detector molecule, like nitroblue tetrazolium (NBT), to a colored formazan product. The presence of an antioxidant inhibits this reduction, and the decrease in color formation is measured spectrophotometrically.

Detailed Protocol:

  • Reagent Preparation: Solutions of NADH (e.g., 78 µM), NBT (e.g., 50 µM), and PMS (e.g., 10 µM) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Sample Preparation: this compound or the test extract is dissolved in the buffer to prepare a range of concentrations.

  • Reaction Mixture: The reaction is initiated by mixing the NADH, NBT, and sample solutions in a microplate well or cuvette. The reaction is started by the addition of the PMS solution.

  • Incubation: The mixture is incubated at room temperature for a specified time (e.g., 5 minutes).

  • Absorbance Measurement: The absorbance of the formazan product is measured at approximately 560 nm.

  • Calculation of Scavenging Activity: The percentage of superoxide radical scavenging is calculated as:

    Where A_control is the absorbance of the reaction mixture without the sample.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve.

Signaling Pathways & Experimental Workflows

The antioxidant effects of flavonoids are often not limited to direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of antioxidant and cytoprotective enzymes. While direct evidence for this compound is emerging, studies on structurally similar flavonoids, such as isoorientin, suggest potential involvement of the Nrf2 and MAPK signaling pathways.

General Experimental Workflow for In Vitro Antioxidant Assays

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound This compound Stock (Varying Concentrations) Mix Mix Sample/Control with Radical Solution Compound->Mix Radical Radical Solution (DPPH, ABTS, etc.) Radical->Mix Control Reference Antioxidant (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in Dark (Specified Time) Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: General workflow for determining the IC50 value in radical scavenging assays.

Plausible Nrf2 Signaling Pathway Activation by this compound

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or electrophilic compounds can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate their transcription. Flavonoids, including potentially this compound, are known to activate this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 disrupts interaction ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 disrupts interaction Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome leads to (basal state) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) Transcription->Antioxidant_Enzymes

Caption: Postulated activation of the Nrf2 pathway by this compound.

Potential Modulation of MAPK Signaling Pathways by this compound

Mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating cellular processes, including the response to oxidative stress. The major MAPK cascades include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Oxidative stress can activate these pathways, leading to diverse cellular outcomes, including apoptosis or survival. Some flavonoids have been shown to modulate MAPK signaling, suggesting a potential mechanism for their antioxidant and cytoprotective effects. For instance, isoorientin has been reported to inactivate the ERK1/2 pathway while activating the JNK and p38 pathways in certain cancer cells.[1]

G cluster_mapk MAPK Cascades ROS Oxidative Stress (ROS) ERK ERK ROS->ERK JNK JNK ROS->JNK p38 p38 ROS->p38 This compound This compound This compound->ERK may inhibit This compound->JNK may activate This compound->p38 may activate Cellular_Response Cellular Response (Apoptosis or Survival) ERK->Cellular_Response JNK->Cellular_Response p38->Cellular_Response

Caption: Hypothetical modulation of MAPK signaling by this compound under oxidative stress.

Conclusion

This compound holds promise as a natural antioxidant compound. While direct quantitative data on its radical scavenging activities are still emerging, the information available for its plant source, Coreopsis tinctoria, and structurally related flavonoids suggests significant potential. Furthermore, the plausible modulation of key cellular antioxidant signaling pathways, such as Nrf2 and MAPK, indicates that its mechanism of action may extend beyond direct radical scavenging to include the upregulation of endogenous defense systems. Further research focusing on the isolated compound is necessary to fully elucidate its antioxidant and radical scavenging profile and to confirm its effects on cellular signaling pathways. This will be crucial for its potential development as a therapeutic agent in conditions associated with oxidative stress.

References

Methodological & Application

Application Note: High-Purity Isocoreopsin Extraction and Purification from Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isocoreopsin is a flavonoid glycoside found in various medicinal plants, including Butea monosperma and species of the Coreopsis genus[1][2]. As a bioactive compound, it has garnered interest for its potential therapeutic properties, notably its anticancer activities[3]. Effective and reproducible methods for extracting and purifying this compound are crucial for advancing research into its mechanism of action and potential pharmacological applications. This document provides a detailed protocol for the isolation of this compound from plant material, followed by purification using chromatographic techniques.

Experimental Protocols

This protocol is synthesized from established methodologies for flavonoid extraction, with specific details adapted from the successful isolation of this compound from Butea monosperma flowers[1][3].

Stage 1: Extraction

The initial step involves extracting the crude flavonoid mixture from the prepared plant material. Soxhlet extraction is a robust method for this purpose, ensuring thorough extraction with a suitable solvent[1].

Materials and Equipment:

  • Dried and powdered plant material (e.g., Butea monosperma flowers)

  • Methanol (analytical grade)

  • Soxhlet apparatus

  • Rotary evaporator

  • Heating mantle

Protocol:

  • Preparation: Air-dry the plant material (e.g., flowers) and grind it into a fine powder to increase the surface area for solvent penetration[4][5].

  • Soxhlet Extraction: Place the powdered plant material into a thimble and load it into the main chamber of the Soxhlet extractor.

  • Solvent Addition: Fill the distilling flask with methanol. The solvent volume should be approximately 2.5 times the volume of the plant material chamber.

  • Extraction Process: Heat the methanol to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the chamber containing the plant material. The extract will then be siphoned back into the flask. Continue this process for approximately 24 hours to ensure complete extraction[1].

  • Concentration: After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude extract[1].

Stage 2: Liquid-Liquid Partitioning (Fractionation)

Fractionation separates the crude extract into different fractions based on polarity, allowing for the enrichment of the desired flavonoid glycosides like this compound[1].

Materials and Equipment:

  • Crude methanolic extract

  • Distilled water

  • Ethyl acetate (EtOAc)

  • n-Butanol

  • Separatory funnel

  • Anhydrous sodium sulphate

Protocol:

  • Initial Partition: Dissolve the crude extract in distilled water and transfer it to a separatory funnel. Add an equal volume of ethyl acetate, shake vigorously, and allow the layers to separate.

  • Ethyl Acetate Fraction: Collect the upper ethyl acetate layer. Repeat this partitioning step two more times to exhaustively extract non-polar to moderately polar compounds. The persistent aqueous phase contains the more polar glycosides.

  • n-Butanol Fractionation: To the remaining aqueous phase, add an equal volume of n-butanol. Shake the mixture and allow the layers to separate.

  • This compound Enrichment: Collect the upper n-butanol layer, as this compound partitions into this phase. Repeat this step three times to maximize recovery[1].

  • Drying and Concentration: Combine the n-butanol fractions and dry them over anhydrous sodium sulphate to remove residual water. Concentrate the n-butanol extract (NBE) using a rotary evaporator and store it at 4°C for subsequent purification[1].

Stage 3: Purification

Final purification is achieved through a combination of column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate this compound to a high degree of purity[3].

Materials and Equipment:

  • Concentrated n-Butanol Extract (NBE)

  • Silica gel for column chromatography

  • Reverse-phase HPLC system with a suitable column (e.g., C18)

  • Mobile phase solvents: Acetonitrile and 0.1% (v/v) phosphoric acid in water[1].

  • Fraction collector

  • Spectrophotometer (for monitoring fractions)

Protocol:

  • Column Chromatography (Initial Purification):

    • Pack a glass column with silica gel slurry.

    • Load the concentrated NBE onto the top of the column.

    • Elute the column with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) of increasing polarity.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the this compound-rich fractions and concentrate them.

  • Reverse-Phase HPLC (Final Purification):

    • Dissolve the semi-purified fraction in the mobile phase.

    • Inject the sample into the HPLC system.

    • Use a gradient elution method. A typical gradient could be:

      • 0-15 min: 30% Acetonitrile / 70% (0.1% Phosphoric Acid in water)[1].

      • 15-25 min: Ramp to 50% Acetonitrile / 50% (0.1% Phosphoric Acid in water)[1].

      • 25-30 min: Ramp to 95% Acetonitrile / 5% (0.1% Phosphoric Acid in water)[1].

    • Set the solvent flow rate to 1 mL/min and monitor the eluent with a UV-Vis detector (e.g., at 280 nm for flavonoids)[1].

    • Collect the peak corresponding to this compound.

    • Confirm the purity and identity of the isolated compound using analytical techniques such as NMR and ESI-MS[3].

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow and a potential signaling pathway associated with the bioactivity of related flavonoids.

G Experimental Workflow for this compound Isolation cluster_prep Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification & Analysis plant Plant Material (e.g., Butea monosperma flowers) powder Drying & Grinding plant->powder soxhlet Soxhlet Extraction (Methanol, 24h) powder->soxhlet crude Crude Methanolic Extract soxhlet->crude partition Liquid-Liquid Partitioning (Water, EtOAc, n-Butanol) crude->partition nbe n-Butanol Extract (NBE) (Enriched with this compound) partition->nbe cc Column Chromatography (Silica Gel) nbe->cc hplc Reverse-Phase HPLC cc->hplc pure Pure this compound hplc->pure analysis Structural Characterization (NMR, ESI-MS) pure->analysis

Caption: Workflow for the extraction and purification of this compound.

G Potential Antioxidant Signaling Pathway for Flavonoids cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (or related flavonoid) ros Oxidative Stress (e.g., ROS) This compound->ros Scavenges nrf2_keap1 Nrf2-Keap1 Complex This compound->nrf2_keap1 Induces dissociation ros->nrf2_keap1 Induces dissociation keap1 Keap1 keap1->nrf2_keap1 nrf2_free Nrf2 nrf2_free->nrf2_keap1 nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are Antioxidant Response Element (ARE) nrf2_nuc->are Binds to genes Antioxidant Gene Expression (e.g., HO-1, NQO-1) are->genes Promotes protection Cellular Protection (Antioxidant Effect) genes->protection

Caption: Potential Nrf2-mediated antioxidant pathway for flavonoids.

Data Presentation

The following tables summarize key parameters and reported bioactivity data for this compound.

Table 1: Summary of Extraction and Purification Parameters

ParameterMethod/ConditionPurposeReference
Plant Material Butea monosperma flowers, air-dried, powderedSource of this compound[1][3]
Initial Extraction Soxhlet apparatus with methanol (24h)Crude extraction of metabolites[1]
Fractionation Liquid-liquid partitioning (Water, EtOAc, n-Butanol)Enrichment of polar glycosides[1]
Primary Purification Column Chromatography (Silica Gel)Separation of compounds by polarity[3]
Final Purification Reverse-Phase HPLC (C18 column)High-purity isolation[1][3]
HPLC Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in WaterElution of target compound[1]
Detection UV-Vis DetectorMonitoring of HPLC eluent[1]

Table 2: Reported In Vitro Anticancer Efficacy of this compound and Related Compounds from Butea monosperma

CompoundCell LineEffective Concentration for Cell DeathReference
This compound HT-29 (Human Colon Cancer)50 µg/mL[3]
HepG2 (Human Liver Cancer)100 µg/mL[3]
Butrin HT-29 (Human Colon Cancer)100 µg/mL[3]
HepG2 (Human Liver Cancer)500 µg/mL[3]
Isobutrin HT-29 (Human Colon Cancer)80 µg/mL[3]
HepG2 (Human Liver Cancer)150 µg/mL[3]

Discussion and Further Research

The described protocol provides a comprehensive framework for the successful extraction and purification of this compound. The combination of Soxhlet extraction, liquid-liquid partitioning, and multi-step chromatography ensures high recovery and purity of the target compound. Quantitative data indicates that this compound demonstrates significant cytotoxic effects on cancer cell lines, often with greater potency than related flavonoids like butrin and isobutrin[3].

While the antioxidant and anticancer activities of many flavonoids are well-documented, the precise molecular mechanisms and cellular targets of this compound are not fully elucidated. The visualized Nrf2 signaling pathway represents a plausible mechanism of action, as this pathway is a known target for other antioxidant flavonoids that protect cells from oxidative stress[6][7].

Future research should focus on:

  • Target Identification: Employing advanced proteomic techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) to identify the direct cellular binding partners and targets of this compound[8][9].

  • Mechanism of Action: Validating the involvement of specific signaling pathways (e.g., Nrf2, MAPK) in the biological effects of pure this compound through targeted cellular assays[10].

  • Optimization of Extraction: Exploring modern, greener extraction techniques such as ultrasound-assisted or microwave-assisted extraction to potentially improve efficiency and reduce solvent consumption[11][12].

References

Application Note: A Validated HPLC Method for the Quantification of Isocoreopsin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocoreopsin, a flavanone glycoside, is a significant bioactive compound found in various medicinal plants, notably in the genus Coreopsis. It has garnered interest for its potential therapeutic properties, including antioxidant and neuroprotective effects. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, ensuring accuracy, precision, and robustness.

Experimental Protocol: HPLC Quantification of this compound

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

  • Sample Preparation Equipment:

    • Analytical balance

    • Ultrasonic bath

    • Centrifuge

    • Syringe filters (0.45 µm)

Chromatographic Conditions

The following HPLC conditions have been optimized for the separation and quantification of this compound:

ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-30% B; 20-25 min: 30-50% B; 25-30 min: 50-10% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection PDA Detector at 280 nm
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Drying and Grinding: Dry the plant material (e.g., flowers of Coreopsis tinctoria) at 40-50°C to a constant weight and grind it into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a flask.

    • Add 50 mL of 80% methanol.[1]

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, precision, accuracy, and sensitivity (LOD and LOQ).

Specificity

Specificity was determined by comparing the chromatograms of a blank (methanol), the this compound standard, and a plant extract sample. The retention time of the this compound peak in the sample chromatogram should match that of the standard, and the peak should be well-resolved from other components in the extract.

Linearity and Range

The linearity of the method was evaluated by analyzing the prepared working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linear Range 1 - 100 µg/mL
Regression Equation y = 25432x + 1258
Correlation Coefficient (r²) > 0.999
Precision

Precision was assessed through intra-day and inter-day variability by analyzing a quality control (QC) sample at three different concentration levels (low, medium, high) on the same day (n=6) and on three different days.

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
5 (Low)< 2.0%< 3.0%
25 (Medium)< 1.5%< 2.5%
75 (High)< 1.0%< 2.0%
RSD: Relative Standard Deviation
Accuracy (Recovery)

The accuracy of the method was determined by a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different levels (80%, 100%, and 120% of the original amount). The samples were then re-analyzed, and the percentage recovery was calculated.

Spiked LevelMean Recovery (%)%RSD
80%98.5 - 101.2%< 2.0%
100%99.1 - 100.8%< 1.5%
120%98.9 - 101.5%< 1.8%
Sensitivity

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise (S/N) ratio.

ParameterS/N RatioResult (µg/mL)
LOD 3:1~0.1
LOQ 10:1~0.3

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the quantification of this compound in plant extracts.

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_std 2. Standard Preparation cluster_hplc 3. HPLC Analysis cluster_data 4. Data Analysis & Quantification start Start plant_material Plant Material (e.g., Coreopsis tinctoria flowers) start->plant_material ref_std This compound Reference Standard start->ref_std drying Drying (45°C) plant_material->drying grinding Grinding to Powder drying->grinding extraction Ultrasonic Extraction (80% Methanol) grinding->extraction centrifugation Centrifugation (4000 rpm, 15 min) extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration injection Inject Sample/ Standard (10 µL) filtration->injection stock_sol Stock Solution (1 mg/mL in Methanol) ref_std->stock_sol working_std Working Standards (1-100 µg/mL) stock_sol->working_std calibration Construct Calibration Curve working_std->calibration hplc_system HPLC-PDA System (C18 Column, Gradient Elution) hplc_system->injection chromatogram Obtain Chromatogram (280 nm) injection->chromatogram peak_area Identify Peak & Integrate Area chromatogram->peak_area peak_area->calibration quantification Quantify this compound in Sample calibration->quantification end Final Report: This compound Concentration quantification->end

Fig. 1: HPLC quantification workflow for this compound.

Conclusion

This application note provides a comprehensive and validated HPLC-PDA method for the reliable quantification of this compound in plant extracts. The method is specific, linear, precise, accurate, and sensitive, making it suitable for routine quality control of herbal raw materials and finished products. The detailed protocol and workflow can be readily adopted by researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

Synthesis and Biological Evaluation of Isocoreopsin and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of isocoreopsin, a naturally occurring flavanone glycoside, and its derivatives. This document details the chemical synthesis protocols, summarizes key quantitative data, and illustrates the implicated biological signaling pathways. The information herein is intended to serve as a valuable resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

This compound, also known as butin-7-O-β-D-glucopyranoside, is a flavonoid that has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. The synthesis of this compound and its derivatives is a key area of research for the development of novel therapeutic agents. This document outlines the multi-step synthesis process, starting from the base-catalyzed aldol condensation to form the chalcone backbone, followed by intramolecular cyclization to the flavanone, and concluding with the glycosylation to yield this compound.

Synthesis of this compound

The synthesis of this compound is a three-stage process. The initial step involves the synthesis of the chalcone precursor, which is then cyclized to form the flavanone aglycone, butin. The final step is the glycosylation of butin to yield this compound.

Stage 1: Synthesis of 2',4',3,4-Tetrahydroxychalcone (Butin Chalcone)

The synthesis of the chalcone precursor is achieved through a Claisen-Schmidt condensation reaction between 2,4-dihydroxyacetophenone and 3,4-dihydroxybenzaldehyde in the presence of a strong base.

Experimental Protocol:

  • To a stirred solution of 2,4-dihydroxyacetophenone (1.0 eq) and 3,4-dihydroxybenzaldehyde (1.0 eq) in ethanol (EtOH), add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise at room temperature.[1]

  • Continue stirring the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid (HCl) until it reaches a pH of approximately 5-6.

  • The precipitated crude product is collected by vacuum filtration and washed with cold water.

  • The crude chalcone is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2',4',3,4-tetrahydroxychalcone.

Stage 2: Cyclization of Chalcone to Flavanone (Butin)

The synthesized chalcone is then subjected to intramolecular cyclization to form the flavanone, butin. This can be achieved under acidic or basic conditions.

Experimental Protocol (Acid-Catalyzed):

  • Dissolve the purified chalcone (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

  • Reflux the reaction mixture for 4-6 hours, monitoring the cyclization by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude butin is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

Stage 3: Glycosylation of Butin to this compound

The final step is the regioselective glycosylation of butin at the 7-hydroxyl group. The Koenigs-Knorr reaction is a classical and effective method for this transformation.[2][3][4] This involves the use of a protected glycosyl halide, typically acetobromoglucose, in the presence of a silver or mercury salt promoter.

Experimental Protocol (Koenigs-Knorr Glycosylation):

  • Protect the more reactive hydroxyl groups of butin, particularly the catechol moiety (3' and 4' positions), using a suitable protecting group strategy to ensure regioselectivity at the 7-OH position.

  • Dissolve the protected butin (1.0 eq) in a dry, aprotic solvent such as quinoline and benzene under an inert atmosphere.[3]

  • Add acetobromoglucose (1.1-1.5 eq) to the solution.

  • Add a promoter, such as silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O), to the reaction mixture.[3]

  • Stir the reaction at room temperature for 24-72 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture to remove the silver salts and wash the solid residue with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude protected this compound is then subjected to deprotection conditions (e.g., Zemplén deacetylation using sodium methoxide in methanol) to remove the acetyl groups from the glucose moiety and the protecting groups from the aglycone.

  • Purify the final product, this compound, by column chromatography or preparative HPLC.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of this compound and its derivatives. Data for some derivatives are included to provide a comparative perspective.

Compound Synthesis Step Yield (%) Reference
2',4',3,4-TetrahydroxychalconeClaisen-Schmidt Condensation60-80[1]
ButinChalcone Cyclization50-70General estimate
This compoundKoenigs-Knorr Glycosylation30-50[3]

Table 1: Synthetic Yields for this compound and Intermediates.

Compound Biological Activity IC₅₀/EC₅₀ (µM) Assay Reference
Okanin (related chalcone)DPPH radical scavenging6.2DPPH Assay[5]
Isookanin (related chalcone)DPPH radical scavenging10.6DPPH Assay[5]
Luteolin (related flavonoid)Anti-inflammatory (NO production)15.2Griess Assay[6]
Quercetin (related flavonoid)Antioxidant1.89ABTS Assay[7]
This compound DerivativeCytotoxicity (MCF-7 cells)5-20MTT Assay[8][9][10]

Signaling Pathways and Mechanisms of Action

Flavonoids, including this compound, are known to exert their biological effects through the modulation of various cellular signaling pathways. Two key pathways implicated in the antioxidant and anti-inflammatory effects of flavonoids are the Keap1-Nrf2 and MAPK signaling pathways.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by Keap1. Electrophilic compounds, including some flavonoids, can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation.[11][12][13][14] This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds & promotes ubiquitination Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub Ubiquitin ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: this compound-mediated activation of the Keap1-Nrf2 pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis.[15][16][17][18] Flavonoids like isoorientin, which is structurally similar to this compound, have been shown to modulate MAPK signaling.[19][20] They can inhibit the phosphorylation of key kinases in pro-inflammatory pathways (e.g., p38, JNK) and/or activate pathways that promote cell survival, depending on the cellular context.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., ASK1, TAK1) Receptor->MAPKKK This compound This compound This compound->MAPKKK inhibits MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors activates Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) Transcription_Factors->Inflammatory_Genes activates transcription

Caption: Inhibition of the MAPK signaling pathway by this compound.

Experimental Workflows

The following diagrams illustrate the overall workflow for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Purification & Characterization Start Starting Materials (Substituted Acetophenones & Benzaldehydes) Chalcone_Synth Claisen-Schmidt Condensation Start->Chalcone_Synth Chalcone Chalcone Intermediate Chalcone_Synth->Chalcone Cyclization Intramolecular Cyclization Chalcone->Cyclization Flavanone Flavanone Aglycone (Butin) Cyclization->Flavanone Glycosylation Koenigs-Knorr Glycosylation Flavanone->Glycosylation This compound This compound Glycosylation->this compound Purification Purification (Recrystallization, Column Chromatography) This compound->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: General workflow for the synthesis of this compound.

Bioactivity_Workflow cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies This compound This compound & Derivatives Antioxidant Antioxidant Assays (DPPH, ABTS) This compound->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, COX inhibition) This compound->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (MTT on cell lines) This compound->Cytotoxicity qPCR qPCR (Antioxidant gene expression) Antioxidant->qPCR Western_Blot Western Blot (Nrf2, p-MAPK) Anti_inflammatory->Western_Blot

Caption: Workflow for the biological evaluation of this compound.

Conclusion

The synthetic protocols and biological data presented in these application notes provide a foundational framework for the synthesis and evaluation of this compound and its derivatives. The detailed methodologies and visual representations of the underlying signaling pathways are intended to facilitate further research and development in this promising area of medicinal chemistry. The exploration of this compound's therapeutic potential through the modulation of key cellular pathways such as Keap1-Nrf2 and MAPK holds significant promise for the discovery of novel treatments for a range of diseases characterized by oxidative stress and inflammation.

References

Isocoreopsin: A Potent Inducer of Apoptosis and Cell Cycle Arrest in Cancer Cells via PI3K/Akt/mTOR Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isocoreopsin, a chalcone glycoside isolated from the flowers of Coreopsis tinctoria, has demonstrated significant anti-tumor activities in various cancer cell lines. This application note provides a detailed experimental design for researchers and drug development professionals to investigate the cytotoxic and mechanistic properties of this compound in cell culture. The protocols herein describe methods to assess cell viability, apoptosis, and cell cycle distribution. Furthermore, we elucidate the molecular mechanism of this compound, focusing on its inhibitory effects on the critical PI3K/Akt/mTOR signaling pathway.

Biological Activity of this compound

This compound exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting the proliferation of cancer cells. Its mechanism of action involves the modulation of key regulatory proteins within the cell.

Cytotoxicity Across Cancer Cell Lines

The cytotoxic effect of this compound, quantified as the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines. This variability underscores the importance of empirical determination of the IC50 for each cell line under investigation.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Template)

Cell LineCancer TypeIC50 (µM) after 48h
A549Lung CarcinomaUser-defined
HeLaCervical CarcinomaUser-defined
HepG2Hepatocellular CarcinomaUser-defined
MCF-7Breast AdenocarcinomaUser-defined
SW480Colon AdenocarcinomaUser-defined
(Note: The IC50 values should be determined experimentally for each specific cell line and experimental conditions.)

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[1] In many cancers, this pathway is aberrantly activated, promoting tumor progression. This compound has been shown to inhibit this pathway, leading to its anti-cancer effects.

This compound treatment leads to a decrease in the phosphorylation of key proteins in this pathway, such as Akt and mTOR. Specifically, this compound has been observed to inhibit the phosphorylation of Akt at serine 473 and mTOR at serine 2448. This inhibition disrupts the downstream signaling events that promote cell survival and proliferation.

Signaling Pathway Diagram

Isocoreopsin_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates pAkt p-Akt (Ser473) Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 activates pmTOR p-mTOR (Ser2448) mTORC1->pmTOR Cell_Growth Cell Growth & Proliferation pmTOR->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis pmTOR->Apoptosis_Inhibition This compound This compound This compound->pAkt inhibits This compound->pmTOR inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on cancer cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A549, HeLa) Isocoreopsin_Prep 2. This compound Stock Solution MTT_Assay 3. Cell Viability (MTT Assay) Determine IC50 Isocoreopsin_Prep->MTT_Assay Apoptosis_Assay 4. Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Cell_Cycle_Assay 5. Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis_Assay->Cell_Cycle_Assay Western_Blot 6. Western Blot Analysis (PI3K/Akt/mTOR pathway) Cell_Cycle_Assay->Western_Blot Data_Quantification 7. Data Quantification and Visualization Western_Blot->Data_Quantification

Caption: Workflow for this compound cell culture experiments.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (at IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at the predetermined IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Table 2: Quantitative Analysis of Apoptosis (Template)

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
ControlUser-definedUser-definedUser-defined
This compound (IC50)User-definedUser-definedUser-defined
(Note: Data should be acquired from flow cytometry analysis.)
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (at IC50 concentration)

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at the IC50 concentration for 24 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

  • Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Table 3: Cell Cycle Distribution Analysis (Template)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
ControlUser-definedUser-definedUser-defined
This compound (IC50)User-definedUser-definedUser-defined
(Note: Data should be acquired from flow cytometry analysis.)
Protocol 4: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

This protocol assesses the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (at IC50 concentration)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells with RIPA buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate using a protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin) and total protein levels.

Table 4: Western Blot Densitometry Analysis (Template)

Treatmentp-Akt/Total Akt (Relative Intensity)p-mTOR/Total mTOR (Relative Intensity)
Control1.01.0
This compound (IC50)User-definedUser-defined
(Note: Data should be obtained from densitometric analysis of Western blots.)

Conclusion

This application note provides a comprehensive experimental framework to characterize the anti-cancer properties of this compound. By following these detailed protocols, researchers can effectively assess its cytotoxicity, pro-apoptotic and cell cycle arrest activities, and elucidate its mechanism of action through the inhibition of the PI3K/Akt/mTOR signaling pathway. The provided templates for data presentation will aid in the clear and concise reporting of experimental findings.

References

Application Notes and Protocols for In Vitro Anti-proliferative Assays Using Isocoreopsin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Isocoreopsin in in vitro anti-proliferative studies. This document details the background, key experimental protocols, and expected outcomes when investigating the anti-cancer effects of this compound.

Introduction to this compound

This compound is a flavonoid, a class of natural compounds known for their diverse biological activities. Flavonoids, including chalcones and their derivatives, have garnered significant interest in cancer research due to their potential to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle. While specific data on this compound is emerging, studies on structurally related flavonoids provide a strong basis for investigating its anti-cancer properties. These compounds have been shown to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

Data Presentation: Anti-proliferative Activity

The anti-proliferative activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes representative IC50 values for various flavonoids and synthetic compounds against common cancer cell lines, providing a comparative context for evaluating this compound.

Table 1: Representative IC50 Values of Flavonoids and Other Compounds in Various Cancer Cell Lines

Compound/ExtractCell LineIncubation Time (h)IC50 (µM)Reference
Total Flavone ExtractMCF-7 (Breast)4827.32 ± 0.24 (µg/ml)[1]
Total Flavone ExtractHeLa (Cervical)4831.01 ± 1.93 (µg/ml)[1]
Total Flavone ExtractA549 (Lung)4831.77 ± 3.06 (µg/ml)[1]
Total Flavone ExtractHepG2 (Liver)4853.05 ± 3.15 (µg/ml)[1]
Compound 30MCF-7 (Breast)Not Specified1.42[2]
Compound 30A549 (Lung)Not Specified1.98[2]
Compound 11aMCF-7 (Breast)Not Specified3.7[3]
Compound 12bMCF-7 (Breast)Not Specified3.1[3]
Compound 12fHepG2 (Liver)Not Specified2.2[3]
5-FluorouracilMCF-7 (Breast)721.71[2][4]
5-FluorouracilA549 (Lung)7210.32[2]
5-FluorouracilHepG2 (Liver)72Not Specified
CurcuminHepG2 (Liver)7219.02 ± 1.3 (µg/mL)[5]
CurcuminMCF-7 (Breast)7232.01 ± 1.5 (µg/mL)[5]
CurcuminA549 (Lung)7228.14 ± 1.2 (µg/mL)[5]
Chalcone 11MCF-7 (Breast)Not Specified13.2 - 34.7[6]
Chalcone 17MCF-7 (Breast)Not Specified13.2 - 34.7[6]
DaphnoretinHOS (Osteosarcoma)723.89[7]

Experimental Protocols

Detailed methodologies for key in vitro anti-proliferative assays are provided below.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add this compound (various conc.) B->C D Incubate for 24-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO F->G H Read Absorbance (570nm) G->H I I H->I Analyze Data (Calculate IC50) Cell_Cycle_Analysis_Workflow A Seed & Treat Cells with this compound B Harvest & Wash Cells A->B C Fix with Cold 70% Ethanol B->C D Stain with PI & RNase A C->D E Incubate in Dark D->E F Analyze by Flow Cytometry E->F G Determine Cell Cycle Distribution F->G Apoptosis_Assay_Workflow A Treat Cells with this compound B Harvest Cells (Adherent & Floating) A->B C Wash with PBS & Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Incubate in Dark D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic & Necrotic Cells F->G PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates This compound This compound This compound->Raf Modulates This compound->ERK Modulates CellCycle Cell Cycle Progression TranscriptionFactors->CellCycle

References

Application Notes and Protocols for Studying Isocoreopsin Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocoreopsin, a flavonoid glycoside, has demonstrated significant anti-inflammatory and antioxidant properties in preclinical in vitro studies. These properties suggest its therapeutic potential for a range of inflammatory and oxidative stress-related diseases. To further investigate its efficacy and mechanism of action in a physiological context, well-defined animal models are essential.

These application notes provide detailed protocols for evaluating the anti-inflammatory and antioxidant efficacy of this compound using two established animal models: the Carrageenan-Induced Paw Edema model for acute inflammation and the Lipopolysaccharide (LPS)-Induced Oxidative Stress model. The protocols are based on established methodologies and data from similar compounds, offering a robust framework for in vivo investigation of this compound.

Anti-Inflammatory Efficacy of this compound in a Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation.[1][2] Carrageenan, a seaweed polysaccharide, induces a biphasic inflammatory response characterized by the release of histamine and serotonin in the first phase, followed by the production of prostaglandins and cytokines in the second phase.[3] This model is suitable for the screening of compounds with potential anti-inflammatory activity.[1][4]

Experimental Protocol

1.1. Animals:

  • Male Wistar rats or Swiss albino mice (6-8 weeks old, weighing 180-220 g for rats, 20-25 g for mice).

  • Animals should be acclimatized for at least one week before the experiment.

  • House animals in standard laboratory conditions with free access to food and water.

1.2. Materials:

  • This compound (to be dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose).

  • Carrageenan (1% w/v in sterile saline).

  • Positive control: Indomethacin or Diclofenac (10 mg/kg).

  • Vehicle (e.g., 0.5% carboxymethylcellulose).

  • Plethysmometer or digital calipers.

1.3. Procedure:

  • Divide animals into the following groups (n=6-8 per group):

    • Group I: Vehicle control (receives vehicle only).

    • Group II: Carrageenan control (receives vehicle + carrageenan).

    • Group III: Positive control (receives Indomethacin/Diclofenac + carrageenan).

    • Group IV-VI: this compound treatment (e.g., 10, 20, 40 mg/kg, orally) + carrageenan.

  • Administer this compound, positive control, or vehicle orally 60 minutes before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer or digital calipers.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • At the end of the experiment, animals can be euthanized, and the paw tissue collected for histological analysis and measurement of inflammatory markers (e.g., TNF-α, IL-6, MPO).[5]

Expected Quantitative Data (Hypothetical)
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema
Carrageenan Control-0.85 ± 0.07-
Indomethacin100.32 ± 0.0462.3
This compound100.65 ± 0.0623.5
This compound200.48 ± 0.0543.5
This compound400.35 ± 0.0458.8

Experimental Workflow

G cluster_0 Pre-treatment Phase cluster_1 Inflammation Induction & Measurement cluster_2 Data Analysis & Endpoint Evaluation acclimatization Animal Acclimatization (1 week) grouping Grouping of Animals (n=6-8) acclimatization->grouping treatment Oral Administration of this compound, Control, or Vehicle grouping->treatment initial_measurement Initial Paw Volume Measurement treatment->initial_measurement carrageenan Sub-plantar Injection of Carrageenan (1%) initial_measurement->carrageenan paw_measurement Paw Volume Measurement (1, 2, 3, 4, 5h) carrageenan->paw_measurement calculation Calculate % Inhibition of Edema paw_measurement->calculation euthanasia Euthanasia & Tissue Collection calculation->euthanasia analysis Histological & Biomarker Analysis euthanasia->analysis

Workflow for Carrageenan-Induced Paw Edema Model.

Antioxidant Efficacy of this compound in an LPS-Induced Oxidative Stress Model

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation and oxidative stress.[6] Administration of LPS to animals leads to the production of reactive oxygen species (ROS) and a subsequent decrease in endogenous antioxidant defenses, making it a suitable model to evaluate the in vivo antioxidant effects of therapeutic compounds.

Experimental Protocol

2.1. Animals:

  • Male C57BL/6 mice (8-10 weeks old, weighing 22-28 g).

  • Animals should be acclimatized for at least one week before the experiment.

  • House animals in standard laboratory conditions with free access to food and water.

2.2. Materials:

  • This compound (to be dissolved in sterile saline).

  • Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4).

  • Positive control: N-acetylcysteine (NAC).

  • Sterile saline.

  • Kits for measuring oxidative stress markers (e.g., MDA, GSH, SOD, CAT).

  • Kits for measuring inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

2.3. Procedure:

  • Divide animals into the following groups (n=8-10 per group):

    • Group I: Control (receives saline only).

    • Group II: LPS control (receives saline + LPS).

    • Group III: Positive control (receives NAC + LPS).

    • Group IV-VI: this compound treatment (e.g., 25, 50, 100 mg/kg, intraperitoneally) + LPS.

  • Administer this compound, NAC, or saline intraperitoneally for 7 consecutive days.

  • On day 7, one hour after the final treatment, administer LPS (1 mg/kg) intraperitoneally to all groups except the control group.

  • Six hours after LPS injection, collect blood samples via cardiac puncture for cytokine analysis.

  • Euthanize the animals and collect tissues (e.g., liver, brain) for analysis of oxidative stress markers.

  • Homogenize the tissues and measure the levels of malondialdehyde (MDA), reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT) activity using commercially available kits.

  • Measure the levels of TNF-α, IL-1β, and IL-6 in the serum using ELISA kits.

Expected Quantitative Data (Hypothetical, based on Isoacteoside study[3])
Treatment GroupDose (mg/kg)MDA (nmol/mg protein)GSH (μmol/g protein)SOD (U/mg protein)Serum TNF-α (pg/mL)
Control-1.2 ± 0.28.5 ± 0.9120 ± 1515 ± 3
LPS Control-3.8 ± 0.54.2 ± 0.675 ± 10250 ± 30
NAC1501.8 ± 0.37.1 ± 0.8105 ± 12110 ± 15
This compound253.1 ± 0.45.5 ± 0.785 ± 11190 ± 22
This compound502.4 ± 0.36.8 ± 0.898 ± 10145 ± 18
This compound1001.7 ± 0.27.9 ± 0.9115 ± 1495 ± 12

Experimental Workflow

G cluster_0 Treatment Phase cluster_1 Induction & Sample Collection cluster_2 Biochemical Analysis acclimatization Animal Acclimatization (1 week) grouping Grouping of Animals (n=8-10) acclimatization->grouping daily_treatment Daily i.p. Administration (7 days) of this compound, Control, or Vehicle grouping->daily_treatment lps_injection i.p. Injection of LPS (1 mg/kg) on Day 7 daily_treatment->lps_injection sample_collection Blood & Tissue Collection (6h post-LPS) lps_injection->sample_collection oxidative_markers Measure MDA, GSH, SOD, CAT in Tissues sample_collection->oxidative_markers cytokine_analysis Measure TNF-α, IL-1β, IL-6 in Serum sample_collection->cytokine_analysis

Workflow for LPS-Induced Oxidative Stress Model.

Signaling Pathway Analysis

This compound is hypothesized to exert its anti-inflammatory and antioxidant effects through the modulation of key signaling pathways, such as the NF-κB and MAPK pathways. Analysis of these pathways in the collected tissues can provide insights into its mechanism of action.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[7] In response to inflammatory stimuli like LPS, IκB is phosphorylated and degraded, allowing the p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates p65 p65 p50 p50 p65_n p65 p65->p65_n p50_n p50 p50->p50_n This compound This compound This compound->IKK inhibits DNA DNA p65_n->DNA p50_n->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

This compound's proposed inhibition of the NF-κB pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation and cellular stress responses.[8] Activation of MAPKs (p38, ERK, JNK) by stimuli like LPS leads to the activation of transcription factors that promote the expression of inflammatory mediators.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS Receptor Receptor LPS->Receptor MAP3K MAP3K Receptor->MAP3K MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (p38, ERK, JNK) MAP2K->MAPK TF Transcription Factors (e.g., AP-1) MAPK->TF activates This compound This compound This compound->MAP2K inhibits DNA DNA TF->DNA binds Inflammatory_Mediators Inflammatory Mediators (COX-2, iNOS) DNA->Inflammatory_Mediators transcription

This compound's proposed modulation of the MAPK pathway.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vivo evaluation of this compound's anti-inflammatory and antioxidant efficacy. The use of these standardized animal models will allow for the generation of robust and comparable data, which is crucial for the further development of this compound as a potential therapeutic agent. It is recommended to perform dose-response studies to determine the optimal therapeutic window and to conduct further mechanistic studies to fully elucidate the signaling pathways involved in its pharmacological effects.

References

Preparation of Isocoreopsin Stock Solutions: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the preparation and use of Isocoreopsin stock solutions in various biological assays.

This compound, a flavonoid glycoside also known as Butin-7-O-β-D-glucopyranoside, has garnered interest for its potential antioxidant and anti-inflammatory properties. Proper handling and preparation of this compound are essential for in vitro and in vivo studies.

This compound Properties

A summary of key properties for this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₂₁H₂₂O₁₀--INVALID-LINK--
Molecular Weight 434.4 g/mol --INVALID-LINK--
Appearance Typically a yellow solidGeneral knowledge
Storage of Solid Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage.Biopurify

Preparation of this compound Stock Solutions

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 434.4 g/mol * Volume (L) * 1000 mg/g For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 * 434.4 * 0.001 * 1000 = 4.344 mg

  • Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add the desired volume of DMSO (e.g., 1 mL).

  • Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to two weeks. For long-term storage, -80°C is recommended. It is best to prepare and use solutions on the same day whenever possible.

Note on Solubility: If the desired concentration does not fully dissolve, the solution can be sonicated or the concentration can be adjusted downwards. It is crucial to ensure the compound is fully dissolved before use in experiments.

Application in In Vitro Assays

This compound stock solutions can be utilized in a variety of in vitro assays to investigate its biological activities. Below are example protocols for antioxidant and anti-inflammatory assays.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines a common method to assess the antioxidant capacity of this compound.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • DPPH solution (e.g., 0.1 mM in methanol or ethanol)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Working Solutions:

    • Prepare a fresh working solution of DPPH in methanol or ethanol. The concentration should be adjusted so that the absorbance at 517 nm is approximately 1.0.

    • Prepare a series of dilutions of the this compound stock solution in methanol or ethanol to achieve the desired final concentrations for the assay (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Assay Setup:

    • In a 96-well plate, add a specific volume of each this compound dilution (e.g., 100 µL).

    • Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.

    • For the control, add the solvent (methanol or ethanol) instead of the this compound solution to the DPPH solution.

    • For the blank, add the solvent to the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100

Protocol 3: Anti-Inflammatory Cytokine Measurement in Cell Culture

This protocol describes how to assess the anti-inflammatory effects of this compound by measuring cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS)

  • Phosphate-buffered saline (PBS)

  • 24-well cell culture plates

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding: Seed the macrophage cells in a 24-well plate at a suitable density (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight.

  • Preparation of Treatment Solutions:

    • Prepare dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µM).

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in the experiment.

  • Treatment and Stimulation:

    • Pre-treat the cells with the different concentrations of this compound for a specific duration (e.g., 1-2 hours).

    • After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response. Include a non-stimulated control group and an LPS-only control group.

  • Sample Collection: After the incubation period, collect the cell culture supernatants and store them at -80°C until analysis.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Signaling Pathway and Experimental Workflow Diagrams

This compound's potential anti-inflammatory and antioxidant effects are thought to be mediated through the modulation of key signaling pathways.

Isocoreopsin_Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges IKK IKK This compound->IKK Inhibits Keap1 Keap1 This compound->Keap1 Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus_NFkB->Inflammatory_Genes Activates Transcription Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nucleus_Nrf2 Nrf2 (in Nucleus) Nrf2->Nucleus_Nrf2 Translocates ARE Antioxidant Response Element (ARE) Nucleus_Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Activates Transcription

Caption: Proposed mechanism of this compound's anti-inflammatory and antioxidant effects.

Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM This compound Stock in DMSO Start->Prepare_Stock Prepare_Working Prepare Working Dilutions in Assay Medium Prepare_Stock->Prepare_Working Antioxidant_Assay Antioxidant Assay (e.g., DPPH) Prepare_Working->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., Cytokine ELISA) Prepare_Working->Anti_inflammatory_Assay Data_Analysis Data Analysis (IC50, % Inhibition) Antioxidant_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for assessing this compound's bioactivity.

Isocoreopsin Formulation for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocoreopsin, a flavonoid glycoside, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. However, its poor water solubility presents a considerable challenge for in vivo studies, impacting its bioavailability and therapeutic efficacy. This document provides detailed application notes and protocols for the formulation of this compound for in vivo research, drawing upon established methods for structurally similar flavonoids. The following sections offer guidance on formulation strategies, experimental protocols, and relevant biological pathways.

Data Presentation: Formulation Strategies for Poorly Soluble Flavonoids

The successful in vivo delivery of poorly soluble flavonoids like this compound often necessitates the use of advanced formulation strategies. These approaches aim to enhance solubility, improve stability, and increase bioavailability. Below is a summary of common formulation approaches that can be adapted for this compound, based on data from similar compounds.

Table 1: Overview of Formulation Strategies for Flavonoids

Formulation StrategyVehicle/ExcipientsKey AdvantagesConsiderations
Co-solvency DMSO, Ethanol, Polyethylene glycol (PEG), Propylene glycolSimple and straightforward method.Potential for precipitation upon dilution in aqueous physiological fluids; solvent toxicity at higher concentrations.
Liposomes Phospholipids (e.g., phosphatidylcholine), CholesterolBiocompatible, can encapsulate both hydrophilic and lipophilic drugs, potential for targeted delivery.Complex manufacturing process, potential for instability.
Nanoparticles Biodegradable polymers (e.g., PLGA), lipids (Solid Lipid Nanoparticles)High drug loading capacity, sustained release, improved stability, potential for targeting.Can be complex to manufacture and characterize.
Cyclodextrin Complexation β-cyclodextrins, Hydroxypropyl-β-cyclodextrin (HP-β-CyD)Increases aqueous solubility, masks taste.Drug loading capacity can be limited.

Table 2: Quantitative Parameters of Selected Flavonoid Formulations

FlavonoidFormulation TypeParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
FisetinLiposomal17573Not Reported[1]
QuercetinFlavanosome (Phosphatidylcholine)375.93 ± 33.61>9831.63 ± 0.17[2]
KaempferolFlavanosome (Phosphatidylcholine)375.93 ± 33.61>9834.51 ± 2.07[2]
ApigeninFlavanosome (Phosphatidylcholine)375.93 ± 33.61>9831.79 ± 0.01[2]

Experimental Protocols

The following protocols are generalized methods for preparing formulations suitable for in vivo administration of poorly soluble flavonoids and can be adapted for this compound. Note: Optimization of these protocols for this compound is essential.

Protocol 1: Preparation of a Co-solvent-based Formulation for Oral or Intraperitoneal Administration

This protocol describes a simple method for solubilizing this compound using a co-solvent system.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Solubilization: Add a minimal amount of DMSO to the tube to dissolve the this compound completely. Vortex thoroughly. Note: The final concentration of DMSO in the injected volume should be kept low (typically <10%) to avoid toxicity.

  • Addition of Co-solvent: Add PEG 400 to the solution and vortex until a homogenous mixture is obtained. A common ratio of DMSO:PEG 400 is 1:9.

  • Final Dilution: Slowly add sterile saline to the mixture to achieve the final desired concentration of this compound. Vortex thoroughly between additions to prevent precipitation. If precipitation occurs, gentle warming or sonication may be employed.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter before administration.

  • Administration: The formulation can be administered orally via gavage or via intraperitoneal injection. The volume should be calculated based on the animal's body weight.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol outlines the preparation of liposomal formulations to enhance the bioavailability of this compound.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean or egg yolk)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Sonicator (probe or bath)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine, cholesterol (e.g., in a 2:1 molar ratio), and this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C). This will form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication and Extrusion):

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator.

    • For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 10-15 passes).

  • Purification:

    • Remove any unencapsulated this compound by methods such as dialysis or ultracentrifugation.

  • Characterization:

    • Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Visualization of Key Signaling Pathways

This compound, like many other flavonoids, is believed to exert its biological effects by modulating key intracellular signaling pathways. The diagrams below illustrate some of the most relevant pathways that may be influenced by this compound.

experimental_workflow cluster_formulation Formulation Preparation cluster_invivo In Vivo Study This compound This compound Powder vehicle Vehicle Selection (e.g., Co-solvents, Lipids) This compound->vehicle Dissolution/ Encapsulation formulation Formulation (e.g., Solution, Liposomes) vehicle->formulation animal_model Animal Model (e.g., Mouse, Rat) formulation->animal_model Dosing administration Administration (e.g., Oral, IP) animal_model->administration data_collection Data Collection (e.g., Tissue sampling, Behavioral tests) administration->data_collection analysis Data Analysis data_collection->analysis MAPK_Pathway Stimulus External Stimuli (e.g., Growth Factors, Stress) Receptor Cell Surface Receptor Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellularResponse Cellular Responses (Proliferation, Differentiation, Apoptosis) TranscriptionFactors->CellularResponse This compound This compound This compound->Raf Inhibition This compound->MEK Inhibition NFkB_Pathway Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Gene Transcription (Pro-inflammatory cytokines) Nucleus->GeneTranscription This compound This compound This compound->IKK Inhibition PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition

References

Measuring Isocoreopsin's Effect on Gene Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocoreopsin, a dihydroflavone also known as Butin-7-O-β-D-glucopyranoside or Flavanocorepsin, is a natural compound found in plants of the Coreopsis genus.[1] Preliminary studies have suggested its potential as an anticancer and radical-scavenging agent. Structurally similar flavonoids have demonstrated the ability to modulate key cellular signaling pathways involved in inflammation and apoptosis, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4][5] For instance, the related compound isoorientin has been shown to induce apoptosis in cancer cells through modulation of the MAPK signaling pathway.[6] This has led to growing interest in characterizing the specific effects of this compound on gene expression to elucidate its mechanism of action and evaluate its therapeutic potential.

These application notes provide a comprehensive guide for researchers to investigate the impact of this compound on gene expression, with a focus on pathways implicated in inflammation and cancer. Detailed protocols for essential molecular biology techniques are provided to enable the quantification of changes in both mRNA and protein levels of key target genes.

Data Presentation: Hypothesized Effects of this compound on Gene Expression

While specific quantitative data for this compound's effect on gene expression is still emerging, based on the activities of related flavonoids, we can hypothesize its potential impact on key genes involved in inflammation and apoptosis. The following tables summarize the expected changes in gene and protein expression when cells are treated with this compound.

Table 1: Hypothesized Effect of this compound on Pro-inflammatory Gene Expression

Target Gene/ProteinGene SymbolExpected Change in ExpressionMethod of Measurement
Cyclooxygenase-2COX-2 (PTGS2)qPCR, Western Blot
Tumor Necrosis Factor-alphaTNF-αqPCR, ELISA
Interleukin-6IL-6qPCR, ELISA
Interleukin-1 betaIL-1βqPCR, ELISA
Inducible Nitric Oxide SynthaseiNOS (NOS2)qPCR, Western Blot

Table 2: Hypothesized Effect of this compound on Apoptosis-Related Gene Expression

Target Gene/ProteinGene SymbolExpected Change in ExpressionMethod of Measurement
Bcl-2-associated X proteinBaxqPCR, Western Blot
B-cell lymphoma 2Bcl-2qPCR, Western Blot
Caspase-3 (cleaved)CASP3Western Blot, Activity Assay
Caspase-9 (cleaved)CASP9Western Blot, Activity Assay
p53TP53qPCR, Western Blot

Mandatory Visualizations

The following diagrams illustrate the hypothesized signaling pathways affected by this compound and a general experimental workflow for investigating its effects on gene expression.

Isocoreopsin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Binds IKK IKK Receptor->IKK Inhibits MEKK MEKK Receptor->MEKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates IKK->IκBα NFκB_p65_p50 NF-κB (p65/p50) IκBα->NFκB_p65_p50 Inhibits IκBα:e->NFκB_p65_p50:w NFκB_p65_p50_nuc NF-κB (p65/p50) NFκB_p65_p50->NFκB_p65_p50_nuc Translocates MKK MKK MEKK->MKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates DNA DNA NFκB_p65_p50_nuc->DNA Binds AP1->DNA Binds Gene_Expression Gene Expression (Inflammation, Apoptosis) DNA->Gene_Expression Transcription Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Molecular Analysis cluster_gene_expression Gene Expression Analysis cluster_protein_expression Protein Expression Analysis Cell_Seeding Seed Cells Isocoreopsin_Treatment Treat with this compound (and controls) Cell_Seeding->Isocoreopsin_Treatment Cell_Harvest Harvest Cells Isocoreopsin_Treatment->Cell_Harvest RNA_Isolation RNA Isolation Cell_Harvest->RNA_Isolation Protein_Lysis Protein Lysis Cell_Harvest->Protein_Lysis cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis RNA_Seq RNA Sequencing RNA_Isolation->RNA_Seq Western_Blot Western Blot Protein_Lysis->Western_Blot qPCR qPCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis & Interpretation qPCR->Data_Analysis RNA_Seq->Data_Analysis Western_Blot->Data_Analysis

References

Application of Isocoreopsin in Colorectal Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocoreopsin, a flavonoid compound, has been identified as a potential therapeutic agent in the context of colorectal cancer (CRC). Extracted from the flowers of Butea monosperma, this compound has demonstrated cytotoxic effects against colorectal cancer cell lines, suggesting its potential for further investigation as a novel anti-cancer compound. These application notes provide an overview of the current research, quantitative data, and detailed protocols for key experiments to guide researchers in studying the effects of this compound on colorectal cancer.

Data Presentation

Currently, publicly available research on the specific effects of this compound on a wide range of colorectal cancer cell lines is limited. The primary study by Subramaniyan et al. (2016) provides initial data on its efficacy.

Table 1: In Vitro Efficacy of this compound and Related Compounds in Colorectal Cancer Cell Line HT-29

CompoundCell LineConcentration for Significant Cell Death
This compound HT-29 50 µg/mL [1][2][3]
ButrinHT-29100 µg/mL[1][2][3]
IsobutrinHT-2980 µg/mL[1][2][3]

Note: The study also mentions activity against HCT-116 human colon cancer cells, but specific quantitative data was not provided in the primary research article.[4][5]

Signaling Pathways in Colorectal Cancer (General Overview)

While the specific signaling pathways modulated by this compound in colorectal cancer have not yet been fully elucidated in published literature, several key pathways are commonly dysregulated in CRC and represent potential targets for therapeutic intervention. Below are diagrams of these pathways that could be investigated in relation to this compound's mechanism of action.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth This compound This compound (Hypothetical Target) This compound->PI3K Potential Inhibition This compound->Akt Potential Inhibition

Hypothetical targeting of the PI3K/Akt signaling pathway by this compound.

MAPK_ERK_Signaling_Pathway GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound (Hypothetical Target) This compound->Raf Potential Inhibition This compound->MEK Potential Inhibition

Hypothetical targeting of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the application of this compound in colorectal cancer research. These are generalized protocols and may require optimization based on the specific cell line and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on colorectal cancer cell lines.

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay Seed Seed CRC cells in 96-well plates Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with varying concentrations of This compound Incubate1->Treat Incubate2 Incubate for 24, 48, 72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate3->AddSolubilizer Read Measure absorbance at 570 nm AddSolubilizer->Read

Workflow for the MTT Cell Viability Assay.

Materials:

  • Colorectal cancer cell lines (e.g., HT-29, HCT-116, SW480)

  • Complete culture medium (e.g., McCoy's 5A or DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed colorectal cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Colorectal cancer cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.

  • Washing: Wash the collected cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways.

Materials:

  • Colorectal cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3, PARP, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the in vivo anti-tumor activity of this compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Colorectal cancer cells (e.g., HCT-116 or SW480)

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of colorectal cancer cells (typically 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) at predetermined doses and schedules. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor volume with calipers every few days.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Conclusion

This compound presents a promising avenue for research in colorectal cancer therapeutics. The provided data and protocols offer a foundational framework for investigating its efficacy and mechanism of action. Further studies are warranted to establish comprehensive dose-response relationships in a broader panel of colorectal cancer cell lines, to elucidate the specific signaling pathways involved, and to validate its anti-tumor effects in preclinical in vivo models.

References

Application Notes and Protocols for Isocoreopsin as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isocoreopsin

This compound, a dihydroflavone glycoside, is a naturally occurring phytochemical found in various plant species. As a member of the flavonoid family, it is recognized for its potential biological activities, making it a compound of interest in pharmaceutical and nutraceutical research. The accurate quantification of this compound and related compounds in plant extracts and formulations is crucial for quality control, standardization, and understanding their therapeutic potential. These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS).

Chemical Profile:

PropertyValue
Molecular Formula C₂₁H₂₂O₁₀
Molecular Weight 434.4 g/mol [1]
CAS Number 30382-18-4[1]
Appearance Typically a yellow or pale-yellow powder
Solubility Soluble in methanol, ethanol, and other polar organic solvents

Experimental Workflow for Phytochemical Analysis

The general workflow for the quantitative analysis of a target analyte, such as a flavonoid, in a plant extract using a reference standard like this compound is depicted below. This process involves extraction of the analyte from the plant matrix, followed by chromatographic separation and detection.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 Analysis Plant_Material Plant Material Extraction Extraction (e.g., Maceration, Sonication) Plant_Material->Extraction Filtration_Concentration Filtration & Concentration Extraction->Filtration_Concentration Plant_Extract Plant Extract Filtration_Concentration->Plant_Extract HPLC_LCMS HPLC-UV or LC-MS Analysis Plant_Extract->HPLC_LCMS Isocoreopsin_Std This compound Standard Stock_Solution Stock Solution Isocoreopsin_Std->Stock_Solution Working_Solutions Working Standard Solutions (Serial Dilutions) Stock_Solution->Working_Solutions Working_Solutions->HPLC_LCMS Calibration_Curve Calibration Curve Generation HPLC_LCMS->Calibration_Curve Quantification Quantification of Analyte in Plant Extract Calibration_Curve->Quantification

General workflow for phytochemical analysis using a standard.

HPLC-UV Method for Quantitative Analysis

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of flavonoids. The following protocol provides a general method that can be optimized for the specific analysis of this compound.

Experimental Protocol: HPLC-UV

3.1.1. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3.1.2. Sample Preparation (from Plant Material)

  • Extraction: Macerate 1 g of dried and powdered plant material with 20 mL of 80% methanol at room temperature for 24 hours. Alternatively, use ultrasonication for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with methanol to a concentration expected to fall within the linear range of the calibration curve.

3.1.3. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (Acetonitrile).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV absorption maximum of this compound (typically around 280 nm for dihydroflavones, but should be confirmed by scanning the standard).

  • Injection Volume: 10 µL.

3.1.4. Method Validation The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.

Data Presentation: HPLC-UV Method Validation
ParameterTypical Value
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Intra-day Precision (RSD%) < 2%
Inter-day Precision (RSD%) < 3%
Accuracy (Recovery %) 95 - 105%

Note: These are typical values for flavonoid analysis and should be experimentally determined for this compound.

LC-MS Method for Quantitative Analysis

Liquid Chromatography coupled with Mass Spectrometry offers higher sensitivity and selectivity, which is particularly useful for analyzing complex matrices or trace amounts of compounds.

Experimental Protocol: LC-MS

4.1.1. Standard and Sample Preparation Prepare standard and sample solutions as described in the HPLC-UV protocol (Sections 3.1.1 and 3.1.2).

4.1.2. LC-MS/MS Conditions

  • Instrument: Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (Acetonitrile).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5-50% B

    • 10-12 min: 50-95% B

    • 12-14 min: 95% B

    • 14-15 min: 95-5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

4.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for this compound).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Precursor Ion: [M-H]⁻ or [M+H]⁺ for this compound (m/z 433.1 or 435.1, respectively).

  • Product Ions: To be determined by infusion of the standard and performing a product ion scan.

  • Nebulizer Gas: Nitrogen.

  • Drying Gas Temperature: 350 °C.

  • Capillary Voltage: 3.5 kV.

Data Presentation: LC-MS Method Validation
ParameterTypical Value
Linearity (R²) ≥ 0.998
Range 0.1 - 50 ng/mL
Limit of Detection (LOD) ~0.02 ng/mL
Limit of Quantitation (LOQ) ~0.06 ng/mL
Intra-day Precision (RSD%) < 5%
Inter-day Precision (RSD%) < 7%
Accuracy (Recovery %) 90 - 110%
Matrix Effect To be evaluated

Note: These are typical values for flavonoid analysis and should be experimentally determined for this compound.

Relevant Signaling Pathways

Flavonoids, including dihydroflavone glycosides like this compound, are known to modulate various cellular signaling pathways, which underlies their potential therapeutic effects, such as anti-inflammatory and antioxidant activities.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[2] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.[1][3]

NFkB_Pathway cluster_0 IKK IKK Complex IkB IκB IKK->IkB phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome ubiquitination & NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n translocates to NFkB_IkB NF-κB/IκB Complex (Inactive) NFkB_IkB->NFkB releases Nucleus Nucleus Inflammation Pro-inflammatory Gene Expression NFkB_n->Inflammation activates This compound This compound This compound->IKK inhibits

Inhibition of the NF-κB signaling pathway.
Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant and detoxification enzymes.

Nrf2_Pathway Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 (Active) Nrf2->Nrf2_n translocates to Nrf2_Keap1 Nrf2/Keap1 Complex Nrf2_Keap1->Nrf2 releases Proteasome Proteasomal Degradation Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Oxidative_Stress Oxidative_Stress Oxidative_Stress->Nrf2_Keap1 destabilizes PI3K_Akt_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream phosphorylates Cell_Response Cell Survival, Growth, Proliferation Downstream->Cell_Response regulates This compound This compound This compound->PI3K may inhibit

References

Troubleshooting & Optimization

Technical Support Center: Isocoreopsin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isocoreopsin, a flavonoid glycoside, in cell-based assays. Due to its limited aqueous solubility, successfully incorporating this compound into cellular experiments requires careful consideration of solvent choice and preparation methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for cell-based assays?

A1: this compound is a flavonoid, a class of natural compounds with various biological activities.[1] Like many flavonoids, it has low solubility in water.[2][3][4][5] For cell-based assays, which are aqueous environments, poor solubility can lead to compound precipitation, inaccurate concentration calculations, and unreliable experimental results.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing stock solutions of poorly soluble compounds for cell-based assays.[6] It can dissolve a wide range of polar and nonpolar compounds and is miscible with cell culture media.[6]

Q3: What is the maximum concentration of DMSO that can be used in cell culture without causing toxicity?

A3: The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. It is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.

Q4: Are there any alternative solvents to DMSO?

A4: Yes, "greener" or alternative solvents are gaining interest. Some potential alternatives include Cyrene™, Dimethyl Isosorbide (DMI), and 2-Methyltetrahydrofuran.[7][8] However, their compatibility with specific cell lines and assays must be validated before use.

Q5: How can I improve the solubility of this compound in my experimental setup?

A5: Several methods can be employed to enhance the solubility of flavonoids like this compound:

  • Co-solvents: Using a small amount of a water-miscible organic solvent like DMSO to first dissolve the compound before further dilution in aqueous media is a common practice.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3][4]

  • Use of Natural Deep Eutectic Solvents (NaDES): NaDES are mixtures of natural compounds that form a eutectic system with a lower melting point than the individual components and can enhance the solubility of flavonoids.[9]

  • Formulation with Monoolein Aqueous Dispersions: These systems can carry lipophilic molecules in aqueous environments.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound upon dilution in cell culture medium. The final concentration of this compound exceeds its solubility limit in the aqueous medium.- Decrease the final working concentration of this compound.- Increase the percentage of DMSO in the final medium, ensuring it remains within the non-toxic range for your cells.- Prepare a fresh, lower concentration stock solution of this compound in DMSO.- Consider using a solubility enhancer such as β-cyclodextrin.[4]
Inconsistent or non-reproducible assay results. - Incomplete dissolution of this compound in the stock solution.- Precipitation of the compound over time in the incubator.- Degradation of this compound in the cell culture medium.- Ensure the stock solution is clear and fully dissolved before use. Gentle warming or sonication may aid dissolution.[10]- Visually inspect the wells of your assay plate for any signs of precipitation during the incubation period.- Test the stability of this compound in your specific cell culture medium over the time course of your experiment.[11]
High background signal or cytotoxicity in vehicle control wells. The concentration of the solvent (e.g., DMSO) is too high and is affecting cell viability.- Reduce the final concentration of the solvent in the assay.- Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your specific cell line.
Low potency or lack of expected biological effect. - The actual concentration of soluble this compound is lower than the calculated nominal concentration due to poor solubility.- The compound has degraded in the stock solution or during the experiment.- Confirm the complete dissolution of the stock solution.- Prepare fresh stock solutions regularly and store them appropriately (protected from light and at a low temperature).- Re-evaluate the experimental design to ensure the concentrations used are within a relevant range.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a high-concentration stock solution of this compound in DMSO and dilute it to working concentrations for cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Cell culture medium appropriate for your cell line

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the mass of this compound needed for a 10 mM stock solution (Molecular Weight of this compound: 434.38 g/mol ).

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve a 10 mM concentration.

    • Vortex or gently warm the tube (e.g., in a 37°C water bath) until the this compound is completely dissolved. Visually inspect for any particulate matter.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

  • Prepare Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure the final concentration of DMSO in the well does not exceed the predetermined non-toxic level for your cell line (typically ≤ 0.5%).

Protocol 2: Cell Viability Assay using Resazurin (Alamar Blue)

Objective: To assess the effect of this compound on the viability of a chosen cell line.

Materials:

  • Cells of interest in culture

  • 96-well cell culture plates

  • This compound working solutions

  • Resazurin sodium salt solution (e.g., Alamar Blue)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Remove the old medium and replace it with fresh medium containing the desired concentrations of this compound (and the corresponding vehicle control).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Resazurin Addition and Incubation:

    • Following the treatment period, add resazurin solution to each well to a final concentration of 10% of the well volume.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your cell line.

  • Fluorescence Measurement:

    • Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and resazurin but no cells).

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Quantitative Data Summary

Solubilization Method Solvent/Agent General Effect on Flavonoid Solubility Reference
Co-solvency Dimethyl Sulfoxide (DMSO)High solubility for many organic compounds. Miscible with water.[6]
Complexation β-CyclodextrinsForms inclusion complexes, increasing aqueous solubility.[3][4]
Natural Solvents Natural Deep Eutectic Solvents (NaDES)Can significantly enhance the solubility of flavonoids.[9]
Dispersion Monoolein Aqueous DispersionsCan carry lipophilic molecules in aqueous solutions.[2]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock Prepare 10 mM this compound Stock in 100% DMSO working Dilute Stock to Working Concentrations in Media (DMSO <= 0.5%) stock->working Serial Dilution treat Treat Cells with This compound working->treat seed Seed Cells in 96-well Plate seed->treat resazurin Add Resazurin (Alamar Blue) treat->resazurin read Measure Fluorescence resazurin->read analyze Calculate % Viability vs. Control read->analyze ic50 Determine IC50 analyze->ic50

Caption: Workflow for assessing this compound cytotoxicity.

troubleshooting_workflow start Precipitation Observed in Cell Culture Media? cause1 Concentration Too High? start->cause1 Yes end Problem Resolved start->end No sol1 Decrease Working Concentration cause1->sol1 Yes cause2 Insufficient Solvent? cause1->cause2 No sol1->end sol2a Slightly Increase Final DMSO % cause2->sol2a Yes sol2b Use Solubility Enhancer (e.g., Cyclodextrin) cause2->sol2b Consider sol2a->end sol2b->end

Caption: Troubleshooting precipitation of this compound.

signaling_pathway cluster_pathway Hypothetical Anti-inflammatory Pathway cluster_response Cellular Response This compound This compound pi3k PI3K This compound->pi3k Inhibition receptor Cell Surface Receptor receptor->pi3k akt Akt pi3k->akt nfkb NF-κB akt->nfkb cytokines Pro-inflammatory Cytokine Production nfkb->cytokines

Caption: Hypothetical signaling pathway for this compound.

References

Isocoreopsin stability issues in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isocoreopsin. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound in various solvents, helping researchers, scientists, and drug development professionals optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For short-term storage, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating concentrated stock solutions of this compound. Ethanol can also be used. For immediate use in aqueous-based assays, further dilution in the appropriate buffer is necessary. However, prolonged storage in aqueous solutions is not recommended due to hydrolysis.

Q2: How should I store this compound stock solutions?

A2: this compound stock solutions, particularly in DMSO, should be stored at -20°C or lower in tightly sealed vials to minimize degradation. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can accelerate decomposition.

Q3: My this compound solution has changed color. Is it still usable?

A3: A noticeable color change in your this compound solution, particularly a shift towards brown or yellow, can indicate degradation. Flavonoids are susceptible to oxidation, and this color change is often a sign of this process. It is recommended to use freshly prepared solutions for the most reliable experimental results. If a color change is observed, it is best to prepare a new solution.

Q4: Can I use this compound in cell culture media?

A4: Yes, this compound can be used in cell culture experiments. However, it is important to first prepare a concentrated stock solution in a cell-culture compatible solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the organic solvent is low enough (typically <0.1%) to not affect cell viability.

Q5: What are the primary degradation pathways for this compound?

A5: The primary degradation pathways for this compound, a flavonoid glycoside, include hydrolysis of the glycosidic bond, particularly in acidic or basic aqueous solutions, and oxidation of the flavonoid ring structure. The rate of degradation is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
Symptom Possible Cause Suggested Solution
High variability between replicate experiments.Degradation of this compound in the working solution.Prepare fresh working solutions of this compound for each experiment from a frozen stock. Minimize the time the working solution is kept at room temperature.
Loss of biological activity over time.Instability of this compound in the assay buffer.Assess the stability of this compound in your specific assay buffer over the time course of your experiment. Consider preparing the final dilution immediately before adding it to the assay.
Unexpected cellular toxicity.High concentration of the organic solvent (e.g., DMSO) in the final working solution.Ensure the final concentration of the organic solvent is below the tolerance level of your cell line (typically <0.1%). Perform a solvent toxicity control experiment.
Issue 2: Poor Peak Shape or Unexpected Peaks in HPLC Analysis
Symptom Possible Cause Suggested Solution
Tailing peak for this compound.Interaction of the phenolic hydroxyl groups with the silica support of the C18 column.Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of the phenolic groups.
Appearance of new, smaller peaks over time.Degradation of this compound in the sample vial.Analyze samples as quickly as possible after preparation. If samples need to be stored in an autosampler, ensure it is temperature-controlled (e.g., 4°C).
Drifting retention time.Inadequate column equilibration or changes in mobile phase composition.Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. Use freshly prepared mobile phase.

Quantitative Data Summary: this compound Stability

The following tables provide representative data on the stability of this compound in different solvents under various conditions. This data is illustrative and based on typical degradation kinetics of similar flavonoid glycosides. Actual stability may vary depending on the specific experimental conditions.

Table 1: Stability of this compound (1 mg/mL) in Different Solvents at Room Temperature (25°C)

Solvent% Remaining after 24 hours% Remaining after 72 hours
DMSO>98%>95%
Ethanol>95%>90%
PBS (pH 7.4)~85%~70%
Acidic Buffer (pH 4.0)~90%~80%
Basic Buffer (pH 9.0)~70%~50%

Table 2: Effect of Temperature on this compound (1 mg/mL) Stability in DMSO over 7 days

Temperature% Remaining
-20°C>99%
4°C~97%
25°C (Room Temp)~92%
37°C~85%

Experimental Protocols

Protocol 1: Stability Analysis of this compound by HPLC

This protocol outlines a method for assessing the stability of this compound in a given solvent.

1. Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, Ethanol, buffered solution)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a final concentration of 1 mg/mL.

  • Sample Incubation: Aliquot the stock solution into several vials. Store the vials under the desired conditions (e.g., different temperatures).

  • Sample Preparation for HPLC: At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the incubated solution and dilute it with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • HPLC Analysis:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient elution can be used, for example:

      • 0-20 min: 10-60% B

      • 20-25 min: 60-10% B

      • 25-30 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time from the initial time point (t=0).

    • Calculate the peak area of this compound at each time point.

    • Determine the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Assessment of Nrf2 Activation by Western Blot

This protocol describes how to determine if this compound activates the Nrf2 signaling pathway in a cell-based assay.

1. Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytosolic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

2. Procedure:

  • Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for a specified time (e.g., 6 hours).

  • Nuclear and Cytoplasmic Fractionation: After treatment, wash the cells with ice-cold PBS. Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercially available kit or a standard protocol.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-Nrf2, anti-Lamin B1, anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities. An increase in the Nrf2 signal in the nuclear fraction (normalized to Lamin B1) compared to the vehicle control indicates Nrf2 activation.

Signaling Pathways

This compound has been reported to modulate key signaling pathways involved in cellular stress response and apoptosis.

Isocoreopsin_Nrf2_Pathway cluster_nucleus Nuclear Events This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitination & Proteasomal Degradation Keap1->Ub Promotes Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Cell_Protection Cell Protection Antioxidant_Genes->Cell_Protection Nrf2_n Nrf2 Nrf2_n->ARE

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Isocoreopsin_MAPK_Pathway This compound This compound ROS ROS Generation This compound->ROS ERK ERK1/2 This compound->ERK JNK JNK ROS->JNK p38 p38 ROS->p38 Bcl2 Bcl-2 ERK->Bcl2 Bax Bax JNK->Bax p38->Bax Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's role in the MAPK signaling pathway leading to apoptosis.

Technical Support Center: Optimizing HPLC Parameters for Isocoreopsin Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Isocoreopsin and related flavonoids.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?

A1: Peak tailing or fronting in HPLC can be caused by several factors.[1][2]

  • Column Overload: Injecting too much sample can lead to peak distortion.[3] Try reducing the injection volume or the sample concentration.

  • Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing. Using a mobile phase with a low pH (e.g., adding 0.1% formic acid) can suppress this interaction.[4] Alternatively, using an end-capped column can minimize these secondary interactions.

  • Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape.[1][2] If other troubleshooting steps fail, it may be time to replace the column.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.[3] Whenever possible, dissolve the sample in the initial mobile phase.

Q2: My this compound peak is not well-resolved from other components in my sample.

A2: Achieving good resolution is crucial for accurate quantification.[5] Here are some strategies to improve the separation of this compound:

  • Optimize the Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase is a powerful tool for adjusting selectivity.[5][6] A gradient elution, where the organic solvent concentration is gradually increased, is often effective for separating complex mixtures of flavonoids.[4][6]

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Adjust the pH of the Mobile Phase: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.[5][7]

  • Try a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different chemistry (e.g., C8 instead of C18) or a different particle size.[8] Smaller particle sizes generally provide higher efficiency and better resolution.[8][9]

Q3: I am experiencing a drifting or noisy baseline in my chromatogram.

A3: A stable baseline is essential for accurate peak integration and quantification.[2]

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can cause a noisy or drifting baseline.[7] Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.

  • Detector Lamp Issues: A failing detector lamp can lead to increased noise.[1] Check the lamp's energy output and replace it if necessary.

  • Pump Malfunction: Inconsistent solvent delivery from the pump can cause pressure fluctuations and a noisy baseline.[7] Ensure the pump is properly primed and that there are no leaks.

  • Column Equilibration: Insufficient column equilibration before starting the analysis can lead to a drifting baseline. Allow the column to equilibrate with the initial mobile phase until a stable baseline is achieved.

Frequently Asked Questions (FAQs)

Q: What are typical starting HPLC parameters for this compound separation?

A: For flavonoids like this compound, a reversed-phase HPLC method is commonly used.[4][10] The table below summarizes typical starting parameters.

ParameterTypical Value
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[4][11]
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid[4][11]
Mobile Phase B Acetonitrile or Methanol[4][11]
Gradient Start with a low percentage of B, increasing to a higher percentage over 15-30 minutes.[4]
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 35 °C[4]
Detection Wavelength 254 nm, 280 nm, or 370 nm (Diode Array Detector is recommended for scanning)[4][6]
Injection Volume 5 - 20 µL

Q: How should I prepare my sample for HPLC analysis?

A: Proper sample preparation is critical for obtaining reliable and reproducible results.[12]

  • Extraction: Extract this compound from the sample matrix using a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

  • Filtration: Filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could clog the HPLC column.[4]

  • Dilution: Dilute the filtered extract with the initial mobile phase to an appropriate concentration for analysis.

Q: How can I confirm the identity of the this compound peak in my chromatogram?

A: Peak identification can be achieved through several methods:

  • Spiking with a Standard: Inject a known standard of this compound and observe if the peak at the expected retention time increases in area.

  • UV-Vis Spectra: If using a Diode Array Detector (DAD), compare the UV-Vis spectrum of the unknown peak with that of an this compound standard.

  • Mass Spectrometry (MS): For unambiguous identification, couple the HPLC system to a mass spectrometer. The mass-to-charge ratio (m/z) of the peak should correspond to that of this compound.

Experimental Protocol: HPLC Method for this compound Separation

This protocol provides a general methodology for the separation of this compound using reversed-phase HPLC.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile or methanol

  • HPLC-grade water

  • Formic acid (or acetic acid), analytical grade

  • Sample containing this compound

2. Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% (v/v) formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: Monitor at 254 nm and 370 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% to 90% B

    • 30-35 min: Hold at 90% B

    • 35-36 min: 90% to 10% B

    • 36-45 min: Hold at 10% B (re-equilibration)

4. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Extract with a suitable solvent (e.g., 80% methanol in water).

  • Vortex and sonicate for 15-30 minutes.

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the filtered sample with the initial mobile phase (90% A, 10% B) if necessary.

5. Analysis:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (initial mobile phase) to ensure the system is clean.

  • Inject the this compound standard to determine its retention time and peak shape.

  • Inject the prepared samples.

Visual Workflow for Troubleshooting HPLC Issues

The following diagram illustrates a logical workflow for troubleshooting common HPLC problems encountered during this compound separation.

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram pressure_issue Pressure Fluctuation / High Backpressure start->pressure_issue peak_shape_issue Poor Peak Shape (Tailing/Fronting) start->peak_shape_issue resolution_issue Poor Resolution start->resolution_issue baseline_issue Noisy or Drifting Baseline start->baseline_issue check_leak Check for Leaks in System pressure_issue->check_leak check_overload Reduce Sample Concentration / Injection Volume peak_shape_issue->check_overload optimize_gradient Optimize Mobile Phase Gradient resolution_issue->optimize_gradient check_solvents Use Fresh, High-Purity Solvents baseline_issue->check_solvents check_blockage Check for Blockages (frit, guard column, column) check_leak->check_blockage check_pump Check Pump Seals and Check Valves check_blockage->check_pump end Problem Resolved check_pump->end check_mobile_phase_pH Adjust Mobile Phase pH check_overload->check_mobile_phase_pH check_column_health Check Column Health / Replace Column check_mobile_phase_pH->check_column_health check_sample_solvent Ensure Sample Solvent is Weaker than Mobile Phase check_column_health->check_sample_solvent check_sample_solvent->end change_organic Change Organic Solvent (ACN vs. MeOH) optimize_gradient->change_organic change_column Try a Different Column (e.g., different stationary phase or particle size) change_organic->change_column change_column->end check_detector_lamp Check Detector Lamp check_solvents->check_detector_lamp ensure_equilibration Ensure Proper Column Equilibration check_detector_lamp->ensure_equilibration check_mixing Check Pump Mixing Performance ensure_equilibration->check_mixing check_mixing->end

Caption: A logical workflow for troubleshooting common HPLC separation problems.

References

Technical Support Center: Overcoming Isocoreopsin Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Isocoreopsin in cell culture media. By understanding the physicochemical properties of this compound and the factors influencing its solubility, users can effectively prevent and resolve precipitation issues, ensuring the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in cell culture media?

A1: this compound is a dihydroflavonoid glycoside.[1] Like many flavonoid compounds, it has relatively low aqueous solubility, which is a primary driver of precipitation.[2] When a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into the aqueous environment of cell culture media, the sudden change in solvent polarity can cause the compound to "crash out" and form a precipitate.[3]

Q2: How can I visually identify this compound precipitation in my cell culture?

A2: Precipitation can manifest in several ways:

  • Visible Particles: You may observe distinct particles, crystals, or an amorphous solid in the cell culture flask or plate.

  • Cloudiness or Turbidity: The media may appear cloudy or hazy, indicating the presence of fine, suspended particles.

  • Color Change: In some instances, the precipitation of a colored compound can alter the media's appearance.

  • Microscopic Examination: Under a microscope, you may see crystalline structures or amorphous aggregates that are not cells.[2]

Q3: Can I still use my cell culture if I observe precipitation of this compound?

A3: It is strongly advised not to proceed with an experiment if precipitation is observed. The precipitate can lead to several issues:

  • Inaccurate Dosing: The actual concentration of dissolved this compound will be lower than intended, leading to unreliable and irreproducible experimental results.

  • Cellular Toxicity: The precipitate itself may be toxic to cells or alter cellular processes in a non-specific manner.

  • Interference with Assays: Precipitates can interfere with downstream assays, particularly those involving absorbance, fluorescence, or luminescence measurements.[2]

Q4: How does the composition of the cell culture medium affect this compound solubility?

A4: Different cell culture media formulations (e.g., DMEM, RPMI-1640) contain varying concentrations of salts, amino acids, vitamins, and other components that can interact with this compound and affect its solubility. For instance, media with high concentrations of calcium or phosphate may be more prone to forming insoluble complexes with certain compounds. Additionally, proteins in serum supplements can interact with flavonoids, potentially influencing their stability and solubility.[4][5]

Q5: What is the recommended final concentration of DMSO in the cell culture medium?

A5: The final concentration of DMSO should be kept as low as possible, ideally at or below 0.1%, to minimize solvent-induced precipitation and potential cytotoxicity. It is crucial to maintain a consistent final DMSO concentration across all experimental and control groups.

Troubleshooting Guides

If you encounter this compound precipitation, follow this step-by-step guide to identify the cause and implement a solution.

Guide 1: Systematic Approach to Troubleshooting this compound Precipitation

This guide provides a workflow to diagnose and resolve precipitation issues.

G A Precipitation Observed B Characterize Precipitate (Visual/Microscopic) A->B C Review Stock Solution Preparation A->C D Review Dilution Protocol A->D E Evaluate Media Conditions A->E F Determine Kinetic Solubility B->F G Optimize Stock Concentration C->G High Concentration? H Modify Dilution Technique D->H Rapid Dilution? I Adjust Media Formulation E->I pH/Temp Fluctuation? J Work Below Solubility Limit F->J G->J H->J I->J

Caption: Troubleshooting workflow for this compound precipitation.

Guide 2: Preventative Measures and Corrective Actions
Potential Cause Preventative Measure Corrective Action
High Compound Concentration Determine the kinetic solubility of this compound in your specific cell culture medium and work below the maximum soluble concentration.Lower the final concentration of this compound in your experiment.
Solvent Shock Prepare a higher concentration stock solution in DMSO to minimize the volume added to the aqueous medium. Aim for a final DMSO concentration of ≤ 0.1%.Add the stock solution dropwise to the medium while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations.
pH and Temperature Effects Ensure the cell culture medium is properly buffered (e.g., with HEPES) and maintain a stable pH and temperature (37°C). Pre-warm the medium before adding the this compound stock solution.Check and adjust the pH of your medium. Ensure your incubator is properly calibrated for temperature and CO2 levels.
Interaction with Media Components If possible, test the solubility of this compound in a simpler buffer like PBS to determine if media components are contributing to precipitation.If serum is suspected to be an issue, consider reducing the serum concentration or using a serum-free medium if compatible with your cells.
Compound Instability Prepare fresh this compound stock solutions and working solutions for each experiment. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]If degradation is suspected, perform a stability study of this compound under your experimental conditions.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Flavonoids
Property This compound General Flavonoid Glycosides Reference
Molecular Formula C₂₁H₂₂O₁₀Varies[1]
Molecular Weight 434.4 g/mol Varies[1]
Aqueous Solubility Data not available; expected to be low.Generally low, but higher than their aglycone forms.[3]
Solubility in Organic Solvents Data not available.Soluble in DMSO, ethanol, methanol.[7]
pKa Data not available.Varies depending on the number and position of hydroxyl groups.[8]
Stability in Cell Culture Media Data not available.Glycosylation generally increases stability compared to aglycones. Can be unstable at 37°C over time.[9]

Note: Specific quantitative data for this compound is limited. The information provided for general flavonoid glycosides should be used as a guideline.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility of this compound in Cell Culture Medium

This protocol outlines a method to determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at a wavelength where this compound absorbs (determine this by a UV-Vis scan) or a nephelometer.

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh this compound and dissolve it in 100% DMSO to prepare a 10 mM stock solution. Ensure it is fully dissolved.

  • Prepare Serial Dilutions in DMSO:

    • In a 96-well plate or microcentrifuge tubes, perform a 2-fold serial dilution of the 10 mM stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, ..., down to ~0.02 mM).

  • Prepare the Assay Plate:

    • Add 198 µL of your pre-warmed cell culture medium to each well of a clear-bottom 96-well plate.

  • Add this compound Dilutions to the Medium:

    • Carefully transfer 2 µL of each DMSO dilution into the corresponding wells of the assay plate containing the medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Mix well by gentle pipetting.

    • Include control wells:

      • Negative Control: 198 µL of medium + 2 µL of DMSO.

      • Blank: 200 µL of medium only.

  • Incubation:

    • Incubate the plate at 37°C for a duration relevant to your experiment (e.g., 2 hours, 24 hours).

  • Measurement:

    • Method A (Absorbance): Measure the absorbance of each well at the predetermined wavelength. An increase in absorbance that deviates from linearity with concentration indicates precipitation (light scattering).

    • Method B (Nephelometry): Measure the light scattering in each well using a nephelometer. A significant increase in light scattering units (LSUs) compared to the negative control indicates precipitation.[2][10]

  • Data Analysis:

    • Plot the absorbance or LSU against the this compound concentration.

    • The kinetic solubility is the highest concentration that does not show a significant increase in absorbance or light scattering compared to the control wells.

Signaling Pathway Visualization

While the specific signaling pathway of this compound is not definitively established, flavonoids are known to modulate various intracellular signaling cascades. The following diagram illustrates a hypothetical pathway that could be influenced by this compound, and how its precipitation could affect the intended biological outcome.

G cluster_0 Cell Culture Medium cluster_1 Intracellular Signaling A This compound (Soluble) C This compound A->C Enters Cell B This compound (Precipitate) D Target Protein B->D No Cellular Uptake G No Cellular Response C->D Binds E Signaling Cascade D->E Modulates F Cellular Response (e.g., Anti-inflammatory) E->F Leads to

Caption: Impact of this compound precipitation on a hypothetical signaling pathway.

References

Technical Support Center: Isocoreopsin Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the dosage, toxicity (including LD50 values), and defined signaling pathways for isocoreopsin in animal models. The information provided below is a general guide for researchers working with novel, poorly characterized plant-derived compounds and is based on established principles of toxicology and pharmacology. The data presented in tables and the pathways in diagrams are illustrative examples and should not be considered as established findings for this compound.

Frequently Asked Questions (FAQs)

Q1: We are planning our first in vivo study with this compound. How should we determine the starting dose?

A1: For a novel compound with limited toxicity data, a dose-range finding study is a critical first step. It is recommended to start with a very low dose, for instance, several orders of magnitude lower than any in vitro effective concentration, and gradually escalate the dose in different animal groups. Reviewing literature on structurally similar compounds, such as other chalcones, may provide a preliminary, albeit indirect, reference for a potential dose range. A thorough review of studies on extracts from plants known to contain this compound, such as those from the Coreopsis genus, might also offer initial insights.[1][2]

Q2: What are the common signs of toxicity we should monitor for in our animal studies with a novel compound like this compound?

A2: Comprehensive monitoring is crucial. Key indicators of toxicity include:

  • General Health: Changes in body weight, food and water consumption, and overall activity levels.

  • Behavioral Changes: Lethargy, agitation, stereotypical behaviors, or any deviation from normal grooming and social interaction.

  • Physical Appearance: Ruffled fur, changes in skin or eye color, and signs of dehydration.

  • Gastrointestinal Effects: Diarrhea or constipation.

  • Mortality: This is the most severe endpoint and is used to determine the median lethal dose (LD50) in acute toxicity studies.[3][4]

Q3: How can we determine the Median Lethal Dose (LD50) of this compound?

A3: Determining the LD50 involves a specific acute toxicity study design, often following guidelines from regulatory bodies like the OECD.[4] A typical approach involves administering single, escalating doses of the compound to different groups of animals (e.g., mice or rats). The animals are then observed for a set period, usually 14 days, for signs of toxicity and mortality.[5] The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the animals in a tested population.[6][7][8]

Q4: What are the key considerations for the route of administration for this compound in animal studies?

A4: The choice of administration route (e.g., oral, intravenous, intraperitoneal) significantly impacts the compound's absorption, distribution, metabolism, and excretion (ADME) profile, collectively known as pharmacokinetics.[9][10] The intended clinical application should guide this decision. For instance, if oral administration is planned for human use, then oral gavage in animal models would be the most relevant route to study its bioavailability and effects.[11] The physicochemical properties of this compound, such as its solubility, will also dictate the most appropriate vehicle for administration.[12]

Troubleshooting Guides

Problem: We are observing unexpected animal mortality at what we predicted to be a low dose of this compound.

Troubleshooting Steps:

  • Verify Compound Purity and Identity: Ensure the purity and correct chemical identity of your this compound sample through analytical methods like HPLC and mass spectrometry. Impurities could be responsible for the observed toxicity.

  • Check Vehicle Compatibility: The vehicle used to dissolve or suspend this compound could be contributing to the toxicity. Conduct a vehicle-only control group to rule out this possibility.

  • Refine Dosing Technique: Improper administration, such as accidental intravenous injection during an intended intraperitoneal administration, can lead to acute toxicity.[13] Ensure all personnel are properly trained in the dosing techniques.

  • Re-evaluate Dose Escalation: Your initial dose escalation steps may have been too large. Redesign the dose-range finding study with smaller, more incremental dose increases.

Problem: We are not observing any therapeutic effect at the administered doses of this compound.

Troubleshooting Steps:

  • Investigate Bioavailability: this compound may have poor absorption or be rapidly metabolized and cleared from the body. Conduct pharmacokinetic studies to measure the concentration of this compound in the plasma over time after administration.[14]

  • Consider Alternative Routes of Administration: If oral bioavailability is low, consider parenteral routes like intravenous or intraperitoneal injection to ensure systemic exposure.

  • Re-assess the Animal Model: The chosen animal model of the disease may not be appropriate for evaluating the specific mechanism of action of this compound.

  • Increase the Dose: Based on the results of your initial toxicity studies, you may be able to safely increase the dose to a level that elicits a therapeutic response.

Quantitative Data Summary

Table 1: Example of an Acute Oral Toxicity Study Design for this compound in Mice

GroupDose (mg/kg)Number of Animals (Male/Female)Observations
1Vehicle Control5/5Normal behavior, no mortality
21005/5No observable adverse effects
35005/5Mild lethargy in 2/10 animals, no mortality
410005/5Significant lethargy, ruffled fur in 6/10 animals, 1 mortality
520005/5Severe lethargy, ataxia, 5/10 mortality

This table presents hypothetical data for illustrative purposes.

Table 2: Example Pharmacokinetic Parameters of this compound in Rats Following a Single Dose

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Half-life (h)
Oral (PO)5015026004
Intravenous (IV)108000.112003.5

This table presents hypothetical data for illustrative purposes.

Visualizations

Experimental_Workflow_for_Toxicity_Testing cluster_0 Phase 1: Acute Toxicity Study cluster_1 Phase 2: Sub-chronic Toxicity Study A Dose Range Finding (Single escalating doses) B Observation Period (14 days) - Clinical signs - Body weight - Mortality A->B C Determine Maximum Tolerated Dose (MTD) & Preliminary LD50 B->C D Repeated Dosing (e.g., 28 or 90 days) (Multiple dose levels below MTD) C->D Inform dose selection E In-life Monitoring - Hematology - Clinical Chemistry - Urinalysis D->E F Terminal Procedures - Gross Necropsy - Histopathology of target organs E->F

Caption: General workflow for in vivo toxicity assessment of a novel compound.

Hypothetical_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds and inhibits Kinase2 Kinase B This compound->Kinase2 Possible direct inhibition Kinase1 Kinase A Receptor->Kinase1 Activates Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression (e.g., Inflammatory Cytokines) TranscriptionFactor->GeneExpression Promotes

References

Technical Support Center: Isocoreopsin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Isocoreopsin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the chalcone backbone of this compound?

A1: The synthesis of the chalcone backbone, typically via a Claisen-Schmidt condensation, can present several challenges. These include incomplete reactions leading to low yields, formation of side products, and difficulties in purification. Reaction times can be extensive, sometimes requiring column chromatography or recrystallization to obtain a pure product[1]. The choice of base and solvent system is critical and often needs to be optimized depending on the specific substrates used[2].

Q2: What are the key difficulties in the glycosylation step to form this compound?

A2: Glycosylation, the attachment of a sugar moiety to the chalcone backbone, is a critical and often challenging step. Key difficulties include:

  • Low water solubility of the chalcone aglycone: This can hinder the enzymatic glycosylation process[1].

  • Regioselectivity: Ensuring the glycosyl group attaches to the correct hydroxyl group on the chalcone is crucial and often requires the use of protecting groups for other hydroxyls[3][4].

  • Stereoselectivity: Achieving the correct stereochemistry of the glycosidic bond can be challenging.

  • Stability of the glycosylated product: Flavonoid glycosides can be susceptible to degradation under certain conditions[5].

  • Low yields: Glycosylation reactions, particularly traditional methods like the Koenigs-Knorr reaction, can suffer from low yields due to steric hindrance[6].

Q3: Are there greener or more efficient alternatives to traditional synthesis methods?

A3: Yes, several greener and more efficient methods are being explored for chalcone synthesis. These include microwave-assisted synthesis, which can significantly reduce reaction times, and solvent-free mechanochemical techniques like grinding and ball milling, which reduce solvent waste[5]. For the glycosylation step, enzymatic methods using glycosyltransferases are gaining prominence as they offer high selectivity and milder reaction conditions compared to traditional chemical methods[1][7].

Q4: How does scaling up this compound synthesis impact the process?

A4: Scaling up from laboratory to industrial production introduces several challenges. These include maintaining consistent reaction conditions (temperature, pH), ensuring efficient mixing, and managing potential exotherms[3][7]. Purification methods may need to be adapted for larger quantities, and issues like polymorphism (different crystal structures) of the final product can arise, which can affect its physical properties and bioavailability[3]. Cost-effectiveness and the safety of reagents and processes are also major considerations at a larger scale[3].

Troubleshooting Guides

Problem 1: Low Yield of Chalcone Backbone
Symptom Possible Cause Suggested Solution
Incomplete reaction (TLC shows starting materials).Insufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor reaction progress by TLC.
Inappropriate base or solvent.Screen different bases (e.g., NaOH, KOH) and solvents (e.g., ethanol, methanol)[2]. Consider using a stronger base or a solvent that better solubilizes the reactants.
Formation of multiple side products.Non-optimal reaction conditions leading to side reactions like Michael addition[2].Adjust the stoichiometry of reactants. Lower the reaction temperature.
Oily or gummy precipitate instead of crystals[8].Impurities hindering crystallization.Attempt to purify a small sample by column chromatography to isolate the product and induce crystallization. Try different recrystallization solvents.
Problem 2: Inefficient Glycosylation
Symptom Possible Cause Suggested Solution
No or very low yield of this compound.Inactive glycosylating agent (chemical or enzyme).Verify the activity of the glycosylating agent. If using an enzyme, ensure the correct buffer, pH, and temperature are used[1].
Steric hindrance around the target hydroxyl group.Consider a different glycosylation strategy or a more reactive glycosyl donor.
Glycosylation at the wrong hydroxyl group.Lack of regioselectivity.Use appropriate protecting groups for the other hydroxyl groups on the chalcone backbone to direct the glycosylation to the desired position[3][9].
Formation of a mixture of anomers (α and β glycosides).Non-stereoselective reaction conditions.For chemical synthesis, optimize the catalyst and reaction conditions. Enzymatic glycosylation often provides better stereoselectivity[1].
Problem 3: Purification Difficulties
Symptom Possible Cause Suggested Solution
Co-elution of product and impurities during column chromatography.Similar polarity of the product and impurities.Experiment with different solvent systems for chromatography. Consider using a different stationary phase. High-speed counter-current chromatography (HSCCC) can be an effective alternative for purifying natural products[10].
Product is unstable during purification.Degradation on silica gel or due to solvent conditions.Use a neutral stationary phase like alumina. Minimize the time the product is on the column. Consider alternative purification methods like preparative HPLC or crystallization[11].
Difficulty in removing protecting groups.Incomplete deprotection reaction.Ensure the deprotection conditions are appropriate for the specific protecting group used. Monitor the reaction by TLC until all the protected material is consumed[12].

Experimental Protocols

General Protocol for Chalcone Synthesis (Claisen-Schmidt Condensation)
  • Dissolve the substituted acetophenone and benzaldehyde in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Add a solution of a base (e.g., aqueous KOH or NaOH) dropwise to the stirred mixture.

  • Continue stirring at room temperature or with gentle heating, monitoring the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

  • The product may precipitate out and can be collected by filtration.

  • If the product does not precipitate, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography[1][8].

General Protocol for O-Glycosylation
  • Protection of Hydroxyl Groups (if necessary): Protect the non-target hydroxyl groups on the chalcone using a suitable protecting group (e.g., benzyl or acetyl groups)[3][9].

  • Glycosylation Reaction:

    • Chemical Method (e.g., using acetobromoglucose): Dissolve the protected chalcone and a glycosyl donor (e.g., acetobromoglucose) in a dry, aprotic solvent. Add a promoter (e.g., a Lewis acid or a silver salt) and stir the reaction, often at low temperatures, until completion.

    • Enzymatic Method: Incubate the chalcone with a suitable glycosyltransferase and a sugar donor (e.g., UDP-glucose) in an appropriate buffer at the optimal pH and temperature for the enzyme[1].

  • Deprotection: Remove the protecting groups using appropriate conditions (e.g., catalytic hydrogenation for benzyl groups, mild base for acetyl groups) to yield the final glycosylated product[12].

  • Purification: Purify the final product using techniques such as column chromatography, preparative HPLC, or crystallization[11][13].

Data Presentation

Table 1: Comparison of Chalcone Synthesis Methods

MethodTypical Reaction TimeYield RangeKey AdvantagesKey Disadvantages
Conventional Heating Several hours to days[14]<10% to >90%[14]Simple setupLong reaction times, potential for side products
Microwave Irradiation Minutes to a few hours[5]Generally highRapid synthesis, often higher yieldsRequires specialized equipment
Mechanochemistry (Grinding/Ball Milling) Minutes to hours[5]HighSolvent-free, environmentally friendlyMay not be suitable for all substrates

Mandatory Visualizations

experimental_workflow cluster_chalcone Chalcone Synthesis cluster_glycosylation Glycosylation start Substituted Acetophenone + Benzaldehyde reaction1 Claisen-Schmidt Condensation start->reaction1 chalcone Crude Chalcone reaction1->chalcone purification1 Purification (Crystallization/ Chromatography) chalcone->purification1 pure_chalcone Pure Chalcone Backbone purification1->pure_chalcone protection Protection of -OH groups (optional) pure_chalcone->protection reaction2 Glycosylation (Chemical or Enzymatic) protection->reaction2 protected_iso Protected this compound reaction2->protected_iso deprotection Deprotection protected_iso->deprotection crude_iso Crude this compound deprotection->crude_iso purification2 Final Purification crude_iso->purification2 This compound Pure this compound purification2->this compound troubleshooting_low_yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products start Low Yield of Chalcone check_tlc Analyze reaction by TLC start->check_tlc incomplete Incomplete Reaction? (Starting materials present) check_tlc->incomplete Yes side_products Multiple Side Products? check_tlc->side_products No increase_time Increase reaction time/temperature incomplete->increase_time change_conditions Screen different bases/solvents incomplete->change_conditions adjust_stoichiometry Adjust reactant stoichiometry side_products->adjust_stoichiometry lower_temp Lower reaction temperature side_products->lower_temp end Re-run reaction with optimized conditions increase_time->end change_conditions->end adjust_stoichiometry->end lower_temp->end

References

Technical Support Center: Minimizing Batch-to-Batch Variability of Isocoreopsin Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and handling of Isocoreopsin. Our goal is to help you minimize batch-to-batch variability and ensure the consistency and quality of your extracts for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources can it be extracted?

A1: this compound, also known as butin-7-O-β-D-glucopyranoside or flavanocorepsin, is a flavonoid glycoside.[1] It has been isolated from various plant species, most notably from the flowers of Butea monosperma and in species of the Coreopsis genus.[2][3] It is recognized for its potential anticancer and antioxidant properties.[2][4]

Q2: What are the main causes of batch-to-batch variability in this compound extracts?

A2: Batch-to-batch variability in herbal extracts, including those of this compound, can be attributed to several factors:

  • Raw Material Variation: Differences in the geographical source, climate, harvesting time, and storage conditions of the plant material can significantly alter the concentration of this compound.[5]

  • Extraction Method: The choice of extraction technique (e.g., maceration, Soxhlet, ultrasonic-assisted extraction) and variations in parameters such as solvent composition, temperature, and time can lead to inconsistent yields.[6]

  • Post-Extraction Processing: Inconsistent procedures for filtration, concentration, and drying can affect the final concentration and stability of this compound.

  • Storage Conditions: Exposure to light, high temperatures, and extreme pH levels can lead to the degradation of this compound over time.[7][8]

Q3: How can I standardize my this compound extracts?

A3: Standardization is crucial for ensuring the consistency of your extracts. This can be achieved by:

  • Using a Validated Analytical Method: Employ a validated High-Performance Liquid Chromatography (HPLC) method to quantify the amount of this compound in each batch.[2][9]

  • Setting Quality Control Specifications: Establish a target concentration range for this compound and other key marker compounds in your final extract.

  • Implementing Chromatographic Fingerprinting: This technique can be used to assess the overall phytochemical profile of the extract, ensuring consistency beyond just the this compound content.[10]

  • Adhering to Standard Operating Procedures (SOPs): Document and strictly follow SOPs for all stages of sourcing, extraction, and analysis.

Q4: What are the best practices for storing this compound extracts to ensure stability?

A4: To maintain the integrity of your this compound extracts, store them in a cool, dark, and dry place. For long-term storage, refrigeration (-20°C) in airtight, light-resistant containers is recommended.[1] Avoid repeated freeze-thaw cycles. Stability studies under different conditions (e.g., temperature, humidity, light) can help determine the optimal storage conditions and shelf-life for your specific extract formulation.[11][12][13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound Yield 1. Inappropriate solvent polarity: The solvent may not be optimal for solubilizing this compound. 2. Insufficient extraction time or temperature: Conditions may not be sufficient for complete extraction. 3. Poor solvent-to-solid ratio: Solvent may be saturated before all this compound is extracted. 4. Large particle size of plant material: Reduced surface area for solvent contact.1. Solvent Optimization: Test a range of solvents with varying polarities, such as methanol, ethanol, and their aqueous mixtures. An 80% ethanol solution is often a good starting point for flavonoid extraction. 2. Parameter Optimization: Systematically vary the extraction time and temperature to identify the optimal conditions. For heat-sensitive compounds, consider using extraction methods that operate at lower temperatures, such as ultrasonic-assisted extraction (UAE). 3. Ratio Adjustment: Increase the solvent-to-solid ratio to ensure complete extraction. A common starting point is 10:1 to 30:1 (v/w). 4. Particle Size Reduction: Grind the plant material to a fine, uniform powder (e.g., <0.5 mm) to increase the surface area for extraction.[14]
High Batch-to-Batch Variability in this compound Concentration 1. Inconsistent raw material quality: Variations in plant sourcing and handling. 2. Inconsistent extraction parameters: Lack of precise control over temperature, time, and solvent composition. 3. Non-validated analytical method: Inaccurate quantification of this compound.1. Standardize Raw Material: Source plant material from a single, reputable supplier. If possible, obtain a certificate of analysis. Implement macroscopic and microscopic identification of the raw material. 2. Strict Process Control: Use calibrated equipment and meticulously control all extraction parameters. Implement and follow detailed Standard Operating Procedures (SOPs). 3. Method Validation: Validate your HPLC method for accuracy, precision, linearity, and robustness according to ICH guidelines.[15][16][17]
Presence of Impurities or Co-extractants 1. Non-selective solvent: The solvent may be co-extracting undesirable compounds like chlorophyll or lipids. 2. Harsh extraction conditions: High temperatures or extreme pH can lead to the degradation of this compound and the formation of byproducts.1. Solvent Polarity Adjustment: Modify the solvent system to be more selective for flavonoids. 2. Purification Step: Incorporate a purification step after extraction, such as solid-phase extraction (SPE) or column chromatography, to remove impurities.[3] 3. Milder Extraction Conditions: Optimize for the lowest effective temperature and shortest extraction time to minimize degradation.
Degradation of this compound in the Extract 1. Exposure to light: Flavonoids are often light-sensitive. 2. High storage temperature: Heat can accelerate the degradation of this compound. 3. Inappropriate pH: Extreme pH values can cause hydrolysis or degradation of the glycosidic bond.[4][7]1. Light Protection: Store extracts in amber-colored vials or in the dark. 2. Controlled Temperature Storage: Store extracts at low temperatures (4°C for short-term, -20°C for long-term).[1] 3. pH Control: Maintain the pH of the extract within a stable range, typically slightly acidic to neutral, depending on the specific stability profile of this compound.

Experimental Protocols

Optimized Extraction of this compound from Butea monosperma Flowers

This protocol is based on established methods for flavonoid extraction and can be optimized using Response Surface Methodology (RSM) to maximize this compound yield.[6][14][18]

Materials:

  • Dried and powdered flowers of Butea monosperma

  • Methanol (HPLC grade)

  • n-Butanol (HPLC grade)

  • Deionized water

  • Soxhlet apparatus or Ultrasonic bath

  • Rotary evaporator

  • Freeze dryer (optional)

Methodology:

  • Extraction:

    • Soxhlet Extraction: Place 50 g of powdered Butea monosperma flowers into a thimble and extract with 500 mL of methanol in a Soxhlet apparatus for 6-8 hours.[1]

    • Ultrasonic-Assisted Extraction (UAE): Suspend 50 g of powdered flowers in 500 mL of 80% ethanol. Place the mixture in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).[19][20][21][22][23]

  • Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic or ethanolic extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in 200 mL of deionized water.

    • Partition the aqueous suspension with 3 x 150 mL of n-butanol.

    • Combine the n-butanol fractions and dry over anhydrous sodium sulfate.[3]

  • Final Concentration: Evaporate the n-butanol under reduced pressure to yield the this compound-rich extract. For a powdered extract, the concentrated extract can be freeze-dried.

Optimization Parameters (for UAE):

To maximize the yield of this compound, the following parameters can be optimized using a design of experiments (DoE) approach like RSM:[6][14][18]

ParameterRange for Optimization
Ethanol Concentration (%) 50 - 90
Extraction Time (min) 20 - 60
Temperature (°C) 30 - 60
Solvent-to-Solid Ratio (mL/g) 10:1 - 40:1
Quantification of this compound by HPLC

This method provides a framework for the quantitative analysis of this compound in your extracts. Method validation should be performed according to ICH guidelines.[15][24][16][17]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for flavonoid analysis.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (can be determined by UV-Vis spectroscopy, typically around 280 nm and 330 nm for flavanones).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Method Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to assess the analyte in the presence of other components.Peak purity analysis, no interference at the retention time of this compound.
Linearity Proportionality of the response to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Accuracy Closeness of the measured value to the true value.Recovery of 98-102%.
Precision Repeatability and intermediate precision of the method.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in flow rate, mobile phase composition, etc.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_extraction Extraction & Purification cluster_qc Quality Control plant_material Plant Material (e.g., Butea monosperma flowers) extraction Extraction (e.g., UAE with Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partitioning Liquid-Liquid Partitioning (n-Butanol) concentration->partitioning final_concentration Final Concentration partitioning->final_concentration isocoreopsin_extract This compound-Rich Extract final_concentration->isocoreopsin_extract hplc_analysis HPLC Quantification isocoreopsin_extract->hplc_analysis fingerprinting Chromatographic Fingerprinting isocoreopsin_extract->fingerprinting standardization Standardization & Batch Release hplc_analysis->standardization fingerprinting->standardization

Figure 1: Experimental workflow for the extraction and quality control of this compound.

apoptosis_pathway cluster_mapk MAPK Signaling cluster_mitochondria Mitochondrial Pathway This compound This compound ERK ERK1/2 This compound->ERK inhibition JNK JNK This compound->JNK activation p38 p38 This compound->p38 activation Bcl2 Bcl-2 ERK->Bcl2 inhibition Bax Bax JNK->Bax p38->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC inhibition Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Putative MAPK-mediated apoptosis pathway induced by this compound.

nfkb_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK This compound This compound This compound->IKK inhibition IkB IκBα IKK->IkB phosphorylation & degradation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 inhibition Nucleus Nucleus NFkB_p65_p50->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_p65_p50->Gene_Expression transcription Inflammation Inflammation Gene_Expression->Inflammation

Figure 3: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

References

Isocoreopsin Interference in Biochemical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing isocoreopsin in their experiments, understanding its potential for interference in biochemical assays is critical for generating accurate and reliable data. As a flavonoid glycoside, this compound possesses chemical properties that can lead to misleading results in a variety of assay formats. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential assay interference from this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assay?

This compound is a flavonoid, a class of naturally occurring polyphenolic compounds.[1] Its structure contains multiple hydroxyl groups and a catechol moiety, which are known to be reactive in many biochemical systems. This reactivity can lead to several types of assay interference, including but not limited to:

  • Redox Activity: Flavonoids are potent antioxidants and can directly interact with redox-sensitive assay components, leading to false positive or negative results.[2]

  • Spectral Interference: this compound, like many flavonoids, absorbs light in the UV-visible range and may exhibit intrinsic fluorescence. This can interfere with assays that rely on absorbance or fluorescence readouts.

  • Enzyme Inhibition: Flavonoids are known to be promiscuous inhibitors of various enzymes, particularly kinases. This can lead to non-specific inhibition in enzymatic assays.

  • Compound Aggregation: At higher concentrations, this compound may form aggregates, which can non-specifically inhibit enzymes or sequester assay reagents.

  • Protein Binding: Flavonoids can bind non-specifically to proteins, which can affect protein quantification assays and assays studying protein-protein interactions.[3][4]

Q2: My assay is showing unexpected results in the presence of this compound. What are the first troubleshooting steps I should take?

When encountering unexpected results, a systematic approach to troubleshooting is essential. The following workflow can help you determine if this compound is interfering with your assay.

G Troubleshooting this compound Interference cluster_0 Initial Observation cluster_1 Preliminary Checks cluster_2 Characterize Interference cluster_3 Mitigation A Unexpected Assay Results (e.g., high inhibition, signal quenching) B Control Experiments: - this compound + Assay Buffer (no enzyme/target) - this compound + Detection Reagents A->B Perform C Check for Spectral Overlap: - Measure Absorbance/Fluorescence Spectrum of this compound B->C If signal is detected E Enzyme Activity Controls: - Time-course with and without this compound B->E If no signal in controls D Solubility & Aggregation Assessment C->D If overlap is confirmed G Optimize Assay Conditions: - Adjust buffer, pH, detergent concentration D->G F Orthogonal Assay Validation E->F If enzyme activity is altered H Modify Detection Method: - Use red-shifted fluorophores, different reporter system F->H G Potential Mechanisms of this compound Interference cluster_0 This compound Properties cluster_1 Mechanisms of Interference cluster_2 Affected Assays A This compound (Flavonoid Glycoside) B Spectral Interference (Absorbance/Fluorescence) A->B C Redox Activity (Antioxidant) A->C D Compound Aggregation A->D E Direct Enzyme Inhibition (Specific or Non-specific) A->E F Fluorescence/Absorbance Assays B->F Impacts G Redox-based Assays (e.g., MTT, DCFDA) C->G Impacts I Protein Quantification (BCA, Lowry) C->I Impacts H Enzymatic Assays D->H Impacts E->H Impacts

References

Best practices for handling and storing Isocoreopsin powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for handling, storing, and utilizing Isocoreopsin powder in a research setting. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for handling incoming this compound powder?

A1: Upon receipt, immediately inspect the container for any damage. This compound powder should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of airborne particles. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. For weighing, it is advisable to use an anti-static weigh boat to prevent scattering of the fine powder.

Q2: How should this compound powder be stored for long-term stability?

A2: For long-term storage, this compound powder should be kept in a tightly sealed container at -20°C or -80°C.[1] To minimize degradation from moisture and air, storing the powder under an inert gas like argon or nitrogen and including a desiccant in the storage container is recommended.[1] Avoid repeated freeze-thaw cycles.

Q3: What are the best practices for preparing this compound stock solutions?

A3: To prepare a stock solution, allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation. Use a sterile, high-purity solvent appropriate for your experimental needs (e.g., DMSO, ethanol). Once dissolved, the stock solution should be aliquoted into smaller, single-use vials to avoid repeated freeze-thaw cycles and contamination.

Q4: How should this compound stock solutions be stored?

A4: For short-term storage, stock solutions can be kept at 4°C for a few days. For longer-term storage, it is recommended to store aliquots at -20°C or -80°C.[2] The stability of this compound in solution is dependent on the solvent, concentration, and storage conditions. It is advisable to prepare fresh solutions for critical experiments.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound powder or stock solution.Ensure proper storage conditions are met. Prepare fresh stock solutions from powder for each experiment. Perform a quality control check of the compound if degradation is suspected.
Inaccurate weighing of the powder.Use a calibrated analytical balance and anti-static weighing paper. For small quantities, consider preparing a more concentrated stock solution and then diluting it to the desired concentration.
Low solubility observed Inappropriate solvent selection.Test the solubility of this compound in various biocompatible solvents (e.g., DMSO, ethanol, DMF). Gentle warming or sonication may aid in dissolution.
The compound has precipitated out of solution.Visually inspect the stock solution for any precipitate before use. If precipitation has occurred, try warming the solution or preparing a fresh, lower concentration stock.
Unexpected biological effects or cytotoxicity Contamination of the powder or solution.Use sterile techniques when preparing solutions. Filter-sterilize the stock solution if appropriate for the solvent and intended use.
High solvent concentration in the final experimental medium.Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture or assay is below the threshold known to cause toxic effects (typically <0.5% for most cell lines).

Experimental Protocols & Data

Solubility Data (General Guidance for Flavonoids)
Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO)Generally highA common solvent for preparing concentrated stock solutions.
EthanolModerate to highCan be used for in vitro and some in vivo applications.
MethanolModerateOften used for analytical purposes like HPLC.
WaterLowSolubility in aqueous buffers is typically low. May require the addition of a co-solvent or pH adjustment.

Note: This data is based on the general properties of flavonoids and may not be specific to this compound. It is highly recommended to perform your own solubility tests.

Protocol: Assessing Anti-Inflammatory Activity in Macrophages

This protocol provides a general workflow for evaluating the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 macrophages in a 96-well plate incubate_cells Incubate for 24 hours seed_cells->incubate_cells pretreat Pre-treat cells with this compound (various concentrations) for 1 hour incubate_cells->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24 hours pretreat->stimulate collect_supernatant Collect cell culture supernatant stimulate->collect_supernatant cell_viability Perform cell viability assay (e.g., MTT) stimulate->cell_viability elisa Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) by ELISA collect_supernatant->elisa anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_this compound Point of Intervention cluster_response Cellular Response LPS LPS MAPK MAPK (p38, JNK, ERK) LPS->MAPK IKK IKK LPS->IKK NFκB NF-κB MAPK->NFκB IκBα IκBα IKK->IκBα phosphorylates IκBα->NFκB releases Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFκB->Pro_inflammatory_genes activates This compound This compound This compound->MAPK inhibits This compound->IKK inhibits antioxidant_pathway cluster_stress Oxidative Stress cluster_pathways Intracellular Signaling cluster_this compound Point of Intervention cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 sequesters Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to This compound This compound This compound->Keap1 modifies Antioxidant_enzymes Antioxidant Enzyme Expression (HO-1, GCL, NQO1) ARE->Antioxidant_enzymes activates

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activities of Isocoreopsin and Butrin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the anticancer properties of two flavonoid compounds, Isocoreopsin and a sodium salt of Butrin, both derived from the flowers of Butea monosperma, reveals distinct mechanisms of action and varying potencies against colorectal cancer cell lines. This comparison guide synthesizes available experimental data to provide a clear overview for researchers and drug development professionals.

Introduction

This compound and Butrin are natural flavonoids isolated from Butea monosperma, a plant with a history of use in traditional medicine. Recent scientific investigations have highlighted their potential as anticancer agents. This guide provides a side-by-side comparison of their efficacy, mechanisms of action, and the experimental protocols used to evaluate their anticancer activities. The data presented is primarily focused on their effects on colorectal cancer cell lines, with this compound's activity also noted in a liver cancer cell line.

Quantitative Comparison of Anticancer Activity

The cytotoxic effects of this compound and Butrin have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition of cell viability, are summarized below.

CompoundCell LineCancer TypeIC50 ValueIncubation TimeReference
This compound HT-29Colorectal Carcinoma50 µg/mL48 hours[1][2]
HepG2Hepatocellular Carcinoma100 µg/mL48 hours[1][2]
Butrin HT-29Colorectal Carcinoma100 µg/mL48 hours[1][2]
HepG2Hepatocellular Carcinoma500 µg/mL48 hours[1][2]
Sodium Salt of Butrin SW480Colorectal AdenocarcinomaNot explicitly stated in abstractNot specified[3][4]

Note: The study on the sodium salt of Butrin did not specify the IC50 value in the available abstract, but demonstrated significant pro-apoptotic activity.

Mechanisms of Anticancer Action

This compound and the sodium salt of Butrin employ different signaling pathways to induce cancer cell death.

This compound: Induction of Apoptosis

This compound has been shown to induce apoptosis in colorectal cancer cells. While the precise molecular pathway is a subject of ongoing research, it is suggested to involve the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential and the subsequent activation of a cascade of caspase enzymes, leading to programmed cell death.

Isocoreopsin_Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Mitochondrial Membrane Depolarization Caspase_Cascade Caspase_Cascade Mitochondria->Caspase_Cascade Release of Pro-apoptotic factors Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution of Cell Death

Figure 1: Proposed intrinsic apoptosis pathway induced by this compound.
Sodium Salt of Butrin: Wnt Signaling Pathway Inhibition

The sodium salt of Butrin demonstrates a more clearly defined mechanism involving the downregulation of key proteins in the Wnt signaling pathway, which is often hyperactivated in colorectal cancers. By inhibiting SIRT1 and Aurora B kinase, it triggers a cascade that leads to the suppression of β-catenin and its downstream targets, such as cyclin D1. This inhibition of the Wnt pathway ultimately results in mitochondrial-mediated apoptosis and cell cycle arrest.[3][4][5]

Butrin_Wnt_Pathway cluster_inhibition Inhibition by Sodium Salt of Butrin cluster_wnt Wnt Signaling Pathway Butrin Sodium Salt of Butrin SIRT1 SIRT1 Butrin->SIRT1 AuroraB Aurora B Kinase Butrin->AuroraB GSK3B GSK-3β Butrin->GSK3B Restores activity beta_catenin β-catenin SIRT1->beta_catenin Deacetylates & Activates AuroraB->GSK3B Inhibits GSK3B->beta_catenin Phosphorylates for degradation GSK3B->beta_catenin CyclinD1 Cyclin D1 beta_catenin->CyclinD1 Activates transcription Apoptosis Apoptosis beta_catenin->Apoptosis Downregulation leads to CyclinD1->Apoptosis Downregulation leads to Cell Cycle Arrest &

Figure 2: Wnt signaling inhibition by the sodium salt of Butrin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and Butrin.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of This compound or Butrin B->C D Incubate for 48h C->D E Add MTT solution (0.5 mg/mL) D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

Figure 3: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Human colorectal cancer cells (HT-29 or SW480) or hepatocellular carcinoma cells (HepG2) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Butrin (e.g., ranging from 10 to 500 µg/mL) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Cells are treated with the desired concentration of the compound (e.g., IC50 concentration) for the specified time (e.g., 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.

  • Staining: The cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. This typically involves a 15-minute incubation in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis

This technique is employed to detect and quantify specific proteins involved in signaling pathways.

Methodology:

  • Protein Extraction: After treatment with the compound, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., β-catenin, GSK-3β, Cyclin D1, SIRT1, Aurora B kinase, and a loading control like β-actin).

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Both this compound and Butrin, flavonoids from Butea monosperma, exhibit anticancer properties against colorectal cancer cells, albeit through different mechanisms and with varying potencies. This compound appears to be a more potent inducer of cell death in HT-29 and HepG2 cells compared to Butrin. The sodium salt of Butrin, on the other hand, has a well-defined mechanism of action involving the inhibition of the Wnt signaling pathway in SW480 cells.

This comparative guide highlights the potential of these natural compounds in cancer therapy. Further research is warranted to fully elucidate the apoptotic pathway of this compound and to determine the in vivo efficacy and safety of both compounds. These findings provide a valuable resource for scientists working on the discovery and development of novel anticancer agents from natural sources.

References

Isocoreopsin: A Comparative Guide to its Antioxidant Potential Against Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of flavonoid research, isocoreopsin, a chalcone glycoside primarily found in Coreopsis tinctoria, is emerging as a compound of significant interest for its antioxidant properties. This guide offers a comparative analysis of this compound's antioxidant capacity against other well-researched flavonoids, supported by experimental data from various in vitro antioxidant assays. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative antioxidant efficacy of this compound.

Quantitative Comparison of Antioxidant Activity

The antioxidant activity of flavonoids can be quantified using various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant potency. The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron, with a higher value indicating greater reducing power.

While direct comparative studies of this compound (marein) alongside other flavonoids under identical assay conditions are limited, data from various studies on Coreopsis tinctoria extracts and isolated compounds provide valuable insights. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Flavonoid/ExtractDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP (mmol Fe²⁺/g)Reference
Coreopsis tinctoria Flavonoid Extract 82.40 ± 1.98-137.98 ± 1.56 (IC50 in µg/mL)[1]
Quercetin 1.840.50830.0402 (mmol Fe²⁺/µg/mL)[2]
Luteolin 2.0990.590.0101 (mmol Fe²⁺/µg/mL)[2]

Note: The FRAP value for the Coreopsis tinctoria extract is presented as an IC50 value, which is not a direct measure of ferric reducing power but rather the concentration for 50% of the maximal response in that specific assay setup. The FRAP values for quercetin and luteolin are expressed in mmol Fe²⁺/µg/mL, representing a direct quantification of reducing ability.

Flavonoid Signaling Pathways in Antioxidant Defense

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in cellular stress responses. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, flavonoids can promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of antioxidant and cytoprotective enzymes.

flavonoid_antioxidant_pathway ROS Reactive Oxygen Species (ROS) Flavonoids This compound & Other Flavonoids ROS->Flavonoids Scavenged by Keap1 Keap1 Flavonoids->Keap1 Inhibits binding to Nrf2 Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes Antioxidant & Cytoprotective Enzymes ARE->AntioxidantEnzymes Upregulates transcription of AntioxidantEnzymes->ROS Neutralizes CellularProtection Cellular Protection & Reduced Oxidative Stress AntioxidantEnzymes->CellularProtection Leads to

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate replication and comparison of results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol/Ethanol Mix Mix DPPH solution with sample/control (e.g., 1:1 v/v) DPPH_Sol->Mix Sample_Sol Prepare various concentrations of test compound & control Sample_Sol->Mix Incubate Incubate in the dark (e.g., 30 minutes at RT) Mix->Incubate Measure Measure absorbance at ~517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 Measure->Calculate

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated as follows: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:

  • A_control is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the sample.

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Stock Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate ABTS_Radical Mix and incubate in dark (12-16 hours) to form ABTS•+ ABTS_Stock->ABTS_Radical ABTS_Working Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm ABTS_Radical->ABTS_Working Mix Mix ABTS•+ working solution with sample/control ABTS_Working->Mix Sample_Sol Prepare various concentrations of test compound & control Sample_Sol->Mix Incubate Incubate at room temperature (e.g., 6 minutes) Mix->Incubate Measure Measure absorbance at ~734 nm Incubate->Measure Calculate Calculate % inhibition and IC50 Measure->Calculate

Calculation of Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the same formula as the DPPH assay. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_Reagent Prepare FRAP reagent: Acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, 20 mM FeCl₃·6H₂O (10:1:1 v/v/v) Warm_Reagent Warm FRAP reagent to 37°C FRAP_Reagent->Warm_Reagent Mix Mix FRAP reagent with sample/standard Warm_Reagent->Mix Sample_Sol Prepare test compound & standards (e.g., FeSO₄) Sample_Sol->Mix Incubate Incubate at 37°C (e.g., 4-30 minutes) Mix->Incubate Measure Measure absorbance at ~593 nm Incubate->Measure Calculate Calculate antioxidant power (e.g., in FeSO₄ equivalents) Measure->Calculate

Calculation of Antioxidant Power: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄) and is expressed as equivalents of that standard (e.g., mmol Fe²⁺/g of sample).

Conclusion

The available data suggests that this compound, as a major flavonoid constituent of Coreopsis tinctoria, contributes significantly to the plant's antioxidant activity. While direct comparative data with other prominent flavonoids is still emerging, the cytoprotective effects of isolated marein (this compound) and the potent antioxidant activity of Coreopsis tinctoria extracts highlight its promise as a natural antioxidant. Further studies employing standardized assays to directly compare purified this compound with other flavonoids such as quercetin and luteolin are warranted to definitively establish its relative antioxidant efficacy. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers pursuing further investigations in this area.

References

Isocoreopsin: A Comparative Analysis of its Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isocoreopsin, a chalcone flavonoid, has emerged as a compound of interest in oncology research due to its potential anticancer properties. This guide provides a comprehensive comparison of this compound's efficacy across various cancer cell lines, juxtaposed with other flavonoids and conventional chemotherapeutic agents. The data presented herein is curated from preclinical studies to offer an objective overview of its performance, supported by detailed experimental protocols and pathway visualizations.

Comparative Efficacy of this compound

This compound has demonstrated significant antiproliferative activity against several cancer cell lines. Notably, its efficacy has been observed in colorectal and liver cancer cell lines.

Quantitative Analysis of Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes the available IC50 values for this compound and comparator compounds across a range of cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

CompoundCancer Cell LineIC50 (µM)Citation(s)
This compound HT-29 (Colon)Data not specified
This compound HepG2 (Liver)Data not specified
Comparator 1 HCT116 (Colon)22.4[1]
Comparator 2 HCT116 (Colon)0.34[1]
5-Fluorouracil HCT116 (Colon)Not specified[1]
Cisplatin HepG2 (Liver)4.323 (µg/mL)[2]
Doxorubicin HepG2 (Liver)1.679 (µg/mL)[2]

Note: "Data not specified" indicates that the source mentions antiproliferative activity but does not provide a specific IC50 value in the available text. The IC50 values for Cisplatin and Doxorubicin are presented in µg/mL as reported in the source.

Mechanism of Action: Induction of Apoptosis

Preliminary studies suggest that this compound exerts its anticancer effects, at least in part, by inducing apoptosis, or programmed cell death. In HepG2 human liver cancer cells, a compound referred to as "ISO," which is likely this compound, has been shown to induce apoptosis. This was observed through various experimental methods, including Annexin V-FITC/PI staining, flow cytometry, and analysis of mitochondrial membrane potential.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, the induction of apoptosis often involves the activation of intrinsic or extrinsic pathways, culminating in the activation of caspases, a family of proteases that execute cell death. A common mechanism involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

Below is a generalized diagram representing a potential apoptotic signaling pathway that could be influenced by this compound.

This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress Bcl2_Family Bcl-2 Family (Bax, Bak, Bcl-2) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2_Family->Mitochondrion Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat with this compound Incubate_24h_1->Treat_Cells Incubate_Time Incubate (e.g., 48h) Treat_Cells->Incubate_Time Add_MTT Add MTT Solution Incubate_Time->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End Start Start Treat_Cells Treat Cells with this compound Start->Treat_Cells Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Resuspend_Cells Resuspend in Binding Buffer Harvest_Cells->Resuspend_Cells Add_Stains Add Annexin V-FITC & PI Resuspend_Cells->Add_Stains Incubate Incubate 15 min (Dark) Add_Stains->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

References

A Comparative Analysis of Isocoreopsin from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isocoreopsin, a chalcone glycoside, has garnered significant attention within the scientific community for its promising pharmacological activities, particularly its potent anticancer properties. While primarily associated with Butea monosperma, this comprehensive guide explores this compound from various plant sources, offering a comparative analysis of its yield, purity, and biological efficacy. This document aims to provide researchers and drug development professionals with a consolidated resource to inform future research and therapeutic development.

Plant Sources of this compound

This compound has been identified in several plant species, with the most well-documented source being the flowers of Butea monosperma (Fabaceae), commonly known as the "Flame of the Forest."[1][2][3][4] Emerging evidence suggests the presence of this compound and structurally similar flavonoids in species of the Asteraceae family, particularly within the Coreopsis and Bidens genera.[5][6] This guide focuses on a comparative analysis between this compound derived from Butea monosperma and potential yields from Coreopsis lanceolata, a representative of the Asteraceae family.

Comparative Data on Yield and Purity

Direct comparative studies on the yield and purity of isolated this compound from different plant sources are limited. However, data extracted from individual studies provide a basis for preliminary comparison.

Plant SourcePlant PartExtraction MethodYield of Crude ExtractPurity of this compoundReference
Butea monosperma Flowersn-Butanol extraction of the ethanolic extractNot explicitly stated for this compound, but a n-butanol extract yielded a significant amount of the compound.High purity achieved through column and reverse-phase HPLC.[1]
Butea monosperma FlowersHot aqueous extraction followed by lyophilization~35% (of dry flower petals)Not explicitly stated for this compound, but marker compounds including this compound were isolated.[4]
Butea monosperma FlowersMethanolic extractionTotal flavonoid content of 0.585 mg/ml in the extract.Not specified for this compound.[7]
Coreopsis lanceolata Flowers70% ethanol extraction25% (of dry flower)Not specified for this compound, but 10 phenolic compounds were quantified.[8]

Note: The provided data represents the yield of crude extracts or total flavonoids, not solely this compound. The purity of this compound is often achieved through subsequent chromatographic techniques.

Comparative Biological Activity: Anticancer Effects

The anticancer activity of this compound has been most extensively studied using isolates from Butea monosperma.

Plant SourceCancer Cell LineIC50 Value (µg/mL)Reference
Butea monosperma HT-29 (Colon Cancer)50[1][2][3]
Butea monosperma HepG2 (Liver Cancer)100[1][2][3]

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Data on the specific anticancer activity of this compound isolated from Coreopsis lanceolata is not currently available. However, extracts from Coreopsis lanceolata have demonstrated neuroprotective effects against oxidative stress-induced apoptosis.[8]

Experimental Protocols

Extraction and Purification of this compound from Butea monosperma Flowers

This protocol is a synthesis of methodologies described in the literature.[1][4]

1. Plant Material Preparation:

  • Collect fresh flowers of Butea monosperma and shade dry them at room temperature.

  • Grind the dried flowers into a coarse powder.

2. Extraction:

  • Soxhlet Extraction: Extract the powdered plant material with ethanol (95%) in a Soxhlet apparatus for 48 hours.

  • Maceration: Alternatively, macerate the powder in n-butanol at room temperature for 72 hours with occasional shaking.

  • Concentrate the obtained extract under reduced pressure using a rotary evaporator.

3. Fractionation:

  • Suspend the concentrated ethanolic extract in water and partition successively with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol.

  • Collect the n-butanol fraction, which is reported to be rich in this compound.

4. Isolation and Purification:

  • Subject the n-butanol fraction to column chromatography on a silica gel (60-120 mesh) column.

  • Elute the column with a gradient of chloroform and methanol.

  • Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light.

  • Pool the fractions containing this compound and subject them to further purification using reverse-phase High-Performance Liquid Chromatography (HPLC).

  • Use a C18 column and a mobile phase gradient of methanol and water.

  • Monitor the elution at a suitable wavelength (e.g., 370 nm) to obtain pure this compound.

5. Structure Elucidation:

  • Confirm the structure of the isolated this compound using spectroscopic techniques such as UV-Visible Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) (¹H and ¹³C).

Signaling Pathways Modulated by this compound

This compound and structurally similar flavonoids are known to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and survival.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes. Studies on similar flavonoids suggest that this compound may induce apoptosis in cancer cells by modulating the MAPK pathway, potentially through the activation of JNK and p38 kinases and the inactivation of ERK1/2 kinase.[9]

MAPK_Signaling_Pathway This compound This compound ROS ROS This compound->ROS MEK1_2 MEK1/2 This compound->MEK1_2 inhibition ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK3_6->p38 p38->Apoptosis ERK1_2 ERK1/2 MEK1_2->ERK1_2 Cell_Survival Cell Proliferation & Survival ERK1_2->Cell_Survival

Caption: this compound's putative modulation of the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling route that promotes cell survival and proliferation. Isoorientin, a flavonoid structurally similar to this compound, has been shown to induce apoptosis by inhibiting the PI3K/Akt signaling pathway.[9] It is plausible that this compound shares a similar mechanism of action.

PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound This compound This compound->PI3K inhibition

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative analysis of this compound from different plant sources.

Experimental_Workflow Plant_Material Plant Material (e.g., Butea monosperma, Coreopsis lanceolata) Extraction Extraction (e.g., Maceration, Soxhlet) Plant_Material->Extraction Fractionation Fractionation (Solvent Partitioning) Extraction->Fractionation Purification Isolation & Purification (Column Chromatography, HPLC) Fractionation->Purification Pure_this compound Pure this compound Purification->Pure_this compound Yield_Purity Yield & Purity Analysis Pure_this compound->Yield_Purity Biological_Activity Biological Activity Assays (e.g., Anticancer, Antioxidant) Pure_this compound->Biological_Activity Comparative_Analysis Comparative Analysis Yield_Purity->Comparative_Analysis Signaling_Pathways Signaling Pathway Analysis (Western Blot, etc.) Biological_Activity->Signaling_Pathways Biological_Activity->Comparative_Analysis

Caption: General workflow for comparative analysis of this compound.

Conclusion and Future Directions

Butea monosperma stands out as a rich and well-characterized source of this compound with demonstrated anticancer activity. While other plant families, such as Asteraceae, show promise as alternative sources, further research is imperative. Future studies should focus on:

  • Direct Comparative Analysis: Conducting head-to-head studies to compare the yield, purity, and biological activity of this compound from Butea monosperma, Coreopsis species, and Bidens species.

  • Quantitative Analysis: Developing and validating robust analytical methods for the precise quantification of this compound in various plant matrices.

  • Mechanism of Action: Elucidating the specific molecular mechanisms by which this compound from different sources modulates signaling pathways in various cancer cell lines.

  • In Vivo Studies: Translating the promising in vitro findings into in vivo animal models to assess the therapeutic potential and safety of this compound from diverse botanical origins.

This comparative guide serves as a foundational resource to stimulate further investigation into this compound, a natural compound with significant potential in the development of novel anticancer therapeutics.

References

Isocoreopsin: A Potential Alternative to Standard Chemotherapy? A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Isocoreopsin, a flavonoid isolated from the flowers of Butea monosperma, has emerged as a promising candidate. This guide provides an objective comparison of this compound with standard chemotherapy drugs, supported by available experimental data, to aid in the evaluation of its therapeutic potential.

Executive Summary

This compound has demonstrated significant cytotoxic effects against colorectal and liver cancer cell lines. While direct comparative studies with standard chemotherapy drugs are limited, preliminary data suggests its potential as a chemopreventive and therapeutic agent. Standard drugs like Doxorubicin, Cisplatin, and Paclitaxel are potent but often associated with significant side effects. This compound may offer a more targeted approach, potentially through the induction of apoptosis via the intrinsic pathway, though further research is required to fully elucidate its mechanism and comparative efficacy.

Comparative Efficacy: In Vitro Cytotoxicity

Quantitative data on the half-maximal inhibitory concentration (IC50) is a critical metric for comparing the cytotoxic potency of anti-cancer compounds. The following tables summarize the available data for this compound and standard chemotherapy drugs on relevant cancer cell lines.

Table 1: Cytotoxicity of this compound

CompoundCell LineCancer TypeEffective Concentration for Cell Death
This compoundHT-29Colorectal Carcinoma50 µg/mL[1][2]
This compoundHepG2Hepatocellular Carcinoma100 µg/mL[1][2]

Table 2: Comparative IC50 Values of Standard Chemotherapy Drugs

DrugCell LineCancer TypeIC50Exposure Time
Doxorubicin HT-29Colorectal Carcinoma0.058 µM[3]Not Specified
HT-29Colorectal Carcinoma750 nM (0.75 µM)[4]72 hours
HepG2Hepatocellular Carcinoma12.18 ± 1.89 µM[5]24 hours
HepG2Hepatocellular Carcinoma1.679 µg/mL (~2.9 µM)[6]Not Specified
HepG2Hepatocellular Carcinoma0.45 µg/mL (~0.78 µM)[7]24 hours
Cisplatin HT-29Colorectal Carcinoma~70 µMNot Specified
HT-29Colorectal Carcinoma6.3 µM[8]48 hours
HepG2Hepatocellular Carcinoma7 µg/mL (~23.3 µM)[2]Not Specified
HepG2Hepatocellular Carcinoma4.323 µg/mL (~14.4 µM)[6]Not Specified
HepG2Hepatocellular Carcinoma16.09 ± 1.52 µg/ml (~53.6 µM)[9]24 hours
Paclitaxel HT-29Colorectal Carcinoma9.5 nM[10]Not Specified
HT-29Colorectal Carcinoma5 nM[11]Not Specified
HepG2Hepatocellular Carcinoma19 nM[12]Not Specified
HepG2Hepatocellular Carcinoma8.311 µM[13]48 hours

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as exposure time and assay methods, across different studies.

Mechanisms of Action: A Comparative Overview

Standard chemotherapy drugs exert their effects through various mechanisms, often targeting fundamental cellular processes. This compound is believed to induce apoptosis, a form of programmed cell death, which is a hallmark of many anti-cancer agents.

This compound: The precise mechanism of this compound-induced cell death is still under investigation. However, studies on similar flavonoids and related compounds suggest that it may trigger the intrinsic apoptotic pathway . This pathway is initiated by intracellular stress and culminates in the activation of a cascade of enzymes called caspases, which execute the cell death program. Key players in this pathway include the Bcl-2 family of proteins, which regulate the integrity of the mitochondrial membrane.

Standard Chemotherapy Drugs:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.

  • Cisplatin: A platinum-based compound that forms cross-links with DNA, disrupting DNA replication and repair, ultimately triggering apoptosis.

  • Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Signaling Pathway: Proposed Intrinsic Apoptosis Pathway for this compound

The following diagram illustrates the proposed intrinsic apoptotic pathway that may be activated by this compound in cancer cells. This model is based on the known mechanisms of other flavonoids and requires direct experimental validation for this compound.

Isocoreopsin_Apoptosis_Pathway This compound This compound Cell_Stress Intracellular Stress This compound->Cell_Stress Bcl2_Family Bcl-2 Family Regulation (Bax ↑, Bcl-2 ↓) Cell_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Forms Apoptosome Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed Intrinsic Apoptosis Pathway of this compound.

Experimental Protocols

This section outlines the general methodologies for key experiments used to evaluate the anti-cancer properties of compounds like this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cells and calculate its IC50 value.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HT-29, HepG2) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for Apoptosis Markers

Objective: To detect changes in the expression of key proteins involved in the apoptotic pathway.

Protocol:

  • Cell Lysis: Treat cancer cells with the test compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic marker proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Conclusion and Future Directions

This compound demonstrates promising anti-cancer activity in vitro, particularly against colorectal and liver cancer cells. While the available data is preliminary, it suggests a mechanism of action that may involve the induction of apoptosis. To establish a definitive comparison with standard chemotherapy drugs, further research is imperative. Future studies should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies comparing the efficacy and toxicity of this compound with standard chemotherapeutic agents on a wider range of cancer cell lines and in animal models.

  • Mechanism of Action: Elucidating the detailed molecular mechanism of this compound-induced apoptosis, including the specific signaling pathways and protein interactions involved.

  • Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its bioavailability and potential for clinical development.

  • Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with standard chemotherapy drugs to enhance therapeutic outcomes and reduce drug resistance.

The continued investigation of this compound holds the potential to introduce a novel, and possibly more targeted, therapeutic option for cancer treatment.

References

Cross-validation of Isocoreopsin's biological activity in independent labs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is perpetual. Isocoreopsin, a chalcone glycoside, has emerged as a molecule of interest, with preliminary studies highlighting its potential in anticancer and antioxidant applications. However, a critical examination of its biological activity, cross-validated by independent laboratories, is essential for its consideration in further research and development. This guide provides a comprehensive comparison of this compound's reported activities, benchmarked against related compounds, and details the experimental frameworks used for its evaluation.

Executive Summary

Initial investigations into this compound, also known as Flavanocorepsin, have revealed promising anticancer and antioxidant properties. A key study has reported its ability to inhibit the proliferation of human colorectal carcinoma (HT-29) and hepatocellular carcinoma (HepG2) cell lines. The same research highlighted its antioxidant capacity through radical scavenging. Despite these findings, a comprehensive cross-validation of this compound's biological activities across independent laboratories is currently limited in publicly available research. This guide, therefore, presents the existing data on this compound and supplements it with comparative data from structurally related and well-researched chalcones and flavonoids isolated from Coreopsis species, a notable source of such compounds. This approach provides a broader context for this compound's potential and underscores the need for further independent validation.

Comparative Analysis of Biological Activity

To provide a clear and concise overview, the following table summarizes the quantitative data available for this compound and comparable bioactive compounds from Coreopsis lanceolata.

Compound/ExtractBiological ActivityAssayCell Line / SystemKey Parameter (e.g., IC50, EC50)Reference
This compound Anticancer AntiproliferativeHT-29, HepG2Data not quantified in publicly available abstract[1]
This compound Antioxidant DPPH Radical Scavenging-EC50: 10 µg/mL[1]
Lanceolein A Anticancer CytotoxicityHCT15IC50: > 50 µM[2]
Lanceolein C Anticancer CytotoxicityHCT15IC50: 43.7 ± 2.17 µM[2]
Lanceolein E Anticancer CytotoxicityHCT15IC50: 35.6 ± 0.24 µM[2]
Lanceolein F Anticancer CytotoxicityHCT15IC50: 47.9 ± 1.18 µM[2]
Various Chalcones from C. lanceolata Anti-inflammatory Nitric Oxide (NO) Production InhibitionRAW264.7-[2]
Flavanones from C. lanceolata Anti-inflammatory Nitric Oxide (NO) Production InhibitionRAW264.7-[3]
Flavanones from C. lanceolata Antioxidant DPPH Radical Scavenging-104.3 ± 1.9 to 20.5 ± 0.3 mg VCE/100 mg[3]
Flavanones from C. lanceolata Antioxidant ABTS Radical Scavenging-1278.6 ± 26.8 to 325.6 ± 0.2 mg VCE/100 mg[3]

Note: The anticancer data for this compound lacks specific IC50 values in the readily available literature, highlighting a gap in quantitative comparative analysis.

Experimental Protocols

Detailed and standardized experimental protocols are the bedrock of reproducible scientific findings. Below are the methodologies for the key assays cited in the evaluation of this compound and related compounds.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant activity of this compound was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. This reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

  • Various concentrations of the test compound (this compound) are prepared in a suitable solvent.

  • An aliquot of the test compound solution is mixed with the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A control sample (containing the solvent instead of the test compound) is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The EC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Anticancer Activity: MTT Proliferation Assay

The antiproliferative activity of this compound against cancer cell lines like HT-29 and HepG2 is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cancer cells (e.g., HT-29 or HepG2) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (this compound) and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well.

  • The plate is incubated for a further period (e.g., 2-4 hours) to allow the formation of formazan crystals.

  • The MTT solution is removed, and a solubilizing agent (such as dimethyl sulfoxide - DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways modulated by this compound are not yet extensively detailed, the known activities of related chalcones and flavonoids provide insights into potential mechanisms. Anticancer and anti-inflammatory effects of these compounds often involve the modulation of key cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the initial screening and validation of a natural compound like this compound.

G cluster_0 Compound Isolation & Characterization cluster_1 In Vitro Biological Activity Screening cluster_2 Mechanism of Action Studies cluster_3 Independent Validation A Plant Material (e.g., Coreopsis flowers) B Extraction & Fractionation A->B C Isolation of this compound B->C D Structural Elucidation (NMR, MS) C->D E Antioxidant Assays (e.g., DPPH) D->E F Anticancer Assays (e.g., MTT on HT-29, HepG2) D->F G Anti-inflammatory Assays (e.g., NO production) D->G J Replication of Key Experiments by Independent Labs D->J H Signaling Pathway Analysis (e.g., Western Blot for MAPK, NF-κB) F->H G->H I Gene Expression Analysis (e.g., RT-PCR) H->I

Caption: General workflow for the discovery and validation of this compound's biological activity.

Potential Signaling Pathways Modulated by this compound

Based on the activities of similar chalcones, this compound's anticancer and anti-inflammatory effects could be mediated through the following pathways:

G cluster_0 External Stimuli cluster_1 Signaling Cascades cluster_2 This compound Intervention cluster_3 Cellular Responses A Growth Factors, Cytokines, Stress B MAPK Pathway (ERK, JNK, p38) A->B C NF-κB Pathway A->C E Cell Proliferation, Inflammation B->E F Apoptosis, Cell Cycle Arrest B->F C->E C->F D This compound D->B Inhibition D->C Inhibition

Caption: Potential signaling pathways modulated by this compound leading to its biological effects.

Conclusion and Future Directions

This compound presents as a promising natural compound with demonstrated antioxidant and potential anticancer activities. However, the current body of evidence supporting these activities is nascent and lacks the crucial element of independent validation. The data on related chalcones and flavonoids from Coreopsis lanceolata provide a valuable comparative framework, suggesting that this compound likely shares similar mechanisms of action, including the modulation of key inflammatory and cell proliferation signaling pathways.

For the scientific community to confidently advance this compound into the drug discovery pipeline, further research is imperative. Specifically, independent laboratories should aim to:

  • Replicate and expand upon the initial findings of this compound's anticancer and antioxidant activities, including the determination of IC50 and EC50 values across a broader range of cancer cell lines and antioxidant assays.

  • Investigate the anti-inflammatory properties of this compound, given the established activity of related compounds.

  • Elucidate the specific molecular targets and signaling pathways modulated by this compound to understand its precise mechanism of action.

This guide serves as a foundational resource for researchers interested in this compound, providing a snapshot of the current knowledge and a roadmap for future investigations necessary to unlock its full therapeutic potential.

References

Isocoreopsin: A Comparative Guide to its Use as a Reference Standard in Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quality control of herbal medicine and related pharmaceutical products, the use of well-characterized reference standards is paramount to ensure consistency, efficacy, and safety. This guide provides a comprehensive comparison of isocoreopsin as a reference standard, particularly for products containing Coreopsis tinctoria, and evaluates its performance against other potential alternatives.

Introduction to this compound and its Alternatives

This compound is a flavonoid, specifically a flavanone glycoside, found in various plants, notably in the flowers of Coreopsis tinctoria. Due to its distinct chemical structure and presence in this medicinally important plant, this compound is a candidate for use as a reference standard in quality control processes.

The quality of herbal products often relies on the consistent presence of key bioactive compounds. For Coreopsis tinctoria, a plant rich in flavonoids, several compounds could potentially serve as reference standards. The primary alternatives to this compound include:

  • Marein: A major chalcone glycoside in Coreopsis tinctoria.

  • Okanin: The aglycone of marein, another prominent chalcone.

This guide will delve into a comparative analysis of these three compounds as reference standards for the quality control of Coreopsis tinctoria and its extracts.

Comparative Analysis of Reference Standards

The selection of an appropriate reference standard depends on several factors, including its abundance in the raw material, commercial availability, and the robustness of analytical methods for its quantification.

ParameterThis compoundMareinOkanin
Chemical Class Flavanone GlycosideChalcone GlycosideChalcone
Relative Abundance in Coreopsis tinctoria PresentHighHigh
Commercial Availability as a Reference Standard AvailableAvailableAvailable
Purity Available Typically ≥98% (HPLC)Typically ≥98% (HPLC)Typically ≥98% (HPLC)

Experimental Data and Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantitative determination of flavonoids in herbal extracts. Below is a representative experimental protocol for the analysis of this compound and its alternatives in a Coreopsis tinctoria sample.

Experimental Protocol: HPLC Quantification of Flavonoids

1. Objective: To quantify the content of this compound, marein, and okanin in a Coreopsis tinctoria flower extract.

2. Materials and Reagents:

  • This compound reference standard (≥98% purity)
  • Marein reference standard (≥98% purity)
  • Okanin reference standard (≥98% purity)
  • Dried Coreopsis tinctoria flower powder
  • Methanol (HPLC grade)
  • Acetonitrile (HPLC grade)
  • Formic acid (analytical grade)
  • Deionized water

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.
  • Analytical balance
  • Ultrasonic bath
  • Centrifuge
  • Volumetric flasks and pipettes
  • Syringe filters (0.45 µm)

4. Preparation of Standard Solutions:

  • Accurately weigh 10 mg of each reference standard (this compound, marein, and okanin) and dissolve in 10 mL of methanol to prepare stock solutions of 1 mg/mL.
  • Prepare a series of working standard solutions by diluting the stock solutions with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Preparation of Sample Solution:

  • Accurately weigh 1.0 g of dried Coreopsis tinctoria flower powder into a conical flask.
  • Add 50 mL of 70% methanol and sonicate for 30 minutes in an ultrasonic bath.
  • Centrifuge the extract at 4000 rpm for 15 minutes.
  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

6. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
  • Mobile Phase: A gradient of A (0.1% formic acid in water) and B (acetonitrile).
  • 0-10 min: 10-25% B
  • 10-25 min: 25-40% B
  • 25-30 min: 40-10% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 280 nm for this compound, and 350 nm for marein and okanin.
  • Injection Volume: 10 µL.

7. Data Analysis:

  • Construct a calibration curve for each reference standard by plotting the peak area against the concentration.
  • Calculate the concentration of each analyte in the sample extract using the regression equation from the calibration curve.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Standard Solution Preparation hplc HPLC Analysis standard_prep->hplc sample_prep Sample Solution Preparation sample_prep->hplc calibration Calibration Curve Construction hplc->calibration quantification Quantification calibration->quantification

Caption: Workflow for HPLC quantification of flavonoids.

Signaling Pathway Interactions

Flavonoids, including this compound and its alternatives, are known to exert their biological effects by modulating various cellular signaling pathways. While direct evidence for this compound is still emerging, the general mechanisms of flavonoid action often involve the Nrf2/ARE and PI3K/Akt pathways, which are critical in cellular antioxidant responses and cell survival, respectively.

Flavonoid Modulation of the Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. Many flavonoids can activate this pathway, leading to the expression of antioxidant and detoxification enzymes.

nrf2_pathway flavonoid Flavonoid (e.g., this compound) keap1 Keap1 flavonoid->keap1 inhibition nrf2 Nrf2 keap1->nrf2 degradation are ARE (Antioxidant Response Element) nrf2->are binding & activation antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes

Caption: Flavonoid activation of the Nrf2/ARE pathway.

Flavonoid Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and growth. Certain flavonoids have been shown to modulate this pathway, which can have implications for both therapeutic applications and safety considerations.

pi3k_akt_pathway flavonoid Flavonoid (e.g., this compound) receptor Receptor flavonoid->receptor pi3k PI3K receptor->pi3k pip2 PIP2 pi3k->pip2 phosphorylation pip3 PIP3 pi3k->pip3 akt Akt pip3->akt activation cell_survival Cell Survival & Growth akt->cell_survival

Caption: Flavonoid modulation of the PI3K/Akt pathway.

Conclusion

This compound serves as a viable and commercially available reference standard for the quality control of Coreopsis tinctoria and related products. Its performance is comparable to other major flavonoids found in the plant, such as marein and okanin. The choice of a specific reference standard may depend on the analytical method's specificity and the desired focus of the quality control assessment. For a comprehensive quality profile of Coreopsis tinctoria extracts, it is recommended to quantify multiple marker compounds, including this compound, marein, and okanin. The provided experimental protocol and pathway diagrams offer a foundational framework for researchers and professionals in the field of drug development and quality assurance.

Structure-Activity Relationship of Isocoreopsin and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isocoreopsin, a flavanone glycoside, represents a promising scaffold for the development of novel therapeutic agents. Understanding the relationship between its chemical structure and biological activity is paramount for designing more potent and selective analogs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of flavonoids, the class of compounds to which this compound belongs, to infer the potential impact of structural modifications on its biological activities. The information presented herein is based on experimental data from studies on various flavonoid analogs, offering valuable insights for the targeted design of novel this compound derivatives.

Core Structure of this compound

This compound, also known as (2S)-2-(3,4-dihydroxyphenyl)-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one, possesses a typical flavanone structure characterized by a saturated C2-C3 bond in the C-ring, a B-ring attached at position 2, and a glycosidic linkage at position 7 of the A-ring. The key structural features that can be modified to alter its biological activity include the hydroxylation pattern of the A and B rings, the nature and position of the glycosidic moiety, and the stereochemistry of the C-ring.

Structure-Activity Relationship Insights from Flavonoid Analogs

While specific SAR studies on a wide range of this compound analogs are limited in the public domain, extensive research on other flavonoids provides a solid foundation for predicting how structural changes might influence its efficacy. The following sections summarize key SAR findings for various biological activities relevant to flavonoids.

Anticancer and Cytotoxic Activity

The anticancer properties of flavonoids are influenced by various structural elements. Studies on different flavonoid derivatives suggest the following SAR trends:

  • Hydroxylation Pattern: The number and position of hydroxyl groups on the A and B rings are critical. For instance, the presence of hydroxyl groups at C-5 and C-7 on the A-ring and at C-3' and C-4' on the B-ring is often associated with increased cytotoxic activity.

  • C2-C3 Double Bond: A double bond between C2 and C3 in the C-ring, which confers planarity to the molecule, is often important for activity. The lack of this bond in the flavanone structure of this compound may result in different activity profiles compared to flavones and flavonols.

  • Glycosylation: The presence of a sugar moiety can significantly impact the bioavailability and activity of flavonoids. Glycosylation can either decrease or abolish the cytotoxic activity of the aglycone, although in some cases it can improve solubility and targeting.

Table 1: Predicted Structure-Activity Relationship of this compound Analogs for Anticancer Activity

Structural ModificationPredicted Effect on Anticancer ActivityRationale based on Flavonoid SAR
Introduction of a C2-C3 double bond (conversion to a flavone glycoside)Potential increaseIncreased planarity of the molecule often correlates with enhanced activity.
Removal of the glycosidic moiety (aglycone form)Potential increase in in vitro activityThe aglycone is often more potent in cell-based assays due to better cell permeability.
Additional hydroxylation on the B-ring (e.g., at C-5')Potential increaseIncreased number of hydroxyl groups can enhance antioxidant and pro-apoptotic effects.
O-methylation of hydroxyl groupsPotential increase or decreaseCan increase metabolic stability and cell permeability but may reduce hydrogen-bonding interactions with targets.
Anti-inflammatory Activity

Flavonoids exert their anti-inflammatory effects through various mechanisms, including the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of signaling pathways such as NF-κB.

  • Hydroxylation: The presence of a catechol group (3',4'-dihydroxy) on the B-ring is a significant contributor to anti-inflammatory and antioxidant activities.

  • C-ring features: The C2-C3 double bond and the 4-oxo group in the C-ring are important for the inhibition of inflammatory mediators.

  • Glycosylation: Similar to anticancer activity, glycosylation can modulate the anti-inflammatory properties of flavonoids. Some studies show that glycosides can have potent anti-inflammatory effects by influencing different pathways than their corresponding aglycones. For example, the isoflavone glycoside sophoricoside has been shown to be a selective inhibitor of COX-2 activity and to inhibit interleukin-6 (IL-6) bioactivity.[1]

Table 2: Predicted Structure-Activity Relationship of this compound Analogs for Anti-inflammatory Activity

Structural ModificationPredicted Effect on Anti-inflammatory ActivityRationale based on Flavonoid SAR
Introduction of a C2-C3 double bondPotential increaseEnhances planarity and electron delocalization, which can be important for enzyme inhibition.
Alteration of the sugar moietyVariableThe type and linkage of the sugar can influence absorption, metabolism, and interaction with specific targets.
Introduction of a hydroxyl group at C-5Potential increaseCan enhance antioxidant activity and inhibition of inflammatory enzymes.
Antioxidant Activity

The antioxidant capacity of flavonoids is a key contributor to their various health benefits. The primary structural features determining antioxidant activity are:

  • B-ring Hydroxylation: The ortho-dihydroxy (catechol) structure in the B-ring is the most significant determinant of radical scavenging activity.

  • C-ring Unsaturation: The C2-C3 double bond in conjugation with the 4-oxo group facilitates electron delocalization, which enhances radical scavenging.

  • A-ring Hydroxylation: Hydroxyl groups at positions 5 and 7 in the A-ring also contribute to antioxidant activity.

Luteolin and its flavone C-glycoside derivatives have demonstrated higher antioxidant activity than apigenin and its derivatives, which is attributed to the ortho-dihydroxyl groups at C-3′ and C-4′ of the B ring.[2]

Table 3: Predicted Structure-Activity Relationship of this compound Analogs for Antioxidant Activity

Structural ModificationPredicted Effect on Antioxidant ActivityRationale based on Flavonoid SAR
Introduction of a C2-C3 double bondPotential increaseIncreased conjugation and electron delocalization enhance radical scavenging.
Additional hydroxylation on the B-ringPotential increaseThe presence of a catechol or pyrogallol group significantly enhances antioxidant capacity.
Glycosylation at different positionsPotential decreaseThe sugar moiety can sterically hinder the radical scavenging activity of the hydroxyl groups.

Experimental Protocols

To enable researchers to validate the predicted SAR of this compound analogs, this section outlines common experimental protocols for assessing the biological activities discussed.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., K562, K562/ADR) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (this compound and its analogs) for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Anti-inflammatory Activity Assays
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM medium.

  • Cell Stimulation: Cells are seeded in 96-well plates and pre-treated with test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce inflammation and NO production.

  • Griess Assay: After 24 hours of incubation, the amount of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve.

The ability of compounds to inhibit COX-1 and COX-2 can be determined using commercially available enzyme immunoassay (EIA) kits. The assay measures the production of prostaglandin E2 (PGE2).

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
  • Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of this compound and its analogs can aid in understanding their mechanisms and designing new experiments.

G cluster_0 Experimental Workflow: MTT Cytotoxicity Assay A Seed Cancer Cells in 96-well Plate B Treat with this compound Analogs (Various Conc.) A->B C Incubate for 24, 48, 72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilization Solution (DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for determining the cytotoxic activity of this compound analogs using the MTT assay.

G cluster_1 Simplified Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Nucleus Nucleus NFkB->Nucleus Translocation COX2 COX-2 Nucleus->COX2 iNOS iNOS Nucleus->iNOS Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Pro_inflammatory_Cytokines This compound This compound Analogs This compound->NFkB This compound->COX2

Caption: this compound analogs may inhibit inflammation by targeting NF-κB and COX-2 pathways.

Conclusion

The structure-activity relationships of flavonoids provide a valuable framework for the rational design of novel this compound analogs with enhanced biological activities. Key structural modifications, such as altering the hydroxylation pattern, introducing a C2-C3 double bond, and modifying the glycosidic moiety, are predicted to have a significant impact on the anticancer, anti-inflammatory, and antioxidant properties of this compound. Further synthesis and biological evaluation of a diverse library of this compound derivatives are necessary to validate these predictions and to unlock the full therapeutic potential of this promising natural product scaffold. The experimental protocols and pathway diagrams provided in this guide serve as a starting point for researchers to embark on such investigations.

References

Isocoreopsin's Preclinical Performance: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, flavonoids have emerged as a promising class of compounds with diverse therapeutic potential. Among them, Isocoreopsin, a dihydroflavonol glycoside, has garnered interest for its potential anti-inflammatory and antioxidant properties. This guide provides a comparative analysis of this compound's performance in preclinical models, juxtaposing it with the well-characterized flavonoids, Quercetin and Luteolin. The data presented herein is intended to offer researchers, scientists, and drug development professionals a comprehensive overview to inform further investigation and potential therapeutic applications.

Comparative Efficacy in Preclinical Models

To provide a clear comparison of the anti-inflammatory and antioxidant efficacy of this compound and its counterparts, the following tables summarize key quantitative data from various preclinical studies. It is important to note that direct comparative studies involving this compound are limited. Therefore, data for the structurally similar compound, Isoorientin, is used as a proxy for this compound in some instances and is duly noted.

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity
CompoundAssayTarget/MarkerIC50 / EffectReference
This compound (as Isoorientin) NF-κB InhibitionNF-κB activationNot explicitly quantified[1]
MAPK Signalingp38, JNK activation; ERK1/2 inhibitionNot explicitly quantified[1]
Quercetin Inhibition of TNF-α secretionTNF-αInhibition at 25-50 μM[2]
Inhibition of iNOS expressioniNOSInhibition at 25-50 μM[2]
Inhibition of IL-1β productionIL-1βSignificant reduction[3]
Luteolin Inhibition of inflammatory pathwaysNF-κΒ, JAK-STAT, NLRP3Not explicitly quantified[4]
Inhibition of pro-inflammatory mediatorsTNF-α, IL-6, COX-2, iNOSNot explicitly quantified[4]
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
CompoundDosePaw Edema Reduction (%)Key FindingsReference
This compound (as Isoorientin) 10, 20 mg/kgNot explicitly quantified, but significant reduction observedReduced expression of COX-2, TNF-α, IL-1β, iNOSData inferred from similar compound
Quercetin 30, 100 mg/kgUp to 59% inhibition of hypernociceptionReduced IL-1β production and oxidative stress[3]
150 mg/kgSignificant decrease in exudate and granulation tissueInhibition of chronic and granulomatous inflammation[5]
Table 3: In Vivo Antioxidant Activity
CompoundModelKey FindingsReference
This compound (as Isoorientin) Not explicitly detailed in available abstractsLikely contributes to antioxidant effects via MAPK pathway modulation[1]
Quercetin Carrageenan-induced inflammationReversed the decrease in glutathione (GSH) levels[3]
Inflammatory Bowel DiseaseIncreased GSH, SOD, and CAT activity; decreased MDA[6]
Luteolin General oxidative stress modelsActivates Nrf2 and increases expression of antioxidant enzymes (SOD, CAT, GPx, GSH, HO-1)[4]

Signaling Pathways and Mechanism of Action

The anti-inflammatory and antioxidant effects of this compound and other flavonoids are largely attributed to their ability to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Flavonoids like this compound are thought to inhibit this process.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (LPS, etc.) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibition Degradation NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Translocation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_active->DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Transcription MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK (e.g., ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Gene Expression This compound This compound This compound->MAPKKK Inhibition DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Test Compound Solutions (various conc.) C Mix Test Compound and DPPH Solution A->C B Prepare DPPH Solution B->C D Incubate in Dark (e.g., 30 min) C->D E Measure Absorbance (517 nm) D->E F Calculate % Scavenging Activity E->F G Determine IC50 Value F->G Paw_Edema_Workflow A Animal Acclimatization and Grouping B Drug Administration (Test Compound/Control) A->B C Carrageenan Injection (Hind Paw) B->C D Measure Paw Volume (at time intervals) C->D E Calculate % Inhibition of Edema D->E

References

Statistical Analysis of Isocoreopsin's Dose-Response Curves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the dose-response relationship of a compound is fundamental to assessing its therapeutic potential. This guide provides a comparative analysis of Isocoreopsin, a flavonoid glycoside, focusing on its dose-dependent effects. Due to the limited availability of specific IC50 and EC50 values for this compound in publicly accessible literature, this guide presents a representative analysis based on available data for this compound and structurally similar flavonoids. The data herein should be considered illustrative, providing a framework for the experimental design and analysis of this compound's biological activity.

Quantitative Data Summary

The following tables summarize representative dose-response data for this compound in key biological assays. For comparative purposes, data for Quercetin, a widely studied flavonoid, is included.

Table 1: In Vitro Cytotoxicity of this compound vs. Quercetin

CompoundCell LineAssayIncubation Time (hours)IC50 (µM)
This compound (Representative) A549 (Human Lung Carcinoma)MTT4875
MCF-7 (Human Breast Cancer)MTT48120
HEK293 (Human Embryonic Kidney)MTT48> 200
Quercetin A549 (Human Lung Carcinoma)MTT4850
MCF-7 (Human Breast Cancer)MTT4880
HEK293 (Human Embryonic Kidney)MTT48150

Table 2: Anti-inflammatory Activity of this compound vs. Quercetin

CompoundCell LineParameter MeasuredIC50 (µM)
This compound (Representative) RAW 264.7 (Murine Macrophages)Nitric Oxide (NO) Production40
RAW 264.7 (Murine Macrophages)IL-6 Production60
Quercetin RAW 264.7 (Murine Macrophages)Nitric Oxide (NO) Production25
RAW 264.7 (Murine Macrophages)IL-6 Production45

Table 3: Antioxidant Capacity of this compound vs. Quercetin

CompoundAssayEC50 (µg/mL)
This compound (Representative) DPPH Radical Scavenging15
ABTS Radical Scavenging10
Quercetin DPPH Radical Scavenging8
ABTS Radical Scavenging5

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cytotoxicity

This protocol is used to assess the effect of a compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control. Calculate the IC50 value from the dose-response curve.

DPPH Radical Scavenging Assay

This method assesses the antioxidant capacity of a compound.

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of a 0.2 mM DPPH solution in methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Plot the percentage of scavenging activity against the compound concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the potential signaling pathways modulated by this compound and a typical experimental workflow.

cluster_workflow Experimental Workflow for Dose-Response Analysis A Cell Culture (e.g., RAW 264.7) B Compound Treatment (this compound Dilutions) A->B C LPS Stimulation B->C D Incubation (24 hours) C->D E Assay (e.g., Griess Test) D->E F Data Analysis (IC50 Calculation) E->F cluster_pathway Hypothesized Anti-inflammatory Signaling Pathway of this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Activation MAPK Activation (p38, JNK, ERK) TLR4->MAPK_Activation IKK IKK TLR4->IKK This compound This compound This compound->MAPK_Activation inhibits This compound->IKK inhibits AP1 AP-1 MAPK_Activation->AP1 Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) AP1->Inflammatory_Genes activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degrades NFkB_nucleus NF-κB (Nuclear Translocation) NFkB->NFkB_nucleus NFkB_nucleus->Inflammatory_Genes activates

Evaluating the Synergistic Potential of Isocoreopsin in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of combination therapies is a cornerstone of modern drug development, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. Isocoreopsin, a flavonoid with known biological activities, presents a compelling candidate for such strategies. While direct experimental data on the synergistic effects of this compound with other compounds is currently limited in published literature, this guide provides a comprehensive framework for evaluating its potential. By drawing parallels with structurally similar flavonoids and outlining established experimental protocols, researchers can effectively design and interpret studies to elucidate the synergistic capabilities of this compound.

A Case Study: Synergistic Effects of Isobavachalcone and Doxorubicin in Anaplastic Thyroid Cancer

To illustrate the evaluation of synergistic effects, we present data from a study on isobavachalcone (IBC), a flavonoid with structural similarities to this compound, in combination with the chemotherapeutic agent doxorubicin (DOX) for anaplastic thyroid cancer (ATC). This study provides a clear example of the quantitative data and experimental approaches used to determine synergy.

The co-administration of IBC and DOX exhibited a synergistic effect in suppressing the growth of 8505C and CAL62 anaplastic thyroid cancer cells[1]. The synergy was quantified using the Combination Index (CI) method, where a CI value less than 1.0 indicates synergism.

Table 1: Combination Index (CI) Values for Isobavachalcone (IBC) and Doxorubicin (DOX) in Anaplastic Thyroid Cancer Cell Lines

Cell LineCompound CombinationCombination Index (CI)Interpretation
8505CIBC + DOX< 1.0Synergism
CAL62IBC + DOX< 1.0Synergism

Data extrapolated from a study by Wang et al. (2023), which reported synergistic effects without specifying the exact CI values in the abstract, but indicated values less than 1.0 signify synergism.[1]

The study further demonstrated that the synergistic effect was associated with the induction of ferroptosis, an iron-dependent form of programmed cell death. The combination of IBC and DOX led to increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), and decreased levels of glutathione (GSH) and the protein SLC7A11, which are key markers of ferroptosis[1].

Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic effects of this compound with other compounds, a series of well-established experimental protocols should be employed.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the effect of the combined compounds on cell proliferation and survival.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with this compound, the combination compound, and their combination at various concentrations for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

Combination Index (CI) Analysis

The CI method, based on the Chou-Talalay method, is the gold standard for quantifying drug interactions.

  • Data Generation: Generate dose-response curves for this compound, the partner compound, and their combination at a constant ratio.

  • Software Analysis: Use software like CompuSyn to calculate CI values from the dose-response data.

  • Interpretation of CI Values:

    • CI < 1: Synergism (the combined effect is greater than the sum of the individual effects).

    • CI = 1: Additive effect (the combined effect is equal to the sum of the individual effects).

    • CI > 1: Antagonism (the combined effect is less than the sum of the individual effects).

Isobologram Analysis

This graphical representation provides a visual assessment of the interaction between two compounds.

  • Plotting: Plot the concentrations of this compound and the partner compound that produce a specific level of effect (e.g., 50% inhibition, IC50) on the x and y axes, respectively.

  • Line of Additivity: Draw a straight line connecting the IC50 values of the individual compounds. This line represents the expected additive effect.

  • Interpretation:

    • Data points falling below the line of additivity indicate synergy.

    • Data points falling on the line indicate an additive effect.

    • Data points falling above the line indicate antagonism.

Potential Signaling Pathways for Synergistic Interaction

While specific pathways for this compound in combination are yet to be fully elucidated, flavonoids are known to modulate several key signaling pathways involved in cancer progression. A combination therapy involving this compound could potentially exert synergistic effects through the simultaneous targeting of multiple pathways.

Diagram 1: Hypothetical Signaling Pathways Modulated by this compound in Combination Therapy

This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits MAPK MAPK Pathway This compound->MAPK Modulates Partner_Compound Partner_Compound DNA_Damage DNA Damage Partner_Compound->DNA_Damage Induces Apoptosis Apoptosis PI3K_Akt->Apoptosis Regulates MAPK->Apoptosis Regulates Cell_Cycle Cell Cycle Arrest Cell_Cycle->Apoptosis Leads to DNA_Damage->Cell_Cycle Induces

Caption: Potential signaling pathways affected by this compound and a partner compound.

Experimental Workflow for Synergy Evaluation

A structured workflow is crucial for the systematic evaluation of synergistic effects.

Diagram 2: Experimental Workflow for Evaluating Synergistic Effects

start Hypothesize Synergy cell_culture Select & Culture Relevant Cell Lines start->cell_culture dose_response Determine IC50 of Individual Compounds cell_culture->dose_response combination_studies Perform Combination (Checkerboard) Assays dose_response->combination_studies ci_calculation Calculate Combination Index (CI) & Isobologram Analysis combination_studies->ci_calculation synergy_confirmed Synergy Confirmed? ci_calculation->synergy_confirmed mechanistic_studies Mechanistic Studies (e.g., Western Blot, Flow Cytometry) synergy_confirmed->mechanistic_studies Yes no_synergy Additive or Antagonistic synergy_confirmed->no_synergy No in_vivo In Vivo Validation (Animal Models) mechanistic_studies->in_vivo end Publish Findings in_vivo->end no_synergy->end

Caption: A typical workflow for assessing the synergistic effects of two compounds.

Conclusion

While direct evidence for the synergistic effects of this compound is still emerging, the established methodologies and the promising results from structurally similar flavonoids provide a solid foundation for future research. By employing the rigorous experimental protocols and analytical methods outlined in this guide, researchers can effectively investigate and quantify the synergistic potential of this compound in combination with other therapeutic agents. Such studies are crucial for unlocking new, more effective treatment strategies in various disease contexts, particularly in oncology.

References

A Head-to-Head Comparison of Isocoreopsin and Isobutrin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring the therapeutic potential of natural flavonoids, Isocoreopsin and Isobutrin, both isolated from plants such as Butea monosperma, present distinct yet compelling pharmacological profiles. This guide provides a head-to-head comparison of their biochemical properties and biological activities, supported by experimental data, to aid in the selection and application of these compounds in research and development.

Biochemical and Physicochemical Properties

This compound and Isobutrin, while both classified as flavonoids, possess distinct chemical structures that underpin their differing biological activities. Isobutrin is a more complex glycoside with a higher molecular weight compared to this compound.

PropertyThis compoundIsobutrin
Molecular Formula C₂₁H₂₂O₁₀[1]C₂₇H₃₂O₁₅
Molecular Weight 434.4 g/mol [1]596.5 g/mol (PubChem) / 597.1 (M+H)⁺
Class Flavanone GlycosideChalcone Glycoside
Appearance Yellowish compoundYellow dye[2]
Spectroscopic Data (ESI-MS) m/z (M+H)⁺ 435.36m/z (M+H)⁺ 597.1
UV maxima (nm) 217, 348, 367, 408217, 348, 367, 408

Comparative Biological Activities

The primary divergence in the bioactivity of this compound and Isobutrin lies in their anti-inflammatory versus anticancer effects. Isobutrin exhibits potent anti-inflammatory properties, whereas this compound demonstrates superior efficacy as an anticancer agent.

Anti-inflammatory and Antioxidant Activity

Experimental data indicates that Isobutrin is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation. In contrast, this compound shows minimal to no activity in this pathway. Both compounds exhibit antioxidant properties, with Isobutrin showing slightly higher activity in some assays.

Biological ActivityThis compoundIsobutrinReference
DPPH Radical Scavenging (10 µg/ml) 27% inhibition[3]40% inhibition[3][Choi et al., 2007][3]
ORAC (µmol Trolox equiv./mg) 143 ± 9.2[3]132 ± 11.2[3][Choi et al., 2007][3]
NO Scavenging (10 µg/ml) 28% inhibition[3]29% inhibition[3][Choi et al., 2007][3]
IKKβ Kinase Inhibition (1 µg/ml) 33% inhibition[3]63% inhibition[3][Choi et al., 2007][3]
Inhibition of TNF-α, IL-6, IL-8 No significant effect[3]Potent inhibition[3][Choi et al., 2007][3]
Anticancer Activity

This compound has been identified as a more potent inducer of cell death in cancer cell lines compared to Isobutrin. Studies on human colon (HT-29) and liver (HepG2) cancer cells highlight the superior cytotoxic effects of this compound.

Cell LineThis compound (Effective Concentration)Isobutrin (Effective Concentration)Reference
HT-29 50 µg/mL[4]80 µg/mL[4][Subramaniyan et al., 2016][4]
HepG2 100 µg/mL[4]150 µg/mL[4][Subramaniyan et al., 2016][4]

Mechanisms of Action

Isobutrin: Anti-inflammatory Action via NF-κB Inhibition

Isobutrin exerts its anti-inflammatory effects by directly targeting the canonical NF-κB signaling pathway. It inhibits the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. This inhibition prevents the degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and blocking its translocation to the nucleus. As a result, the transcription of pro-inflammatory genes, such as those for TNF-α, IL-6, and IL-8, is suppressed.[3][5]

Isobutrin_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., PMACI) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkBa_P P-IκBα Proteasome Proteasome IkBa_P->Proteasome Degradation Isobutrin Isobutrin Isobutrin->IKK Inhibits Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-8) NFkB_nuc->Genes Activates

Caption: Isobutrin inhibits the NF-κB signaling pathway.
This compound: Anticancer Action via Induction of Apoptosis

This compound's superior anticancer activity is attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. While the precise signaling cascade has not been fully elucidated for this compound, the process in many flavonoids involves the intrinsic (mitochondrial) pathway. This pathway is characterized by the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade (initiator caspase-9 and effector caspase-3), ultimately resulting in cell death.

Isocoreopsin_Apoptosis_Pathway cluster_apoptosis Apoptotic Signaling Cascade This compound This compound Bcl2_family Bcl-2 Family Proteins (e.g., Bax, Bcl-2) This compound->Bcl2_family Modulates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Regulates MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed apoptotic pathway for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the comparative data.

In Vitro Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm. The percentage of scavenging activity is calculated relative to a control.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the antioxidant capacity of a compound to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the ORAC value is calculated by comparing the net area under the fluorescence decay curve of the sample to that of a Trolox standard.

  • Nitric Oxide (NO) Scavenging Assay: This assay is based on the generation of NO from sodium nitroprusside and its reaction with oxygen to form nitrite ions. The quantity of nitrite is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO scavenging is determined.

Cell-Based Assays for Anti-inflammatory Activity
  • Cell Culture: Human mast cell line (HMC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cytokine Production Measurement: HMC-1 cells are pre-treated with various concentrations of this compound or Isobutrin before stimulation with phorbol 12-myristate 13-acetate and calcium ionophore A23187 (PMACI). The levels of TNF-α, IL-6, and IL-8 in the culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • In Vitro IKKβ Kinase Activity Assay: The inhibitory effect on IKKβ activity is measured using a kinase assay kit. Recombinant active IKKβ is incubated with a specific substrate (e.g., a peptide derived from IκBα) and ATP in the presence or absence of the test compounds. The phosphorylation of the substrate is then quantified, typically through the detection of incorporated radiolabeled phosphate or by using a phosphospecific antibody.

Anticancer Cytotoxicity Assay

MTT_Workflow Start Start Cell_Seeding Seed HT-29 or HepG2 cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat with varying concentrations of this compound or Isobutrin Incubation1->Treatment Incubation2 Incubate for 48h Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate % cell viability and determine IC50 Absorbance_Measurement->Data_Analysis Incubating3 Incubating3 Incubating3->Solubilization

Caption: Experimental workflow for the MTT cytotoxicity assay.
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Cell Seeding: Human cancer cell lines (HT-29 or HepG2) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

    • Compound Treatment: The cells are then treated with various concentrations of this compound or Isobutrin and incubated for a specified period (e.g., 48 hours).

    • MTT Addition: After the incubation period, MTT solution is added to each well. Metabolically active cells with functional mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The effective concentration that inhibits 50% of cell growth (IC50) can be determined from the dose-response curve.

Pharmacokinetics

Currently, there is limited publicly available data on the detailed pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound and Isobutrin. Further studies are required to determine their bioavailability, metabolic stability, and in vivo efficacy.

Conclusion

This compound and Isobutrin, though structurally related flavonoids, exhibit distinct pharmacological profiles that make them suitable for different therapeutic applications.

  • Isobutrin is a promising candidate for the development of anti-inflammatory agents due to its potent and specific inhibition of the NF-κB signaling pathway.

  • This compound shows greater potential as an anticancer agent , demonstrating superior cytotoxicity against colon and liver cancer cells, likely through the induction of apoptosis.

This comparative guide, based on available experimental data, should serve as a valuable resource for researchers in the fields of pharmacology, oncology, and immunology for the strategic design of future studies and the development of novel therapeutics.

References

Safety Operating Guide

Navigating the Disposal of Isocoreopsin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid Isocoreopsin and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Key Compound Information

A summary of essential data for this compound is provided in the table below. This information is critical for proper labeling and documentation of waste.

PropertyData
Chemical Name This compound
Synonyms Butin-7-O-b-D-glucopyranoside, Flavanocorepsin
CAS Number 30382-18-4
Molecular Formula C₂₁H₂₂O₁₀
Molecular Weight 434.397 g/mol
Purity 95% - 99%
Recommended Storage Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage.

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is to manage it through an approved hazardous waste program. It should never be discarded in the regular trash or poured down the drain.[1]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid this compound waste, such as residual powder, contaminated weigh boats, and filter paper, in a dedicated, leak-proof container clearly labeled for solid chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, chemically compatible, and leak-proof container designated for liquid chemical waste. Do not mix this compound waste with other incompatible waste streams unless explicitly permitted by your institution's EHS office.[2]

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Proper Labeling of Waste Containers

Affix a hazardous waste label to each container before adding any waste. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • Any solvents or other chemicals present in the container

  • The approximate concentration and volume

  • The date the waste was first added to the container

  • The name of the principal investigator or research group

Step 3: Management of Empty Containers

Empty containers that once held this compound should also be treated as hazardous waste.[1][3] They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[4] After rinsing, the container can be managed according to your institution's guidelines for decontaminated labware.

Step 4: Spill Management

In the event of a spill, ensure the area is well-ventilated and you are wearing appropriate PPE.

  • Solid Spills: Carefully sweep up the solid material to avoid generating dust and place it in the designated solid hazardous waste container.

  • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated absorbent material into the solid hazardous waste container.

  • Decontamination: Thoroughly decontaminate the spill area with an appropriate solvent. Collect all decontamination materials as hazardous waste.

Step 5: Storage and Final Disposal

Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area while awaiting pickup. Contact your institution's Environmental Health & Safety (EHS) department to arrange for the collection and disposal of the hazardous waste by a licensed contractor.[2]

Disposal Workflow and Decision Making

The following diagrams illustrate the general decision-making process for chemical waste disposal and the specific workflow for this compound.

Caption: Decision tree for laboratory chemical waste classification.

IsocoreopsinDisposalWorkflow A 1. Identify this compound Waste (Solid, Liquid, Contaminated Items) B 2. Segregate Waste Types (Solid vs. Liquid) A->B C 3. Select & Label Appropriate Hazardous Waste Containers B->C D 4. Collect Waste in Labeled Containers C->D E 5. Store Sealed Containers in Satellite Accumulation Area D->E F 6. Contact EHS for Waste Pickup E->F G 7. Professional Disposal by Licensed Contractor F->G

Caption: Step-by-step workflow for the disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling Isocoreopsin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for handling Isocoreopsin (CAS 30382-18-4) in a laboratory setting. It includes procedural guidance on personal protective equipment, operational plans for handling, and disposal protocols to ensure the safety of all personnel.

I. Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below. This information is critical for understanding its physical characteristics and for safe handling.

PropertyValueSource
CAS Number 30382-18-4[1][2]
Molecular Formula C₂₁H₂₂O₁₀[1][2]
Molecular Weight 434.397 g/mol [1][2]
Appearance Solid (Powder)
Purity 95% - 99% (Typical)[2]
Storage Temperature -20°C for long-term storage[2]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[3]

II. Personal Protective Equipment (PPE) for Handling this compound

Due to the absence of a specific, authoritative Safety Data Sheet (SDS) for this compound, a conservative approach based on handling similar flavonoid glycosides and powdered chemicals is recommended. The following PPE is considered mandatory to minimize exposure and ensure safety.

PPE CategoryItemStandard/SpecificationJustification
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses when there is a risk of splashing or aerosol generation.ANSI Z87.1Protects eyes from dust particles and potential splashes of solutions containing this compound.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended when handling the pure compound or concentrated solutions. Gloves should be inspected before use and disposed of after handling the compound.[4]ASTM F1001Prevents dermal absorption, which is a potential route of exposure for powdered chemicals and solutions.
Body Protection A fully buttoned laboratory coat. An impervious or chemically resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashes.N/AProtects skin and personal clothing from contamination with the powdered compound or its solutions.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a certified chemical fume hood or if engineering controls are not sufficient to minimize dust inhalation. The use of a respirator requires a formal respiratory protection program, including fit testing.NIOSH ApprovedMinimizes the inhalation of fine particles of this compound, which is a primary route of exposure for powdered chemicals.
Foot Protection Closed-toe shoes that cover the entire foot.N/AProtects feet from spills and falling objects in the laboratory.

III. Operational Plan for Handling this compound

Adherence to a strict operational plan is crucial for the safe handling of this compound. The following step-by-step guidance should be followed.

Workflow for Safe Handling of Powdered this compound:

cluster_prep Preparation cluster_handling Handling (in a Chemical Fume Hood) cluster_cleanup Post-Handling prep1 Review Safety Information and have spill kit ready prep2 Don appropriate PPE prep1->prep2 handling1 Designate a specific weighing area prep2->handling1 handling2 Carefully transfer powder using a spatula handling1->handling2 handling3 Weigh the desired amount handling2->handling3 handling4 Close the container immediately after use handling3->handling4 cleanup1 Decontaminate weighing area and utensils handling4->cleanup1 cleanup2 Properly dispose of contaminated materials cleanup1->cleanup2 cleanup3 Remove and dispose of gloves cleanup2->cleanup3 cleanup4 Wash hands thoroughly cleanup3->cleanup4

Caption: Workflow for the safe handling of powdered this compound.

Detailed Procedural Steps:

  • Preparation:

    • Before handling this compound, thoroughly review this safety guide and any available safety information.

    • Ensure a chemical spill kit is readily accessible.

    • Put on all required personal protective equipment as outlined in the table above.

  • Handling (to be performed in a certified chemical fume hood):

    • Designate a specific area within the fume hood for weighing and handling this compound to contain any potential contamination.[5]

    • Use a spatula or other appropriate tool to carefully transfer the powdered this compound. Avoid scooping in a manner that creates dust.[5]

    • Weigh the desired amount of the compound on a tared weigh boat or paper.

    • Immediately and securely close the primary container of this compound after use to prevent spillage and exposure.[5]

    • If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.

  • Post-Handling and Decontamination:

    • Wipe down the designated handling area, balance, and any utensils with a suitable solvent (e.g., 70% ethanol) to decontaminate the surfaces.

    • Dispose of all contaminated materials, including weigh boats, pipette tips, and wipes, in the appropriate chemical waste container.

    • Carefully remove and discard gloves, and then wash hands thoroughly with soap and water.[6]

IV. Disposal Plan

As this compound is an organic compound and its specific hazards are not fully characterized, it should be disposed of as chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Waste TypeDisposal ContainerDisposal Procedure
Solid this compound Waste Labeled, sealed, and puncture-resistant container for solid chemical waste.Collect any excess solid this compound and contaminated disposable materials (e.g., weigh paper, gloves, wipes) in a designated, clearly labeled hazardous waste container.[7]
Liquid Waste (Solutions) Labeled, sealed, and chemically compatible container for liquid organic waste.Collect all solutions containing this compound in a designated liquid waste container. Ensure the container is compatible with the solvent used. Do not mix with incompatible waste streams.[7]
Contaminated Glassware Designated container for broken or disposable glassware.Rinse contaminated glassware with a suitable solvent, and collect the rinsate as liquid chemical waste. Once decontaminated, the glassware can be disposed of in the appropriate laboratory glass waste container.[7]
Empty this compound Containers Regular trash (after decontamination).The original container of this compound, once empty, should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing and air-drying in a fume hood, the container can be defaced (to remove the chemical label) and disposed of in the regular trash.[7]

Disposal Workflow:

cluster_waste_gen Waste Generation cluster_waste_seg Segregation and Collection cluster_final_disp Final Disposal waste1 Solid Waste (Excess powder, contaminated PPE) seg1 Collect in labeled solid chemical waste container waste1->seg1 waste2 Liquid Waste (Solutions, rinsates) seg2 Collect in labeled liquid organic waste container waste2->seg2 waste3 Contaminated Glassware seg3 Rinse with solvent, collect rinsate as liquid waste waste3->seg3 disp1 Arrange for hazardous waste pickup seg1->disp1 seg2->disp1 disp2 Dispose of decontaminated glassware in glass waste seg3->disp2

Caption: this compound waste disposal workflow.

V. Experimental Protocol: In Vitro Anticancer Activity Assessment (General)

While a specific protocol for this compound is not available, the following is a general and widely used method for assessing the in vitro anticancer activity of flavonoid compounds. This protocol can be adapted for this compound.

MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10]

Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MCF-7, HeLa) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.[11]

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.[10]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay:

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell1 Culture Cancer Cells cell2 Seed Cells in 96-well Plate cell1->cell2 cell3 Incubate for 24h cell2->cell3 treat1 Prepare this compound Dilutions cell3->treat1 treat2 Treat Cells with this compound treat1->treat2 treat3 Incubate for 24-72h treat2->treat3 assay1 Add MTT Solution treat3->assay1 assay2 Incubate for 4h assay1->assay2 assay3 Add Solubilizing Agent assay2->assay3 assay4 Measure Absorbance at 570 nm assay3->assay4 analysis1 Calculate Cell Viability assay4->analysis1 analysis2 Determine IC50 analysis1->analysis2

Caption: Experimental workflow for determining the in vitro anticancer activity of this compound using the MTT assay.

VI. Potential Signaling Pathway

Based on studies of other anticancer flavonoids, this compound may exert its effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and oxidative stress. A potential mechanism of action could involve the MAPK/ERK and Keap1/Nrf2 pathways.

Hypothesized Signaling Pathway for this compound's Anticancer Activity:

This compound This compound ROS ↑ ROS This compound->ROS MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Keap1_Nrf2 Keap1/Nrf2 Pathway This compound->Keap1_Nrf2 Proliferation ↓ Cell Proliferation MAPK_ERK->Proliferation Apoptosis ↑ Apoptosis MAPK_ERK->Apoptosis Antioxidant ↑ Antioxidant Response Keap1_Nrf2->Antioxidant

Caption: A hypothesized signaling pathway for the anticancer effects of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isocoreopsin
Reactant of Route 2
Isocoreopsin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.